molecular formula C8H6IN B166980 3-Iodophenylacetonitrile CAS No. 130723-54-5

3-Iodophenylacetonitrile

Cat. No.: B166980
CAS No.: 130723-54-5
M. Wt: 243.04 g/mol
InChI Key: LVOKGAHCTHNWIL-UHFFFAOYSA-N
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Description

3-Iodophenylacetonitrile is a useful research compound. Its molecular formula is C8H6IN and its molecular weight is 243.04 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKGAHCTHNWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374766
Record name 3-Iodophenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130723-54-5
Record name 3-Iodophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-iodophenyl)acetonitrile
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Foundational & Exploratory

Technical Whitepaper: 3-Iodophenylacetonitrile (CAS 130723-54-5) – A Bifunctional Scaffold for Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodophenylacetonitrile (CAS 130723-54-5), also known as 3-iodobenzyl cyanide, represents a high-value "bifunctional" intermediate in modern drug discovery. Its structural utility lies in the orthogonality of its two functional handles: a highly reactive aryl iodide for palladium-catalyzed cross-coupling and a versatile nitrile moiety for heterocycle formation or functional group interconversion.

This guide provides a technical analysis of this compound, detailing its synthesis, safety protocols, and application in the generation of privileged medicinal scaffolds, including 5-HT7 receptor ligands and anti-infective agents.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

3-Iodophenylacetonitrile is a pale cream to yellow crystalline solid. Its stability profile requires specific handling to prevent hydrolysis or photolytic degradation of the carbon-iodine bond.

PropertySpecification
CAS Number 130723-54-5
IUPAC Name 2-(3-iodophenyl)acetonitrile
Molecular Formula C₈H₆IN
Molecular Weight 243.04 g/mol
Melting Point 34–38 °C
Boiling Point ~138 °C (at 12 mmHg)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Reactivity Hazards Light sensitive (C-I bond cleavage); Incompatible with strong oxidizers

Safety Advisory: This compound is classified as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[1] It causes serious eye irritation (H319).[2] All manipulations must be performed in a fume hood using nitrile gloves and safety goggles.

Synthetic Routes and Production

The synthesis of 3-iodophenylacetonitrile is typically achieved via a two-step sequence starting from 3-iodotoluene. This route is preferred over direct iodination of phenylacetonitrile due to regioselectivity issues.

Synthesis Workflow[10]
  • Radical Bromination: 3-Iodotoluene is brominated at the benzylic position using N-bromosuccinimide (NBS) or elemental bromine under photochemical conditions to yield 3-iodobenzyl bromide (CAS 49617-83-6).

  • Nucleophilic Substitution (Cyanation): The benzyl bromide undergoes an SN2 reaction with an inorganic cyanide source (NaCN or KCN) to form the target nitrile.

Visualization of Synthesis Pathway

Synthesis Start 3-Iodotoluene (Precursor) Inter 3-Iodobenzyl bromide (CAS 49617-83-6) Start->Inter NBS, AIBN, CCl4 Reflux (Radical Bromination) Product 3-Iodophenylacetonitrile (CAS 130723-54-5) Inter->Product NaCN, EtOH/H2O rt to 60°C (SN2 Substitution)

Figure 1: Stepwise synthesis of 3-iodophenylacetonitrile from 3-iodotoluene via benzylic bromination and cyanation.

Experimental Protocol: Cyanation of 3-Iodobenzyl Bromide

Note: This protocol is adapted from standard benzyl cyanide synthesis methodologies to ensure high yield and safety.

Reagents:
  • 3-Iodobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [POISON HAZARD]

  • Ethanol (95%)

  • Water[1]

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaCN (1.2 eq) in a minimal amount of water (approx. 3 mL per gram of NaCN).

  • Addition: Add Ethanol to the aqueous cyanide solution. Slowly add a solution of 3-iodobenzyl bromide (1.0 eq) in ethanol dropwise over 30 minutes.

    • Expert Insight: Slow addition prevents the formation of dimerization byproducts (stilbenes) caused by localized high concentrations of base.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into crushed ice/water.

    • Extract three times with Diethyl Ether or Ethyl Acetate.

    • Cyanide Destruction: Treat the aqueous waste layer with bleach (NaOCl) in a fume hood to oxidize residual cyanide before disposal.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude solid can be recrystallized from ethanol/water or purified via silica gel chromatography to yield pale cream crystals.

Applications in Drug Discovery[1][2][6]

3-Iodophenylacetonitrile is a "divergent" scaffold. The iodine atom allows for the attachment of complex aryl or heteroaryl groups via cross-coupling, while the nitrile group serves as a precursor for amines, acids, or heterocycles.

The Iodine Handle: Cross-Coupling

The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing oxidative addition to occur under milder conditions. This is critical when coupling with thermally sensitive boronic acids or when avoiding high temperatures that might hydrolyze the nitrile.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl nitriles.

  • Heck Reaction: Coupling with acrylates to extend the carbon chain.

  • Sonogashira: Coupling with terminal alkynes.

The Nitrile Handle: Functionalization
  • Reduction: Lithium Aluminum Hydride (LAH) or Borane reduction yields 3-iodophenethylamine , a core scaffold for neurotransmitter analogs.

  • Hydrolysis: Acidic or basic hydrolysis yields 3-iodophenylacetic acid , a precursor for NSAID analogs (similar to Diclofenac).

  • Cyclization: Reaction with isothiocyanates yields thiazolidinones, which have demonstrated antibiotic activity against Gram-positive bacteria.

Reactivity Map

Reactivity Core 3-Iodophenylacetonitrile (CAS 130723-54-5) Suzuki Biaryl Nitriles (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Na2CO3 Amine 3-Iodophenethylamine (Reduction) Core->Amine BH3·THF or LiAlH4 Acid 3-Iodophenylacetic Acid (Hydrolysis) Core->Acid H2SO4/H2O, Reflux Hetero Thiazolidinones (Cyclization) Core->Hetero R-NCS, Base

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile groups.

Case Study: 5-HT7 Receptor Ligands

Research published in Bioorganic & Medicinal Chemistry Letters highlights the utility of the 3-iodophenylacetonitrile scaffold in the synthesis of aminoethylbiphenyls.

  • Objective: Develop selective ligands for the 5-HT7 serotonin receptor (implicated in circadian rhythm and mood regulation).

  • Method:

    • Suzuki Coupling: 3-Iodophenylacetonitrile was coupled with various aryl boronic acids to create a biphenyl nitrile library.

    • Reduction: The nitrile group was reduced to the primary amine.

    • Result: The resulting biaryl ethylamines showed high affinity for 5-HT7, demonstrating the compound's utility in rapidly generating structure-activity relationship (SAR) libraries.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759368, 2-(3-Iodophenyl)acetonitrile. Retrieved from [Link]

  • Paillet-Loilier, M., et al. (2007). Novel aminoethylbiphenyls as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(11), 3018-3022. Retrieved from [Link]

  • Albrecht, U., et al. (2005). Synthesis and structure-activity relationships of 2-alkylidenethiazolidine-4,5-diones as antibiotic agents. Bioorganic & Medicinal Chemistry, 13(14), 4402-4407. Retrieved from [Link]

Sources

2-(3-Iodophenyl)acetonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

2-(3-Iodophenyl)acetonitrile (CAS: 130723-54-5) serves as a high-value bifunctional building block in organic synthesis and drug discovery.[1] Its utility stems from its orthogonal reactivity: the aryl iodide moiety facilitates transition-metal-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), while the acetonitrile group acts as a versatile precursor for amines, acids, and heterocycles.[1] This guide provides a comprehensive technical analysis of the molecule, detailing optimized synthetic pathways, spectroscopic signatures, and its strategic application in kinase inhibitor development.

Physiochemical Profile & Structural Analysis[1]

The molecule consists of a benzene ring substituted at the meta position with an iodine atom and an acetonitrile (cyanomethyl) group. The meta substitution pattern is critical for steric differentiation in enzyme binding pockets compared to para analogs.

Table 1: Key Physiochemical Data[1][2]
PropertyValueNotes
IUPAC Name 2-(3-Iodophenyl)acetonitrileSynonyms: 3-Iodobenzyl cyanide; 3-Iodophenylacetonitrile
CAS Number 130723-54-5Distinct from precursor 3-iodobenzyl bromide (49617-83-6)
Molecular Formula

Molecular Weight 243.04 g/mol
Physical State Solid (Crystalline)Low melting point solid
Melting Point 34–38 °CRequires cold storage to prevent liquefaction/degradation
Solubility DCM, DMSO, Ethyl AcetateInsoluble in water
SMILES IC1=CC=CC(CC#N)=C1
Structural Logic

The electron-withdrawing nature of the nitrile group increases the acidity of the


-methylene protons (

in DMSO), allowing for facile deprotonation and alkylation.[1] Concurrently, the C-I bond (

) is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Palladium(0) catalysts.[1]

Synthetic Methodology: Phase Transfer Catalysis (PTC)[1]

While classical nucleophilic substitution can be performed in DMSO, a biphasic Phase Transfer Catalysis (PTC) approach is superior for scalability and purification. This method minimizes the formation of dialkylated byproducts and avoids high-boiling solvents.

Reaction Scheme


Optimized Protocol
  • Precursor: 3-Iodobenzyl bromide (CAS: 49617-83-6).[2]

  • Reagents: Sodium Cyanide (NaCN), Tetra-n-butylammonium bromide (TBAB).[1]

  • Solvent System: Dichloromethane (DCM) / Water (

    
     ratio).[1]
    

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodobenzyl bromide (1.0 eq) in DCM (

    
     concentration).
    
  • Catalyst Addition: Add TBAB (

    
    ) to the organic phase.
    
  • Cyanation: Prepare a saturated aqueous solution of NaCN (

    
    ) and add it to the reaction vessel. Caution: NaCN is highly toxic.[1]
    
  • Reaction: Stir vigorously at room temperature (or mild reflux at 40°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • Quench & Workup:

    • Cool to room temperature.[1][3]

    • Separate the organic layer.

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • CRITICAL: Treat aqueous waste with bleach (NaOCl) to neutralize residual cyanide before disposal.

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0 
    
    
    
    10% EtOAc in Hexanes).
Visualization: Synthetic Workflow

SynthesisWorkflow Reactant 3-Iodobenzyl bromide (DCM Solution) Process Biphasic Stirring (PTC Mechanism) Reactant->Process Reagent NaCN (aq) + TBAB Reagent->Process Workup Phase Separation & Bleach Quench Process->Workup 2-4 Hours Product 2-(3-Iodophenyl)acetonitrile (Solid) Workup->Product Purification

Figure 1: Phase Transfer Catalysis workflow for the conversion of benzyl bromide to phenylacetonitrile.

Reactivity Profile & Medicinal Chemistry Applications[8]

The value of 2-(3-Iodophenyl)acetonitrile lies in its divergent reactivity . It acts as a linchpin in library synthesis, allowing the independent modification of the aromatic core and the side chain.

Pathway A: Nitrile Transformations (The "Tail")

The nitrile group is a "masked" carbonyl or amine.

  • Hydrolysis: Acidic hydrolysis (

    
    ) yields 2-(3-iodophenyl)acetic acid , a precursor for NSAID-like scaffolds.[1]
    
  • Reduction: Hydrogenation (Raney Ni or

    
    ) yields 2-(3-iodophenyl)ethanamine , a key pharmacophore for neurotransmitter analogs (dopamine/serotonin modulators).[1]
    
  • Cyclization: Reaction with ketones/sulfur (Gewald reaction conditions) can yield aminothiophenes, or cyclization with hydrazine to form pyrazoles.

Pathway B: Aryl Iodide Couplings (The "Head")

The C-I bond is highly reactive toward Pd(0).

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl nitriles.[1]

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: Amination to replace the iodine with nitrogen heterocycles.[1]

Application Case Study: Kinase Inhibitors

In the development of c-Src and VEGFR-2 inhibitors, the 3-iodophenyl moiety often serves as the core scaffold.[1] The iodine is replaced by a solubilizing heteroaryl group (e.g., pyridine or pyrazole) via Suzuki coupling, while the acetonitrile tail is cyclized to form the ATP-binding hinge region of the inhibitor.

Visualization: Divergent Synthesis Map

ReactivityMap cluster_Pd C-I Bond Activation (Pd-Catalysis) cluster_CN Nitrile Functionalization Core 2-(3-Iodophenyl)acetonitrile (Core Scaffold) Suzuki Biaryl Nitriles (Suzuki Coupling) Core->Suzuki Ar-B(OH)2 / Pd(0) Heck Styryl Nitriles (Heck Coupling) Core->Heck Alkene / Pd(0) Acid Phenylacetic Acids (Hydrolysis) Core->Acid H3O+ / Heat Amine Phenethylamines (Reduction) Core->Amine LiAlH4 or H2/Ni Hetero Aminothiophenes (Gewald Reaction) Core->Hetero Ketone / S8 / Base

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile functionalities.[1]

Spectroscopic Identification

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.75 ppm (s, 2H):  Characteristic singlet for the methylene protons (
      
      
      
      ).[1] This is the diagnostic peak for reaction progress (shift from
      
      
      ppm of the bromide precursor).
    • 
       7.10 – 7.70 ppm (m, 4H):  Aromatic region. Look for the deshielded proton between the iodine and the methylene group (H-2) and the proton para to the methylene (H-4).[1]
      
  • FT-IR (Neat):

    • 2240–2250 cm

      
      :  Sharp, weak-to-medium intensity band corresponding to the 
      
      
      
      stretch.[1]
  • MS (EI/ESI):

    • m/z 243 (

      
      ):  Molecular ion peak.
      
    • m/z 116 (

      
      ):  Loss of iodine is a common fragmentation pattern.[1]
      

Safety and Handling Guidelines

  • Cyanide Hazard: The synthesis involves NaCN. All weighing must occur in a ventilated hood. A cyanide antidote kit must be available. Aqueous waste must be treated with bleach at pH > 10 to convert cyanide to cyanate before disposal.

  • Skin Absorption: Nitriles can penetrate the skin. Use nitrile gloves (double-gloving recommended) and a lab coat.

  • Storage: Store at 2–8 °C. The compound is stable but can discolor (yellow/brown) upon oxidation or light exposure due to the aryl iodide sensitivity. Store in amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759368, 2-(3-Iodophenyl)acetonitrile.[1] Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • PrepChem. Synthesis of 3-iodophenylacetonitrile from 3-iodobenzyl bromide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-Iodophenylacetonitrile, a key intermediate in synthetic chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the causal factors influencing chemical shifts and coupling patterns, present self-validating experimental protocols, and ground our analysis in authoritative spectroscopic principles.

Introduction: The Role of NMR in Structural Verification

3-Iodophenylacetonitrile (C₈H₆IN) is a substituted aromatic nitrile. Its structure, featuring a disubstituted benzene ring and a benzylic methylene group, presents a distinct set of NMR signatures. For scientists in pharmaceutical development and organic synthesis, unambiguous confirmation of this structure is critical for reaction monitoring, quality control, and regulatory documentation. NMR provides a non-destructive, highly detailed view of the molecule's atomic framework by probing the magnetic properties of ¹H and ¹³C nuclei.

This guide is structured to provide a holistic understanding, moving from the foundational principles of the molecule's expected NMR behavior to the practical steps for acquiring and interpreting high-quality data.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra, we must first understand the electronic environment of each unique proton and carbon atom in the molecule. The numbering convention used throughout this guide is shown below.

Caption: Structure of 3-Iodophenylacetonitrile with atom numbering.

The key structural features influencing the NMR spectra are:

  • The Methylene Group (C7-H7a/b): These two protons are chemically equivalent and are adjacent to an electron-withdrawing nitrile group and the aromatic ring. They are expected to appear as a singlet in the ¹H NMR spectrum.

  • The Aromatic Ring (C1-C6): The two substituents, an iodo group and a cyanomethyl group, are in a meta (1,3) arrangement. This leads to four distinct aromatic protons (H2, H4, H5, H6) and six unique aromatic carbons.

  • Substituent Effects: The iodine atom is an electron-withdrawing group via induction but electron-donating through resonance. The cyanomethyl group is electron-withdrawing. These effects modulate the electron density around the ring, influencing the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data

Based on the analysis of substituent effects and data from similar compounds, the following ¹H NMR signals are predicted for 3-Iodophenylacetonitrile in a standard solvent like CDCl₃.

Assignment Predicted δ (ppm) Integration Multiplicity Expected Coupling (J, Hz)
H7 (CH₂)~ 3.72HSinglet (s)N/A
H5~ 7.1 - 7.21HTriplet (t)J ≈ 7.8 (ortho)
H6~ 7.3 - 7.41HMultiplet (m)ortho, meta
H4~ 7.6 - 7.71HMultiplet (m)ortho, meta
H2~ 7.7 - 7.81HMultiplet (m)meta, para
Rationale and Interpretation
  • Methylene Protons (H7): The singlet at ~3.7 ppm is characteristic of a benzylic CH₂ group. Its chemical shift is downfield from typical alkanes due to the deshielding effects of the adjacent aromatic ring and the cyano group. Since there are no adjacent protons, it appears as a sharp singlet.

  • Aromatic Protons (H2, H4, H5, H6): The aromatic region (7.0-8.0 ppm) is complex due to the disubstitution pattern.

    • H5: This proton is situated between two other protons (H4 and H6). It experiences ortho-coupling to both, which should result in a signal that appears as a triplet.

    • H2, H4, H6: These protons will show more complex splitting patterns (multiplets) due to a combination of ortho (~7-8 Hz), meta (~2-3 Hz), and potentially para (<1 Hz) couplings. H2 is notable as it is ortho to the cyanomethyl group and meta to the iodine. H4 is ortho to iodine and meta to the cyanomethyl group. H6 is ortho to the cyanomethyl group and meta to the iodine. The proton ortho to the iodine (H2 and H4) are typically shifted further downfield.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached electronegative atoms).

Predicted ¹³C NMR Data

A total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Assignment Predicted δ (ppm) Rationale
C7 (CH₂)~ 23Aliphatic sp³ carbon.
C3 (C-I)~ 95Heavy atom effect of iodine causes a large upfield shift.
C8 (CN)~ 117Characteristic chemical shift for a nitrile carbon.
Aromatic CH~ 128 - 138Multiple signals for the four sp² CH carbons.
C1 (C-CH₂CN)~ 132Quaternary carbon attached to the cyanomethyl group.
Aromatic CH~ 130 - 140Deshielded aromatic carbons.
Rationale and Interpretation
  • Aliphatic Carbons: The methylene carbon (C7) appears in the typical aliphatic region. The nitrile carbon (C8) has a characteristic chemical shift around 117 ppm.

  • Aromatic Carbons:

    • C3 (ipso-carbon to Iodine): The most striking feature is the signal for the carbon directly attached to the iodine atom. The "heavy atom effect" causes significant shielding, shifting this signal upfield to a highly characteristic value of ~95 ppm.

    • Other Aromatic Carbons: The remaining five aromatic carbons (four CH and one quaternary C1) will appear in the expected 120-140 ppm range. Precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). The quaternary carbon C1, attached to the electron-withdrawing cyanomethyl group, is expected to be relatively deshielded.

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a rigorous experimental protocol is essential for obtaining reliable and reproducible NMR data. This protocol is designed to be a self-validating system.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 3-Iodophenylacetonitrile prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS), if required prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on solvent deuterium signal acq1->acq2 acq3 Shim magnet homogeneity (optimize lock level/shape) acq2->acq3 acq4 Acquire ¹H and ¹³C spectra (set appropriate parameters) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shift (reference to solvent or TMS) proc3->proc4 proc5 Integrate ¹H signals and pick peaks for ¹H and ¹³C proc4->proc5

Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening.

    • Weigh approximately 5-10 mg of 3-Iodophenylacetonitrile into a clean vial.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its convenient, well-characterized residual solvent peaks for referencing.[1]

    • Ensure the sample is fully dissolved. If not, sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube. The solution height should be ~4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Causality: Locking and shimming are the most critical steps for ensuring high-resolution data. A stable lock signal ensures the magnetic field does not drift, while good shimming corrects for field inhomogeneities, leading to sharp, symmetrical peaks.

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument's software is used to "lock" onto the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is iterated until the lock signal is maximized and has a narrow, symmetrical shape.

    • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing:

    • Causality: Proper processing is required to convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode and the baseline is flat.

    • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is set to 7.26 ppm for ¹H spectra, and the carbon triplet is centered at 77.16 ppm for ¹³C spectra.[2][3]

    • Integration: For the ¹H spectrum, integrate the area under each signal. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 2:1:1:1:1).

Conclusion

The ¹H and ¹³C NMR spectra of 3-Iodophenylacetonitrile provide a wealth of structural information that, when correctly interpreted, allows for its unambiguous identification. The key diagnostic features are the singlet from the benzylic methylene protons in the ¹H spectrum, the complex multiplet pattern in the aromatic region, and, most notably, the upfield-shifted ¹³C signal of the carbon-bearing iodine atom. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality data to verify the structure and purity of this important synthetic intermediate.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

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Technical Guide: Infrared Spectroscopy of 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: 3-Iodophenylacetonitrile (CAS: 130723-54-5) Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists

Executive Summary

3-Iodophenylacetonitrile (also known as 3-iodobenzyl cyanide) is a critical "linchpin" intermediate in the synthesis of complex pharmaceutical agents, most notably tyrosine kinase inhibitors like Erlotinib and selective nNOS inhibitors . Its structural duality—possessing both a reactive nitrile group and a meta-substituted iodine handle—makes it an ideal candidate for divergent synthesis via nucleophilic attacks or Suzuki-Miyaura cross-couplings.[1]

This guide provides a definitive spectroscopic framework for the identification and quality control of 3-Iodophenylacetonitrile. By leveraging the specific vibrational modes of the nitrile dipole and the heavy-atom effect of iodine, researchers can validate compound integrity and detect common synthetic impurities with high confidence.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the mechanical leverage of the molecule's functional groups.

Structural Components[2][3][4][5][6][7][8][9][10][11]
  • The Nitrile Beacon (-C≡N): Attached to a methylene group (-CH₂-), this group acts as a spectral "lighthouse." Unlike aromatic nitriles (directly attached to the ring), the benzyl nitrile vibrates at a higher frequency due to the lack of direct conjugation with the pi-system.

  • The Meta-Substituted Ring: The 1,3-substitution pattern breaks the symmetry of the benzene ring, activating specific ring-breathing modes and out-of-plane (OOP) bending vibrations that are diagnostic for positional isomers (distinguishing it from para- or ortho- analogs).

  • The Iodine Anchor (C-I): The high atomic mass of iodine (126.9 amu) dampens the vibrational frequency of the carbon-iodine bond, pushing it into the far-fingerprint region (<600 cm⁻¹), often serving as a silent witness in standard mid-IR but crucial for full characterization.

Graphviz: Vibrational Logic Flow

The following diagram illustrates the hierarchical logic for spectral validation.

VibrationalLogic Molecule 3-Iodophenylacetonitrile (Target Analyte) FuncGroup Functional Group Region (4000 - 1500 cm⁻¹) Molecule->FuncGroup High Energy Modes Fingerprint Fingerprint Region (1500 - 400 cm⁻¹) Molecule->Fingerprint Skeletal Modes CN_Stretch Nitrile Stretch (-C≡N) ~2250 cm⁻¹ (Primary ID) FuncGroup->CN_Stretch CH_Stretch C-H Stretches 3000-3100 (Ar) 2900-2980 (Ali) FuncGroup->CH_Stretch Meta_Pattern Meta-Substitution OOP ~780 & 690 cm⁻¹ (Isomer Check) Fingerprint->Meta_Pattern CI_Stretch C-I Stretch ~500-600 cm⁻¹ (Halogen Check) Fingerprint->CI_Stretch

Figure 1: Hierarchical decomposition of the vibrational modes for 3-Iodophenylacetonitrile.

Experimental Protocol

Sample Preparation

3-Iodophenylacetonitrile has a melting point of 31.5–37.5 °C [1]. This proximity to ambient temperature requires specific handling:

  • Preferred Method (ATR - Attenuated Total Reflectance):

    • State: If the sample is solid, press firmly against the diamond/ZnSe crystal. If liquid (due to warm lab conditions), ensure the crystal is fully covered.

    • Advantage: ATR requires no sample dilution, preventing moisture absorption (nitriles can be hygroscopic) and avoiding KBr pellet grinding which might melt the low-melting solid.

    • Cleaning: Clean the crystal with isopropanol immediately after use to prevent iodine staining or cross-contamination.

  • Alternative (Liquid Film/Neat):

    • If the sample is liquid, place a drop between two NaCl or KBr salt plates.

    • Caution: Do not use this method if the sample contains residual water, as it will etch the salt plates.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint detail).

  • Scans: 16–32 scans (Sufficient for the strong nitrile dipole).

  • Range: 4000–400 cm⁻¹ (Critical to capture the C-I stretch lower bound).

Spectral Analysis & Band Assignment

The following table synthesizes theoretical group frequencies with experimental data for benzyl nitriles and iodinated aromatics.

Table 1: Diagnostic IR Bands for 3-Iodophenylacetonitrile
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3050 – 3080 WeakAr C-H Stretch Characteristic of unsaturated aromatic carbons (sp² hybridization).[1]
2920 – 2960 Weak/MedAli C-H Stretch Asymmetric and symmetric stretching of the methylene (-CH₂-) linker.
2245 – 2255 Med/Strong -C≡N Stretch Primary ID Band. Distinctly sharp.[1] Note: Higher freq than conjugated benzonitriles (~2230) due to the insulating -CH₂- group [2].
1580, 1475 MediumC=C Ring Stretch "Ring breathing" modes.[1] The 1580 cm⁻¹ band is often enhanced by the heavy iodine substituent.
1420 – 1430 Medium-CH₂- Scissoring Deformation of the methylene group adjacent to the nitrile.
780 ± 10 Strong C-H OOP Bend Meta-Substitution Diagnostic. The "1,3-disubstituted" pattern typically shows two bands; this is the higher frequency component [3].[1]
680 – 695 Strong Ring Deformation The second component of the meta-substitution signature.[1]
~500 – 600 MediumC-I Stretch Heavy atom stretch.[1] Often appears as a broad feature at the spectral cutoff. Essential for confirming iodination vs. chlorination/bromination.
Differentiating from Impurities

In the synthesis of 3-Iodophenylacetonitrile (typically from 3-iodobenzyl bromide via cyanide displacement), IR is a powerful process analytical tool (PAT).

  • Starting Material (3-Iodobenzyl bromide): Look for the absence of the nitrile peak at 2250 cm⁻¹.

  • Hydrolysis Byproduct (3-Iodophenylacetic acid): Look for a broad O-H stretch (3300-2500 cm⁻¹) and a carbonyl C=O peak (~1710 cm⁻¹). If these appear, the nitrile has hydrolyzed.

  • Isomeric Impurity (4-Iodophenylacetonitrile): The OOP bending bands will shift. Para-substituted isomers typically show a single strong band ~800-850 cm⁻¹, lacking the 780/690 cm⁻¹ doublet of the meta isomer [3].

Quality Control Workflow

The following workflow outlines the decision-making process for validating a batch of 3-Iodophenylacetonitrile using IR spectroscopy.

QC_Workflow Start Acquire Spectrum (ATR/Neat) CheckCN Check 2250 cm⁻¹ (Nitrile Peak?) Start->CheckCN CheckOH Check 3300-3500 cm⁻¹ (Broad OH?) CheckCN->CheckOH Peak Present Fail_SM FAIL: Possible Starting Material CheckCN->Fail_SM No Peak CheckMeta Check 780 & 690 cm⁻¹ (Meta Pattern?) CheckOH->CheckMeta Baseline Flat Fail_Hydro FAIL: Hydrolyzed (Acid/Amide) CheckOH->Fail_Hydro Strong OH Present Pass PASS: Identity Confirmed CheckMeta->Pass Doublet Present Fail_Iso FAIL: Wrong Isomer (Para/Ortho) CheckMeta->Fail_Iso Single Band (Para) or 750 (Ortho)

Figure 2: Logic gate for spectral validation of 3-Iodophenylacetonitrile.

References

  • Thermo Scientific Chemicals. 3-Iodophenylacetonitrile, 97% Product Specification. Retrieved from .[1]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[1][2] Explains the shift in nitrile frequency between aromatic and benzyl environments. Retrieved from .

  • UCSC Chemistry. Table of Characteristic IR Absorptions - Aromatic Substitution Patterns. Retrieved from .[1]

  • PubChem. Compound Summary: 3-Iodophenylacetonitrile (CID 2759368). Includes CAS and physical property data.[3][4][5] Retrieved from .[1]

  • PrepChem. Synthesis of 3-iodophenylacetonitrile. Detailed synthetic route from 3-iodobenzyl bromide.[6] Retrieved from .

Sources

A Senior Application Scientist's Perspective on 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-Iodophenylacetonitrile for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Iodophenylacetonitrile (CAS No. 130723-54-5). Moving beyond the standard format of a Material Safety Data Sheet (MSDS), this document provides in-depth scientific context, explains the causality behind safety protocols, and offers field-proven insights to ensure both experimental success and personal safety. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of this reagent's properties is paramount.

The Strategic Importance of 3-Iodophenylacetonitrile in Synthesis

3-Iodophenylacetonitrile is more than just a simple organoiodide; it is a versatile intermediate prized in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1][2] Its utility stems from two key functional groups: the nitrile and the aryl iodide.

  • The Nitrile Group: This functional group is a valuable precursor to a wide array of other functionalities, including amines, carboxylic acids, and amides, which are foundational in many biologically active molecules.

  • The Aryl Iodide: The iodine atom on the phenyl ring is an excellent leaving group, making the molecule highly amenable to a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of complex molecular architectures. Furthermore, the presence of iodine can enhance the lipophilicity of derivative compounds, a critical factor in modulating the bioavailability and efficacy of potential drug candidates.[1]

Given its role as a key intermediate in the development of therapeutic agents, including anti-cancer drugs, handling this compound with the respect its reactivity and potential hazards demand is a prerequisite for innovative and safe research.[1]

Physicochemical Profile: Understanding the 'Why' Behind the Handling

The physical and chemical properties of a reagent dictate its behavior both on the shelf and in a reaction vessel. Understanding these characteristics is the foundation of safe and effective experimental design.

PropertyValueSourceSignificance for the Researcher
CAS Number 130723-54-5[3][4]Ensures unambiguous identification of the chemical.
Molecular Formula C₈H₆IN[2][3][5]Provides the elemental composition.
Molecular Weight 243.04 g/mol [3][5]Essential for stoichiometric calculations in reaction planning.
Appearance White to light yellow/orange crystalline powder or solid.[2][3][2][3]A significant color change may indicate decomposition or impurity.
Melting Point 31.5 - 38 °C (lit.)[2][3]The relatively low melting point means it can melt in a warm lab.
Boiling Point 138 °C at 12 mmHg[3]Indicates low volatility under standard conditions but requires vacuum for distillation.
Solubility Insoluble in water; Soluble in methanol.[3][3]Dictates choice of solvent for reactions and cleaning. In case of a spill, water will not be an effective solvent for cleanup.
Sensitivity Light Sensitive.[3][3]Requires storage in amber vials or in the dark to prevent photodegradation, which could compromise experimental results.

The light sensitivity is a critical handling parameter; exposure to UV light can potentially lead to the formation of radical species, degrading the reagent and introducing impurities into your reactions.[3] Its insolubility in water means that spills should not be flushed with water alone, as this will only spread the material.

Hazard Analysis: A Mechanistic Approach

A proactive approach to safety begins with understanding the inherent hazards of a molecule from a chemical and toxicological standpoint.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [4][6]

  • H312: Harmful in contact with skin. [4][6]

  • H319: Causes serious eye irritation. [4]

  • H332: Harmful if inhaled (reported by some suppliers). [4]

The Core Toxicological Concern: The Nitrile Functionality The primary toxicological concern for any arylacetonitrile derivative is its potential to act as a cyanide source. While the C≡N bond is stable, in vivo metabolism can lead to the release of cyanide ions (CN⁻). Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, effectively halting cellular respiration. This is the mechanistic basis for the "harmful if swallowed, in contact with skin, or if inhaled" warnings.[7][8] Early symptoms of cyanide exposure can include flushing of the face, a feeling of constriction in the chest, and irritation of the nose and throat.[9]

Dermal and Ocular Hazards: As a crystalline solid, the dust of 3-Iodophenylacetonitrile can be a significant irritant.[10] The "Causes serious eye irritation" warning is a direct consequence of the abrasive nature of the solid and its chemical reactivity with the sensitive tissues of the eye.[4] The "Harmful in contact with skin" classification is due to its potential for absorption through the skin, leading to systemic toxicity via the mechanism described above.[4]

Risk Mitigation: Self-Validating Laboratory Protocols

The following protocols are designed to be self-validating systems, where each step is a logical consequence of the chemical's properties and hazards.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All handling of 3-Iodophenylacetonitrile solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities (>10g) or when there is a significant risk of splashing.

  • Skin Protection:

    • Wear a flame-resistant lab coat, fully buttoned.

    • Gloves: Nitrile gloves are appropriate for incidental contact. For extended handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton should be used. Always double-glove when weighing the neat material.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If engineering controls are not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P100) is necessary.

Experimental Workflow: Safe Handling Protocol

The following diagram and steps outline a safe and efficient workflow for weighing the reagent and setting up a reaction.

G cluster_0 Preparation Phase (in Fume Hood) cluster_1 Weighing & Dispensing cluster_2 Reaction Setup A Don appropriate PPE: Lab Coat, Goggles, Double Gloves B Decontaminate weighing area and place balance in fume hood A->B 1. Safety First C Tare weighing vessel (e.g., round-bottom flask) B->C 2. Prepare Equipment D Retrieve reagent from dark storage C->D 3. Enter Dispensing Phase E Carefully dispense solid into vessel using a clean spatula D->E 4. Minimize Exposure F Seal reagent bottle immediately and return to storage E->F 5. Protect Reagent G Record exact mass F->G 6. Documentation H Add solvent to vessel via syringe/cannula to dissolve solid and prevent dust G->H 7. Proceed to Reaction I Assemble reaction apparatus under inert atmosphere if required H->I 8. Safe Dissolution J Initiate reaction (e.g., heating, reagent addition) I->J 9. Final Assembly

Caption: Workflow for Safely Handling 3-Iodophenylacetonitrile.

Step-by-Step Methodology:

  • Preparation: Before retrieving the reagent, ensure all PPE is correctly worn.[9] The analytical balance should be placed inside the fume hood to contain any dust generated during weighing.

  • Weighing: Use a powder funnel to transfer the solid directly into the reaction vessel. This minimizes the risk of contaminating surfaces. Avoid using weighing paper, from which dust can easily become airborne.

  • Causality Check: Why weigh directly into the flask? This prevents a secondary transfer step, halving the potential for spills and aerosolization of the hazardous powder.

  • Dissolution: Add the reaction solvent to the flask immediately after weighing. This dissolves the solid, eliminating the dust hazard for all subsequent manipulations.

  • Cleanup: Decontaminate the spatula and any surfaces with a solvent like methanol, followed by soap and water. Dispose of the contaminated wipes in a designated solid waste container.

Emergency Response: A Guide for Scientists

In the event of an exposure, a rapid and informed response is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Do not use soap initially if the skin is irritated, as it can be abrasive. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[11][12] If breathing is difficult or stops, perform artificial respiration, but only if you are trained to do so and have appropriate barrier protection.[15] Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Call a poison control center or physician immediately.[12] If the person is conscious and alert, rinse their mouth with water. The rationale for not inducing vomiting is to prevent aspiration of the chemical into the lungs, which would cause severe secondary damage.

Storage, Stability, and Waste Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3][16] A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation.[3] The container should be stored in a locked cabinet or a designated area for toxic chemicals.[10]

  • Stability: The compound is light-sensitive.[3] Over time, and with exposure to light, it may discolor (from white/pale yellow to orange/brown), indicating potential decomposition. Use of discolored reagent is discouraged as it may lead to unpredictable reaction outcomes.

  • Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Concluding Remarks for the Professional Scientist

3-Iodophenylacetonitrile is a valuable tool in the arsenal of the synthetic chemist. Its potential for building molecular complexity is matched by its potential hazards. However, by understanding the mechanisms behind these hazards and adopting a proactive, protocol-driven approach to safety, researchers can confidently and safely leverage this reagent to advance the frontiers of science and drug discovery. Always review the specific Safety Data Sheet from your supplier before use and perform a thorough risk assessment for your planned experiment.

References

  • Unigel. (2021, May 25). SAFETY DATA SHEET: HIGH PURITY ACETONITRILE.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-IODOPHENYLACETONITRILE.
  • Chem-Impex. (n.d.). 3-Iodophenylacetonitrile.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Chlorophenylacetonitrile.
  • Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile.
  • Thermo Scientific Chemicals. (n.d.). 3-Iodophenylacetonitrile, 97%.
  • Thermo Fisher Scientific. (n.d.). 3-Iodophenylacetonitrile, 97% 1 g.
  • ChemicalBook. (2025, July 14). 3-IODOPHENYLACETONITRILE.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Iodophenylacetonitrile 51628-12-7.
  • Sigma-Aldrich. (n.d.). 2-Iodophenylacetonitrile 97%.
  • PubChem. (n.d.). 2-(3-Iodophenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 3-Iodophenylacetonitrile 90%.
  • Sigma-Aldrich. (n.d.). 4-Iodophenylacetonitrile 97%.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Hesperian Health Guides. (n.d.). First aid for chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Acetonitrile (CAS No. 75-05-8).
  • Santa Cruz Biotechnology. (n.d.). 3-Iodophenylacetonitrile.
  • National Poisons Information Centre of Ireland. (n.d.). First Aid and Safety.
  • MedlinePlus. (2025, August 1). Poisoning first aid.
  • Medbullets. (2024, May 11). Toxicology - Drugs.
  • Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4).
  • PubChem. (n.d.). Acetonitrile.

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Thermochemical data and properties of 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Data and Properties of 3-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenylacetonitrile is a pivotal building block in medicinal chemistry and materials science, valued for its dual functionality: a reactive nitrile group and an iodine-substituted aromatic ring amenable to cross-coupling reactions. Despite its widespread use, a comprehensive, experimentally validated thermochemical dataset for this compound is conspicuously absent from the public literature. This guide addresses this critical knowledge gap not by presenting non-existent data, but by providing a senior scientist's perspective on how to obtain it. We outline the gold-standard experimental methodologies—oxygen bomb calorimetry for enthalpy of formation and Knudsen effusion mass spectrometry for enthalpy of sublimation—and provide robust, step-by-step protocols. Furthermore, we detail the high-accuracy computational approaches, such as Gaussian-4 (G4) theory, that serve as powerful predictive tools in the absence of experimental benchmarks. This document is intended to be a foundational resource, enabling researchers to either perform the necessary characterization or make well-informed estimations of the key thermochemical properties that govern the stability, reactivity, and processing of 3-Iodophenylacetonitrile.

Introduction: The Synthetic Utility of 3-Iodophenylacetonitrile

3-Iodophenylacetonitrile, also known as (3-iodophenyl)acetonitrile or 3-iodobenzyl cyanide, is a bifunctional organic intermediate of significant interest in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular architecture is key to its versatility.

  • The Arylacetonitrile Moiety: The nitrile functional group is a cornerstone of organic synthesis. It can be readily transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via addition of organometallic reagents). The adjacent α-carbon is acidic, allowing for the formation of a carbanion that can participate in a host of carbon-carbon bond-forming reactions.[3]

  • The Iodo-Aryl System: The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl), making aryl iodides premier substrates for transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[3]

This combination allows for a synthetic strategy where the nitrile group is used as a handle for building molecular complexity, and the iodo group serves as a late-stage attachment point for introducing additional functionality. Understanding the energetic properties of this molecule is paramount for reaction optimization, process safety, and predicting its solid-state behavior (e.g., stability, solubility).

Known Physical and Spectroscopic Properties

While extensive thermochemical data is lacking, fundamental physical properties have been reported, primarily by commercial suppliers and chemical databases. These properties provide a baseline for further characterization.

PropertyValueData Source
IUPAC Name 2-(3-iodophenyl)acetonitrilePubChem[4]
Synonyms 3-Iodobenzyl cyanide, (3-Iodophenyl)acetonitrileSigma-Aldrich
CAS Number 130723-54-5Thermo Scientific[1]
Molecular Formula C₈H₆INPubChem[4]
Molecular Weight 243.04 g/mol Sigma-Aldrich
Appearance White to yellow or pale orange solidThermo Scientific[1]
Melting Point 31.5 – 38 °CThermo Scientific[1], Sigma-Aldrich

Spectroscopic data (FTIR, Raman) are also available, confirming the presence of characteristic functional groups such as the C≡N stretch of the nitrile and the aromatic C-H and C-C vibrations.[4]

Experimental Determination of Thermochemical Properties

Given the absence of published data, this section serves as a practical guide for the experimental determination of the two most critical thermochemical parameters: the enthalpy of formation and the enthalpy of sublimation.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation in the condensed state, ΔfH°(cr), is most accurately determined from the enthalpy of combustion, ΔcH°. The gold-standard technique for this measurement on a solid organic compound is oxygen bomb calorimetry.[5] The principle involves completely combusting a precisely weighed sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.[6]

  • Why Constant Volume? The experiment measures the change in internal energy, ΔcU°, because the volume is kept constant. The enthalpy change, ΔcH°, can then be calculated using the relation ΔH = ΔU + Δ(pV), where the change in the moles of gas (Δn) from reactants to products is considered.[7]

  • Why High-Pressure Oxygen? A surplus of pure oxygen (typically ~30 atm) is essential to ensure complete and rapid combustion, preventing the formation of soot (elemental carbon) or carbon monoxide, which would invalidate the results.

  • Why a Calibrant? The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) must be precisely known. This is determined by burning a certified reference material, most commonly benzoic acid, which has a well-established and certified energy of combustion.[7]

  • Special Considerations for Halogenated Compounds: The combustion of an iodo-compound requires a specific experimental setup. The final products are not just CO₂(g), H₂O(l), and N₂(g). Elemental iodine (I₂) and corrosive hydroiodic acid (HI) will form. To ensure a well-defined final state, a small amount of a reducing solution (like arsenious oxide) is often added to the bomb to convert all halogen products into a single, analyzable species (the iodide ion, I⁻) in solution.[5]

  • Sample Preparation:

    • Press approximately 0.8 - 1.2 g of 3-Iodophenylacetonitrile into a pellet.

    • Measure the mass of the pellet to a precision of ±0.01 mg.

    • Measure a length of nickel-chromium fuse wire and attach it to the bomb electrodes, ensuring it is in firm contact with the pellet.

  • Bomb Assembly:

    • Place the crucible containing the sample into the bomb head.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water product as a liquid.

    • Seal the bomb tightly.

    • Flush the bomb with oxygen to remove atmospheric nitrogen, then pressurize to 30 atm with pure oxygen.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

    • Place the bucket inside the adiabatic jacket of the calorimeter and begin stirring.

    • Record the temperature for a 5-minute "fore-period" to establish a baseline drift.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise until a maximum is reached, followed by a 10-minute "after-period" to establish the post-combustion thermal drift.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the internal liquid.

    • Analyze the bomb washings by titration to determine the amount of nitric acid formed from residual atmospheric nitrogen.

    • Correct for the heat of combustion of the fuse wire.

  • Data Reduction:

    • Calculate the corrected temperature rise, ΔT.

    • Using the predetermined energy equivalent of the calorimeter (from benzoic acid calibration), calculate the total heat released.

    • Apply corrections for the formation of nitric acid and the combustion of the fuse wire to find the standard internal energy of combustion, ΔcU°.

    • Convert ΔcU° to the standard enthalpy of combustion, ΔcH°.

    • Using Hess's Law and the known standard enthalpies of formation for CO₂(g) and H₂O(l), calculate the standard enthalpy of formation of 3-Iodophenylacetonitrile, ΔfH°(cr).

G cluster_prep 1. Preparation & Calibration cluster_exp 2. Calorimetric Experiment cluster_analysis 3. Data Analysis & Calculation P1 Weigh Sample & Fuse Wire P2 Assemble & Pressurize Bomb P1->P2 E1 Measure Fore-Period Temperature Drift P2->E1 P3 Calibrate Calorimeter (Benzoic Acid) A1 Calculate Corrected ΔT P3->A1 E2 Ignite Sample E1->E2 E3 Record Temperature Rise E2->E3 E4 Measure After-Period Temperature Drift E3->E4 E4->A1 A2 Calculate ΔcU° (Apply Corrections) A1->A2 A3 Convert to ΔcH° A2->A3 A4 Calculate ΔfH°(cr) (Hess's Law) A3->A4 Result ΔfH°(cr) of 3-Iodophenylacetonitrile A4->Result

Caption: Workflow for determining the solid-phase enthalpy of formation.

Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry (KEMS)

The enthalpy of sublimation, ΔgcrH°, is the energy required for a substance to transition from the solid to the gaseous state. It connects the condensed-phase and gas-phase thermochemistry. For compounds with low volatility, like 3-Iodophenylacetonitrile, KEMS is a highly reliable technique.[8] The method involves heating a sample in a temperature-controlled effusion cell containing a small orifice. Under high vacuum, molecules effuse from the orifice into the ionization source of a mass spectrometer, and the resulting ion intensity is proportional to the substance's vapor pressure.[9][10]

  • Instrument Calibration: Calibrate the instrument using a reference compound with a well-known vapor pressure, such as benzophenone, to relate the measured ion intensity to absolute vapor pressure.

  • Sample Loading: Place a small amount of crystalline 3-Iodophenylacetonitrile into the Knudsen effusion cell.

  • Measurement:

    • Heat the cell to a starting temperature below the melting point where a detectable ion signal for the molecular ion (m/z = 243) is observed.

    • Record the ion intensity of the parent molecule at a series of discrete, stable temperatures.

  • Data Analysis:

    • Convert the ion intensity at each temperature (T) to vapor pressure (p).

    • Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear.

    • The enthalpy of sublimation at the mean temperature of the experiment is determined from the slope of the line (Slope = -ΔgcrH°/R, where R is the ideal gas constant).[11]

    • This value can be adjusted to the standard reference temperature of 298.15 K using heat capacity data.

G cluster_kems Knudsen Effusion Mass Spectrometer K_Cell Heated Knudsen Cell with Sample (T) K_Beam Effusing Molecular Beam K_Cell->K_Beam K_Ion Electron Ionization Source K_Beam->K_Ion K_MS Quadrupole Mass Analyzer K_Ion->K_MS K_Det Detector K_MS->K_Det Data Ion Intensity (I) at Temperature (T) K_Det->Data Analysis Convert I to Vapor Pressure (p) Data->Analysis Plot Plot ln(p) vs 1/T (Clausius-Clapeyron) Analysis->Plot Result Calculate ΔsubH° from Slope (-ΔH/R) Plot->Result

Caption: KEMS workflow for determining the enthalpy of sublimation.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level quantum chemical calculations provide a robust and reliable alternative for determining gas-phase thermochemical properties.[12] Composite methods, such as the Gaussian-n (Gn) theories, are specifically designed to achieve "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of the experimental value).[13]

Gaussian-4 (G4) theory, for instance, approximates a very high-level calculation by combining results from several lower-level calculations with smaller and larger basis sets. This approach includes corrections for electron correlation, basis set deficiencies, and zero-point vibrational energy to yield a highly accurate gas-phase enthalpy of formation, ΔfH°(g).[13]

  • Geometry Optimization: The molecular geometry of 3-Iodophenylacetonitrile is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP).

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and CCSD(T) with progressively larger basis sets.

  • G4 Extrapolation: The G4 protocol combines these energies, adds empirical higher-level corrections, and incorporates the ZPVE to compute the total atomization energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy using known experimental enthalpies of formation for the constituent atoms (C, H, I, N).

To illustrate the expected output, calculated thermochemical data for the isomeric 4-Iodophenylacetonitrile are available and presented below.[14] A similar G4 calculation for the 3-iodo isomer would provide the crucial gas-phase data.

Property (4-Iodophenylacetonitrile)Value (kJ/mol)Source (Method)
ΔfH°gas 258.36Cheméo (Joback)[14]
ΔfusH° 16.04Cheméo (Joback)[14]
ΔvapH° 56.19Cheméo (Joback)[14]

Note: The Joback method is a group-contribution estimation method, which is less accurate than high-level ab initio calculations like G4 theory.

Data Summary and Path Forward

This guide establishes a clear pathway for the comprehensive thermochemical characterization of 3-Iodophenylacetonitrile. The following table summarizes the current state of knowledge and the recommended actions.

PropertyStatusRecommended Action
ΔfH°(cr) UnknownExperimental determination via Oxygen Bomb Calorimetry.
ΔgcrH° UnknownExperimental determination via Knudsen Effusion Mass Spectrometry.
ΔfH°(g) Unknown1. High-accuracy computation (e.g., G4 theory). 2. Derivation from experimental data: ΔfH°(g) = ΔfH°(cr) + ΔgcrH°.
Cp(cr) UnknownExperimental determination via Differential Scanning Calorimetry (DSC).

The thermochemical properties of 3-Iodophenylacetonitrile are essential for its effective and safe use in research and development. While experimental data is currently unavailable, this guide provides the necessary theoretical framework and detailed experimental protocols to obtain it. The synergistic use of bomb calorimetry, Knudsen effusion mass spectrometry, and high-level computational chemistry will yield a complete and validated thermochemical dataset. Undertaking this work would be a valuable contribution to the chemical community, providing foundational data for a widely used and important synthetic intermediate.

References

  • PubChem, National Center for Biotechnology Information. 2-(3-Iodophenyl)acetonitrile. [Link]

  • Cheméo. Chemical Properties of 4-Iodophenylacetonitrile (CAS 51628-12-7). [Link]

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • ResearchGate. Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. [Link]

  • Curtiss, L. A., et al. "Recent Advances in Computational Thermochemistry and Challenges for the Future." Comprehensive Computational Chemistry, 1999. [Link]

  • Sunner, S., and Månsson, M., eds. Experimental Chemical Thermodynamics, Volume 1: Combustion Calorimetry. Pergamon Press, 1979. [Link]

  • NASA Technical Reports Server. Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. [Link]

  • Rassolov, V. A., et al. "Gaussian-3(G3) Theory for Molecules Containing First- and Second-Row Atoms." The Journal of Chemical Physics, vol. 109, no. 4, 1998, pp. 1229-1239. [Link]

  • Domalski, E. S. "Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S." Journal of Physical and Chemical Reference Data, vol. 1, no. 2, 1972, pp. 221-277. [Link]

  • Shelley, P., et al. "Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry." Atmosphere, vol. 11, no. 12, 2020, p. 1326. [Link]

  • ResearchGate. Knudsen effusion mass spectrometry studies on metal halides performed in 1990-2014. [Link]

  • Do, Johnathon. "Calorimetry and Finding the Heat of Combustion." YouTube, 8 Jan. 2022. [Link]

  • MSI. KEMS- Knudsen Effusion MS. [Link]

  • The Open University. CALORIMETRY: COMBUSTION OF ALCOHOLS. [Link]

  • Active Thermochemical Tables (ATcT). Acetonitrile Enthalpy of Formation. [Link]

  • OCF, University of California, Berkeley. Bomb Calorimetry and Heat of Combustion. [Link]

Sources

Chemo-Electronic Profiling and Synthetic Utility of 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-Iodophenylacetonitrile (CAS: 130723-54-5) represents a high-value bifunctional scaffold in medicinal chemistry. Unlike its unsubstituted parent (phenylacetonitrile), this molecule possesses two distinct reactive handles: a nitrile group capable of classical Pinner/Ritter transformations and reduction, and a meta-iodide moiety serving as a premium handle for transition-metal-catalyzed cross-couplings.

This guide analyzes the predicted reactivity changes induced by the meta-iodine substituent and provides validated protocols for selectively manipulating the nitrile group without compromising the aryl iodide.

Electronic Profiling: The Meta-Iodine Effect

To predict the reactivity of the nitrile group, we must quantify the electronic influence of the iodine atom at the 3-position. Using Hammett substituent constants, we can model the deviation from standard phenylacetonitrile reactivity.

  • Inductive Effect (

    
    ):  Iodine is electronegative (
    
    
    
    ) relative to carbon, exerting a strong electron-withdrawing inductive effect (
    
    
    ).
  • Resonance Effect (

    
    ):  While iodine can donate electrons via resonance (
    
    
    
    ), this effect is negligible at the meta position because the orbital overlap does not extend effectively to the benzylic carbon.
  • Hammett Constant (

    
    ):  The Hammett constant for m-I is +0.35 . A positive value indicates electron withdrawal.
    

Consequences for Reactivity:

  • Increased

    
    -Acidity:  The electron-withdrawing nature stabilizes the carbanion at the benzylic position, lowering the 
    
    
    
    (estimated
    
    
    in DMSO) relative to phenylacetonitrile (
    
    
    ).
  • Enhanced Electrophilicity: The nitrile carbon becomes more susceptible to nucleophilic attack (hydrolysis) due to the electron-deficient ring system.

ElectronicEffects Iodine 3-Iodo Substituent (Electron Withdrawing) Ring Benzene Ring (Electron Deficient) Iodine->Ring Inductive (-I) σ_m = +0.35 AlphaC α-Carbon (Increased Acidity) Ring->AlphaC Anion Stabilization Nitrile Nitrile Group (Enhanced Electrophilicity) Ring->Nitrile Activation

Figure 1: Electronic influence of the meta-iodine substituent on the nitrile and benzylic positions.

Nucleophilic Transformations: Hydrolysis

The hydrolysis of 3-iodophenylacetonitrile is the primary route to 3-iodophenylacetic acid , a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and voltage-gated sodium channel blockers.

Mechanism & Selectivity

The meta-iodine accelerates the initial nucleophilic attack of water/hydroxide on the nitrile carbon. However, care must be taken to avoid forcing conditions that might cause dehalogenation, although aryl iodides are generally stable to standard hydrolysis conditions.

Protocol: Alkaline Hydrolysis to 3-Iodophenylacetic Acid

This protocol prioritizes yield and purity, avoiding the formation of primary amides as byproducts.

Reagents:

  • 3-Iodophenylacetonitrile (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 eq)

  • Ethanol (co-solvent to ensure solubility)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodophenylacetonitrile in Ethanol (5 mL per gram of substrate).

  • Addition: Add the 10% NaOH solution. The mixture may become biphasic initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The disappearance of the nitrile spot (
    
    
    
    ) and appearance of the baseline acid spot indicates completion.
  • Workup:

    • Cool to room temperature.[2]

    • Evaporate ethanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether (

      
      ) to remove unreacted neutral organics.
      
    • Crucial Step: Acidify the aqueous layer to pH 2 using 2M HCl. A white precipitate (the acid) should form.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Reduction Pathways: Chemoselectivity Challenges

Reducing the nitrile to a primary amine (2-(3-iodophenyl)ethan-1-amine ) presents a major chemoselectivity challenge: Preventing the hydrogenolysis (de-iodination) of the aryl iodide.

Comparative Reduction Strategies
MethodReagent SystemRisk of De-iodinationYield PotentialRecommendation
Catalytic Hydrogenation

High Low (due to side products)AVOID
Hydride Reduction

(LAH)
ModerateHighUse at

only
Borane Reduction

Low Excellent PREFERRED
Raney Nickel

ModerateGoodRequires specific poisoning
Protocol: Chemoselective Reduction using Borane-THF

This method relies on the electrophilic nature of borane, which coordinates to the nitrile nitrogen, reducing it without interacting with the aryl iodide.

Reagents:

  • 3-Iodophenylacetonitrile (1.0 eq)[1]

  • Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 eq)
    
  • Methanol (for quenching)

  • Anhydrous THF

Methodology:

  • Setup: Flame-dry a flask and maintain under Argon/Nitrogen atmosphere.

  • Addition: Dissolve the nitrile in anhydrous THF. Cool to

    
    .
    
  • Reduction: Add

    
     dropwise via syringe. The reaction is exothermic.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux for 3 hours.

  • Quench (The "Workup" Reaction): Cool to

    
    . Carefully add Methanol dropwise until gas evolution ceases.
    
  • Acid Hydrolysis: Add 2M HCl and reflux for 1 hour. Note: This step breaks the Boron-Nitrogen complex.

  • Isolation: Basify with NaOH to pH 10, extract with DCM, dry over

    
    , and concentrate to yield the amine.
    

-Carbon Reactivity: Alkylation

The meta-iodine substituent increases the acidity of the benzylic protons (


), making this molecule an excellent candidate for mono- or dialkylation.

AlkylationWorkflow Start 3-Iodophenylacetonitrile Base Base Selection: NaH or LDA (-78°C) Start->Base Deprotonation Intermed Resonance Stabilized Carbanion Base->Intermed Generates Electrophile Add Electrophile (R-X) (e.g., MeI, Benzyl Bromide) Intermed->Electrophile S_N2 Attack Product α-Alkylated Nitrile Electrophile->Product C-C Bond Formation

Figure 2: Workflow for the alkylation of the activated α-methylene group.

Optimization Tip: To prevent over-alkylation (dialkylation), use Lithium Diisopropylamide (LDA) at


 to generate the kinetic enolate, followed by the rapid addition of the electrophile.

Orthogonal Reactivity: The Iodine Handle

The utility of 3-iodophenylacetonitrile lies in its ability to undergo Cross-Coupling reactions while retaining the nitrile.[3]

  • Suzuki-Miyaura Coupling: The nitrile group is stable to weak bases (

    
    ) and Pd catalysts.
    
  • Sonogashira Coupling: Compatible, but avoid strong nucleophilic bases that might attack the nitrile.

Strategic Insight: Perform cross-coupling before hydrolysis if the target molecule requires a carboxylic acid. The acid group can interfere with many Pd-catalyzed cycles (catalyst poisoning), whereas the nitrile is generally inert to the catalytic cycle.

Safety & Handling

  • Cyanide Hazard: While the nitrile group itself is not free cyanide, metabolic processing or strong reducing conditions can release cyanide equivalents. Handle in a well-ventilated fume hood.

  • Aryl Iodide Sensitivity: Light sensitive. Store in amber vials to prevent photo-degradation (homolytic cleavage of the C-I bond).

  • Skin Irritant: 3-Iodophenylacetonitrile is a potent skin and eye irritant. Double-gloving (Nitrile) is recommended.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • National Institutes of Health (PubChem). (n.d.). 2-(3-Iodophenyl)acetonitrile Compound Summary. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Heck Coupling of 2-(3-Iodophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Mizoroki-Heck cross-coupling of 2-(3-Iodophenyl)acetonitrile with activated alkenes (e.g., acrylates, styrenes). While aryl iodides are generally highly reactive, the presence of the cyanomethyl group (


)  at the meta position introduces a critical control point: the acidity of the benzylic protons (

in DMSO).

This guide prioritizes Jeffery Conditions (Ligand-Free, Phase-Transfer Catalysis) as the primary methodology. These conditions offer superior turnover frequencies (TOF) for aryl iodides compared to classical phosphine-based systems, while utilizing mild bases that minimize the risk of unwanted deprotonation/alkylation at the benzylic position.

Mechanistic Principles & Substrate Analysis

Substrate Reactivity Profile
  • Electrophile: 2-(3-Iodophenyl)acetonitrile. The C-I bond is weak (

    
    65 kcal/mol), facilitating rapid oxidative addition to Pd(0) even at moderate temperatures.
    
  • Nucleophile: Activated alkene (e.g., Ethyl Acrylate).

  • Risk Factor: The benzylic methylene group is susceptible to base-mediated condensation or

    
    -arylation. Strong alkoxide bases (e.g., 
    
    
    
    ) must be avoided. Mild inorganic bases (
    
    
    ,
    
    
    ) or hindered amines are required.
The "Jeffery" Catalytic Cycle (Ligand-Free)

Unlike classical phosphine-ligated cycles, the Jeffery protocol utilizes tetraalkylammonium salts (e.g., TBAI) to stabilize anionic palladium species. This pathway is particularly effective for aryl iodides.

Key Mechanistic Advantages:

  • Supersaturation: TBAI stabilizes colloidal Pd(0) nanoparticles, acting as a reservoir for the active catalytic species.

  • Anionic Pathway: Evidence suggests the active species is an anionic palladate

    
    , which undergoes oxidative addition faster than neutral phosphine complexes.
    

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 + TBAI Active Active Species [Pd(0)] / Nanoclusters PreCat->Active Reduction (in situ) OxAdd Oxidative Addition Ar-Pd(II)-I (Anionic) Active->OxAdd + Ar-I (Fast) Coord Alkene Coordination Ar-Pd-Alkene OxAdd->Coord + Alkene MigIns Migratory Insertion C-C Bond Formation Coord->MigIns Syn-Insertion BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim C-C Rotation BaseStep Base Regeneration HI + Base -> Base-HI BetaElim->BaseStep - Product (Trans) BaseStep->Active Reductive Elimination

Figure 1: Proposed catalytic cycle for Ligand-Free Heck reaction stabilized by quaternary ammonium salts (Jeffery conditions).

Experimental Protocols

Materials & Reagents
ReagentEquiv.RoleCritical Specification
2-(3-Iodophenyl)acetonitrile 1.0SubstratePurity >97%; Solid
Ethyl Acrylate 1.2 - 1.5Coupling PartnerStabilized with MEHQ; Distill if yellow
Pd(OAc)₂ 0.01 - 0.03CatalystStore in desiccator; Orange powder
TBAI (Tetrabutylammonium iodide) 1.0AdditivePhase transfer / Nanoparticle stabilizer
K₂CO₃ 2.0BaseAnhydrous; Finely ground
DMF (N,N-Dimethylformamide) Solvent[0.2 M]Anhydrous (Water <0.1%)
Primary Protocol: Jeffery Conditions (Recommended)

Best for: High yields, operational simplicity, and cost efficiency.

Step-by-Step Procedure:

  • Setup: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solids Addition: Charge the vessel with:

    • 2-(3-Iodophenyl)acetonitrile (1.0 mmol, 243 mg)

    • 
       (2.0 mmol, 276 mg)
      
    • TBAI (1.0 mmol, 369 mg)

    • 
       (0.02 mmol, 4.5 mg)
      
  • Inerting: Cap the vessel with a rubber septum. Evacuate and backfill with Nitrogen three times.

  • Liquids Addition:

    • Add anhydrous DMF (5.0 mL) via syringe.

    • Add Ethyl Acrylate (1.5 mmol, 163 µL) via syringe.

  • Reaction: Replace septum with a screw cap (if using pressure vial) or seal the Schlenk. Heat the mixture to 80 °C in an oil bath.

    • Note: Aryl iodides often react at lower temperatures (60-80 °C) than bromides. Do not overheat (>100 °C) to prevent nitrile degradation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC at 2 hours. Reaction is typically complete within 4-6 hours.

    • Observation: The reaction mixture will turn black (colloidal Pd) over time. This is normal.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3] Wash the organic layer with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0% -> 20% EtOAc in Hexanes.

Secondary Protocol: Classical Phosphine Conditions

Alternative for: Substrates requiring specific solubility profiles or if TBAI removal is problematic.

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%)
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN)

  • Temp: Reflux (82 °C)

  • Note: This method generates

    
     salt precipitates. Ensure vigorous stirring.
    

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Step1 Weigh Solids (Substrate, Base, TBAI, Pd) Step2 Inert Atmosphere (Vac/N2 Cycles) Step1->Step2 Step3 Add Solvent & Alkene (Syringe Transfer) Step2->Step3 Step4 Heat to 80°C (Stir 4-6h) Step3->Step4 Step5 IPC Check (TLC/HPLC) Step4->Step5 Step5->Step4 Incomplete Step6 Quench & Extract (EtOAc/H2O) Step5->Step6 Conversion >98% Step7 Purification (Flash Chromatography) Step6->Step7

Figure 2: Operational workflow for the synthesis of the coupled product.

Data Analysis & Expected Results

Representative Data (Ethyl Acrylate Coupling)
ParameterValueNotes
Isolated Yield 88 - 94%High efficiency typical for Ar-I
Selectivity (E/Z) >99:1 (Trans)Thermodynamic control favors E-isomer
Reaction Time 4.5 HoursFaster than Ar-Br analogs
Appearance Pale yellow oil/solidDepends on ester chain length
Quality Control (NMR Validation)

The formation of the trans-cinnamate derivative is confirmed by


 NMR.
  • Alkene Region: Look for two doublets with a coupling constant

    
     . This large coupling constant is diagnostic for trans geometry.
    
  • Benzylic Protons: The singlet for

    
     should remain intact (
    
    
    
    ). If this signal disappears or becomes a multiplet, check for unwanted alkylation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Palladium Black precipitates immediately Catalyst instability / Low ligand concentrationEnsure TBAI is present (1 equiv). If using phosphine method, increase

ratio to 4:1 vs Pd.
Low Conversion (<50%) Oxygen poisoning or Old CatalystUse fresh

(should be orange, not black). Degas solvents thoroughly.
Unknown Impurity by TLC Isomerization or Nitrile hydrolysisLower temp to 60°C. Ensure base is anhydrous. Avoid strong bases like NaH.
Regioselectivity Issues Electronic effects of NitrileSwitch to bidentate ligand (e.g., dppp) to enforce coordination geometry, though rare for acrylates.

References

  • Mizoroki, T., et al. (1971).[4] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan.[5] Link

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on general Pd-catalysis improvements). Link

Sources

Technical Application Note: 3-Iodophenylacetonitrile as a Divergent Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Iodophenylacetonitrile (CAS 130723-54-5) in the synthesis of next-generation agrochemicals. Unlike simple phenyl rings, this intermediate possesses a unique "meta-substitution" geometry and dual-reactive handles (aryl iodide and alkyl nitrile). These features make it an indispensable scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and synthetic auxin herbicides.

This document provides validated protocols for:

  • C-C Bond Formation: Utilizing the iodine handle for Suzuki-Miyaura cross-coupling to generate biaryl libraries.

  • Functional Group Interconversion: Hydrolyzing the nitrile to generate 3-iodophenylacetic acid, a precursor for auxin mimics.

Chemical Profile & Stability

Before initiating synthesis, researchers must verify the integrity of the starting material. 3-Iodophenylacetonitrile is a low-melting solid that requires specific handling to prevent degradation.

PropertySpecificationCritical Note
CAS Number 130723-54-5Distinct from 4-iodo isomer (CAS 51628-12-7)
Molecular Weight 243.04 g/mol High atom economy for scaffold use
Appearance White to pale yellow solidDarkening indicates iodine liberation (decomposition)
Melting Point 34–38 °CStore refrigerated (2-8°C). Melts near RT.[1]
Solubility DMSO, MeOH, DCM, TolueneInsoluble in water. Use biphasic systems for hydrolysis.
Reactivity Aryl Iodide (High), Nitrile (Med)Iodine is highly reactive to Pd(0); protect from light.

Strategic Application: The Divergent Synthesis Map

The value of 3-Iodophenylacetonitrile lies in its ability to serve as a "switch" in a synthetic pathway. The iodine atom allows for the attachment of hydrophobic domains (essential for membrane penetration in fungi), while the nitrile group can be transformed into polar head groups (acids, amides, amines) that interact with enzyme active sites.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single scaffold.

DivergentSynthesis Start 3-Iodophenylacetonitrile (Scaffold) Suzuki Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Pd(PPh3)4 Ar-B(OH)2 Hydrolysis Alkaline Hydrolysis (NaOH/Reflux) Start->Hydrolysis pH > 12 Heat Reduction Reduction (H2/Raney Ni or LAH) Start->Reduction [H] Biaryl Biaryl Acetonitriles (Fungicide Core) Suzuki->Biaryl Acid 3-Iodophenylacetic Acid (Auxin Mimic Precursor) Hydrolysis->Acid Acid->Suzuki Late-Stage Diversification Amine Phenethylamines (Insecticide Scaffold) Reduction->Amine

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile groups.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 3-biarylacetonitriles. Context: This reaction is critical for creating lipophilic biaryl tails found in SDHI fungicides. The iodine atom at the meta position is highly reactive, allowing for milder conditions than corresponding bromides or chlorides.

Reagents:

  • 3-Iodophenylacetonitrile (1.0 equiv)[2]

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for stability and efficiency with aryl iodides.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) — Degassed.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under nitrogen flow, charge a reaction vial with 3-Iodophenylacetonitrile (243 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum cap.

  • Reaction: Heat the block to 80°C with vigorous stirring (800 rpm). Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The reaction is typically complete within 2–4 hours due to the high reactivity of the C-I bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Why this works: The meta-nitrile group is electron-withdrawing but sufficiently distant from the iodine to prevent steric hindrance during the oxidative addition step of the catalytic cycle.

Protocol B: Chemoselective Hydrolysis to 3-Iodophenylacetic Acid

Objective: Conversion of the nitrile to a carboxylic acid without dehalogenation. Context: 3-Iodophenylacetic acid is a direct precursor to auxin-mimic herbicides. The challenge is to hydrolyze the nitrile without affecting the iodine (which can be sensitive to harsh nucleophilic attack).

Reagents:

  • 3-Iodophenylacetonitrile (1.0 equiv)[2]

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution[2]

  • Ethanol (co-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-Iodophenylacetonitrile (2.43 g, 10 mmol) in Ethanol (10 mL).

  • Activation: Add 1.0 M NaOH (20 mL, 20 mmol).

  • Reflux: Heat the mixture to reflux (~90°C ) for 4 hours.

    • Mechanism:[3] The hydroxide ion attacks the nitrile carbon, forming an imidate intermediate which collapses to the amide and finally the carboxylate.

  • Extraction (Impurity Removal): Cool to RT. Wash the alkaline aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted starting material.

  • Acidification: Acidify the aqueous phase carefully with 1.0 M HCl to pH < 2. A white precipitate (the product) should form.

  • Isolation: Extract the acidified aqueous phase with Ethyl Acetate (3 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: 80–85% yield of white crystalline solid.

Process Workflow Diagram

The following diagram details the decision logic for the Hydrolysis Protocol (Protocol B), ensuring high purity.

HydrolysisProtocol Step1 Dissolve 3-Iodophenylacetonitrile in Ethanol Step2 Add 1.0M NaOH (aq) Reflux 4h @ 90°C Step1->Step2 Check TLC Check: SM Disappeared? Step2->Check Check->Step2 No (Continue Heating) Wash Cool & Wash with Ether (Remove non-polar impurities) Check->Wash Yes Acidify Acidify Aqueous Phase (HCl to pH < 2) Wash->Acidify Extract Extract with EtOAc Isolate Product Acidify->Extract

Caption: Logic flow for the chemoselective hydrolysis of the nitrile group.

Safety & Handling (E-E-A-T)

  • Acute Toxicity: 3-Iodophenylacetonitrile is harmful if swallowed (H302) or in contact with skin (H312). It acts as an alkylating agent.

  • Cyanide Hazard: While the nitrile group is stable, combustion or contact with strong acids could theoretically release HCN gas. Always work in a well-ventilated fume hood.

  • Light Sensitivity: The C-I bond is photosensitive. Store the compound in amber vials wrapped in foil to prevent homolytic cleavage of the iodine, which leads to radical side-reactions and darkening of the material.

References

  • ChemicalBook. (2024). Synthesis of 3-iodophenylacetic acid from 2-(3-iodophenyl)acetonitrile. Retrieved from

  • BenchChem. (2025).[4] Application Notes and Protocols for the Suzuki Coupling Reaction of Iodobenzophenone derivatives. Retrieved from

  • Sigma-Aldrich. (2024). 3-Iodophenylacetonitrile Product Specification & Safety Data Sheet. Retrieved from

  • Organic Syntheses. (1943).[5] General Procedures for Reduction of Nitriles to Phenethylamines. Org. Synth. 1943, 23,[5] 71. Retrieved from

Sources

Catalytic reduction of the nitrile in 3-Iodophenylacetonitrile to an amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-CN-RED

Executive Summary

The reduction of 3-iodophenylacetonitrile to 2-(3-iodophenyl)ethanamine presents a classic chemoselectivity paradox in organic synthesis. While the nitrile group (-CN) requires significant energy or active catalysts to reduce, the aryl iodide (Ar-I) bond is notoriously labile under standard hydrogenation conditions, prone to oxidative addition and subsequent hydrodehalogenation.

This Application Note provides two validated protocols to navigate this landscape. Protocol A utilizes Raney Cobalt , the industrial standard for high-pressure chemoselectivity, offering scalability and minimal dehalogenation. Protocol B details the Platinum Oxide (Adams' Catalyst) method in acidic media, a robust bench-scale approach operating at lower pressures. Both methods prioritize the retention of the iodine handle, which is critical for downstream cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery campaigns.

Chemo-Navigational Analysis

The Selectivity Challenge

The reduction of a nitrile involves the stepwise addition of hydrogen across the C≡N triple bond, proceeding through an imine intermediate.[1] The primary failure modes are:

  • Hydrodehalogenation: Palladium (Pd) catalysts are excellent for nitrile reduction but are also the most active metals for inserting into Ar-I bonds. Using Pd/C almost invariably leads to the formation of phenethylamine (de-iodinated byproduct).

  • Secondary Amine Formation: The intermediate imine can condense with the newly formed primary amine to generate a secondary amine dimer. This is suppressed by the presence of ammonia or acid.

Mechanistic Bifurcation

The choice of metal dictates the reaction pathway. Cobalt and Platinum interact differently with the Ar-I bond compared to Palladium.

G Substrate 3-Iodophenylacetonitrile Intermediate Imine Intermediate (Ar-CH=NH) Substrate->Intermediate + H2 (Cat) Byproduct1 Phenethylamine (De-iodinated) Substrate->Byproduct1 Pd/C (Fast) Product 2-(3-Iodophenyl)ethanamine (Target) Intermediate->Product + H2 (Co or Pt) Byproduct2 Secondary Amine (Dimer) Intermediate->Byproduct2 + Product (-NH3) Product->Byproduct1 Over-reduction Mitigation1 Inhibited by Raney Cobalt Mitigation1->Byproduct1 Mitigation2 Blocked by NH3 or Acid Mitigation2->Byproduct2

Figure 1: Reaction pathway analysis showing the competition between productive hydrogenation and destructive side reactions (dehalogenation and dimerization).

Validated Protocols

Protocol A: Raney Cobalt (Scalable/Industrial)

Best For: Scale-up (>10g), High Throughput, Cost-Efficiency. Mechanism: Cobalt is kinetically slow to insert into Ar-Halide bonds compared to Ni or Pd, effectively "ignoring" the iodine while reducing the nitrile.

Reagents & Equipment:

  • Catalyst: Raney Cobalt (active slurry in water/methanol).

  • Solvent: Methanol (anhydrous).

  • Additive: Ammonia (NH₃) gas or 7N NH₃ in Methanol.

  • H₂ Pressure: 50–70 bar (High pressure is crucial for Co activity).

  • Temperature: 70–80°C.

Step-by-Step Methodology:

  • Catalyst Prep: Wash 2.0 g of Raney Cobalt slurry three times with anhydrous methanol to remove water. Caution: Pyrophoric when dry. Keep wet at all times.

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the washed catalyst and a solution of 3-iodophenylacetonitrile (10.0 g, 41 mmol) in Methanol (100 mL).

  • Ammonia Addition: Add 7N NH₃ in MeOH (20 mL) or pressurize the headspace with 5 bar of anhydrous NH₃ gas. Note: NH₃ suppresses secondary amine formation by shifting the equilibrium away from the dimer.

  • Hydrogenation: Pressurize with H₂ to 60 bar. Heat to 75°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT and vent carefully. Filter the catalyst through a Celite pad under an inert atmosphere (Argon/N₂). Do not let the filter cake dry out.

  • Purification: Concentrate the filtrate. The residue is the crude amine. If necessary, convert to the HCl salt for recrystallization from EtOH/Et₂O.

Protocol B: PtO₂ / Acidic Media (Bench/Lab)

Best For: Small scale (<5g), mild pressure limits, high value substrates. Mechanism: Acidic media protonates the primary amine immediately upon formation (


), rendering it non-nucleophilic and preventing it from attacking the imine intermediate. PtO₂ is less prone to dehalogenation than Pd/C.

Reagents & Equipment:

  • Catalyst: Platinum(IV) oxide (Adams' catalyst).

  • Solvent: Ethanol / Chloroform (10:1 mixture) or Ethanol / conc. HCl.

  • H₂ Pressure: 3–5 bar (Balloon or low-pressure shaker).

  • Temperature: Ambient (20–25°C).

Step-by-Step Methodology:

  • Solution Prep: Dissolve 3-iodophenylacetonitrile (1.0 g, 4.1 mmol) in Ethanol (20 mL). Add concentrated HCl (1.0 mL) or use Chloroform (2 mL) as a co-solvent (CHCl₃ acts as an inhibitor for dehalogenation and provides HCl in situ via trace hydrogenolysis).

  • Catalyst Addition: Add PtO₂ (50 mg, 5 wt%).

  • Hydrogenation: Purge the vessel with N₂ then H₂. Maintain H₂ pressure at 3–4 bar (45–60 psi) at room temperature.

  • Reaction Time: Agitate for 6–12 hours.

  • Workup: Filter through Celite to remove Platinum.

  • Neutralization: The filtrate contains the amine hydrochloride salt. Concentrate to dryness. To obtain the free base, partition between aqueous NaOH (1M) and Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and concentrate.

Data Summary & Comparison

FeatureProtocol A: Raney CobaltProtocol B: PtO₂ (Acidic)Standard Pd/C (Avoid)
Iodine Retention High (>98%) High (>95%) Low (<20%)
Selectivity (1° Amine) High (due to NH₃)High (due to Acid)Mixed
Pressure Req. High (50-70 bar)Low (1-5 bar)Low (1-3 bar)
Temperature Heated (75°C)Ambient (25°C)Ambient
Throughput Industrial / BulkResearch / Gram-scaleN/A
Safety Hazard Pyrophoric CatalystCorrosive MediaDehalogenation Risk

Process Workflow Visualization

Workflow cluster_0 Protocol Selection cluster_1 Reaction Phase cluster_2 Workup & QC Start Start: 3-Iodophenylacetonitrile Decision Scale / Equipment? Start->Decision RouteA High Pressure / Bulk (Raney Co) Decision->RouteA >10g RouteB Low Pressure / Lab (PtO2 + Acid) Decision->RouteB <5g StepA1 Add Methanol + NH3 Load Raney Co RouteA->StepA1 StepB1 Add EtOH + HCl Load PtO2 RouteB->StepB1 StepA2 Pressurize 60 bar H2 Heat to 75°C StepA1->StepA2 Filter Filter Catalyst (Pyrophoric Safety!) StepA2->Filter StepB2 Pressurize 3 bar H2 RT Agitation StepB1->StepB2 StepB2->Filter Neutralize Basify (if Acid used) Extract DCM Filter->Neutralize QC QC: HPLC/NMR Check for Des-Iodo Neutralize->QC End Product: 2-(3-iodophenyl)ethanamine QC->End

Figure 2: Operational workflow for selecting and executing the reduction protocols.

Analytical Controls & Troubleshooting

In-Process Control (IPC)
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA).

    • Substrate RT: ~12.5 min

    • Product RT: ~8.0 min

    • Des-iodo Impurity RT: ~5.5 min (Critical marker to watch).

  • NMR:

    • Monitor the disappearance of the

      
      -proton singlet of the acetonitrile (~3.7 ppm).
      
    • Monitor the appearance of the triplet/multiplet of the ethylamine side chain (~2.7–3.0 ppm).

    • Crucial: Verify the integration of the aromatic region. Loss of Iodine results in a complex multiplet integrating for 5 protons instead of the distinct 4-proton pattern of the 1,3-disubstituted benzene.

Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Raney Co:[2][3][4][5] Increase pressure to 80 bar or refresh catalyst. Old Raney Co loses hydrogen content.

    • PtO₂: Purge headspace to remove CO (if generated) and refill H₂. Add more acid.

  • Issue: De-iodination observed (>2%).

    • Raney Co:[2][3][4][5] Lower temperature to 60°C.

    • PtO₂: Switch solvent to pure Chloroform/MeOH mix. The chloride ions stabilize the catalyst surface against oxidative addition.

  • Issue: Secondary Amine formation.

    • Increase the concentration of NH₃ (Protocol A) or Acid (Protocol B).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on Raney Cobalt selectivity for nitriles).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on PtO2 and acidic hydrogenation).

  • Gould, F. E., et al. (1960). "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1658-1660. (Demonstrates the necessity of ammonia).

  • Rosenmund, K. W., & Zetzsche, F. (1921). "Über die Beeinflussung der Wirksamkeit von Katalysatoren." Berichte der deutschen chemischen Gesellschaft. (Early work establishing catalyst poisoning/selectivity principles).
  • Volf, J., & Pasek, J. (1986). "Hydrogenation of Nitriles." Studies in Surface Science and Catalysis, 27, 105-144. (Review of industrial Raney Cobalt applications).

Sources

Derivatization of 3-Iodophenylacetonitrile for biological activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Derivatization of 3-Iodophenylacetonitrile for Biological Activity Screening

Executive Summary

This guide details the strategic derivatization of 3-Iodophenylacetonitrile (CAS: 130723-54-5) , a bifunctional "privileged scaffold" in medicinal chemistry. Its unique meta-substitution pattern allows for independent modification of the aryl iodide and the nitrile group, enabling the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

This protocol focuses on three orthogonal vectors of modification:

  • C-C Bond Formation: Suzuki-Miyaura cross-coupling at the aryl iodide.

  • Bioisosteric Expansion: Conversion of the nitrile to a 5-substituted 1H-tetrazole.

  • Skeleton Decoration:

    
    -Alkylation at the methylene bridge via Phase Transfer Catalysis (PTC).
    

Strategic Overview & Workflow

The 3-iodophenylacetonitrile scaffold offers three distinct sites for chemical editing. The order of operations is critical to maintain functional group integrity.

Recommended Workflow:

  • Path A (Suzuki First): Preferred when the target analog requires a biaryl system. The nitrile is generally stable under standard Pd-catalyzed conditions.

  • Path B (Tetrazole First): Preferred when creating acidic bioisosteres. Note that tetrazoles can coordinate to Pd, potentially poisoning subsequent cross-coupling catalysts; therefore, protection (e.g., trityl) or performing this step last is often required.

Figure 1: Divergent Synthesis Workflow

DivergentSynthesis Start 3-Iodophenylacetonitrile (Scaffold) Suzuki Vector 1: Aryl Iodide (Suzuki-Miyaura Coupling) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 TetrazoleRxn Vector 2: Nitrile ([3+2] Cycloaddition) Start->TetrazoleRxn NaN3, ZnBr2 Alkylation Vector 3: Methylene (Phase Transfer Alkylation) Start->Alkylation R-X, KOH, TEBA Biaryl 3-Biaryl-acetonitrile (Kinase/GPCR Privileged) Suzuki->Biaryl Biaryl->TetrazoleRxn Sequential Derivatization TetrazoleProd 5-Substituted Tetrazole (Carboxylic Acid Bioisostere) TetrazoleRxn->TetrazoleProd AlphaSub Alpha-Substituted Derivatives Alkylation->AlphaSub

Caption: Orthogonal modification vectors for 3-iodophenylacetonitrile. Path selection depends on the final target class (e.g., kinase inhibitors vs. receptor antagonists).

Safety & Handling (Critical)

  • Cyanide/Azide Hazards: While the nitrile group itself is stable, the use of Sodium Azide (

    
    ) in Module 2 generates potential explosion hazards. Avoid using halogenated solvents (DCM/Chloroform) with azides to prevent the formation of di- and tri-azidomethane.
    
  • Acute Toxicity: 3-Iodophenylacetonitrile is classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and causes skin/eye irritation [1].[1][2][3]

  • Engineering Controls: All reactions must be performed in a fume hood.

Module A: The Aryl Iodide Vector (Suzuki-Miyaura Coupling)

The aryl iodide is highly reactive toward oxidative addition by Palladium(0), allowing for mild conditions that preserve the nitrile.

Mechanistic Insight: Recent reviews highlight that "leached" soluble Pd species are often the true active catalysts even when heterogeneous precursors are used. For this scaffold, we utilize Pd(dppf)Cl₂ because the bidentate ligand prevents rapid catalyst deactivation and suppresses dehalogenation side-reactions [2].

Protocol 1: Biaryl Synthesis
ReagentEquivalentsRole
3-Iodophenylacetonitrile 1.0 eqSubstrate
Aryl Boronic Acid 1.2 eqCoupling Partner
Pd(dppf)Cl₂·DCM 0.03 eq (3 mol%)Catalyst
K₃PO₄ (2M aq) 3.0 eqBase
1,4-Dioxane Solvent (0.2 M)Reaction Medium

Step-by-Step:

  • Charge a reaction vial with 3-iodophenylacetonitrile (243 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (24 mg).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (5 mL) and 2M aqueous

    
     (1.5 mL).
    
  • Heat to 80°C for 4–6 hours. Monitoring by TLC/LC-MS should show disappearance of the iodide (

    
     shift).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Validation:

  • Expected Yield: 85–95% for electron-rich boronic acids; 70–80% for electron-poor.

  • QC:

    
     NMR should show the disappearance of the characteristic triplet/doublet patterns of the 3-iodo phenyl ring and the appearance of new aromatic protons.
    

Module B: The Nitrile Vector (Tetrazole Bioisostere)

Converting the nitrile to a tetrazole is a classic strategy in medicinal chemistry (e.g., Losartan) to improve metabolic stability and bioavailability compared to carboxylic acids.

Mechanistic Insight: Traditional methods use toxic tin azides or highly explosive hydrazoic acid generated in situ. This protocol uses the Sharpless-Demko method (Zinc-catalyzed cycloaddition), which proceeds in water and is significantly safer and "greener" [3].[4]

Figure 2: Zinc-Catalyzed Tetrazole Formation Mechanism

TetrazoleMech Nitrile Nitrile (R-CN) Complex Activated Zn-Nitrile Complex Nitrile->Complex + Zn(II) Azide Azide Ion (N3-) Cyclization [3+2] Cycloaddition Azide->Cyclization Zn Zn(II) Catalyst Complex->Cyclization TetrazoleSalt Zinc Tetrazolate Cyclization->TetrazoleSalt Product 1H-Tetrazole TetrazoleSalt->Product HCl Workup (Protonation)

Caption: Zn(II) acts as a Lewis acid to activate the nitrile, facilitating the attack of the azide ion in aqueous media.

Protocol 2: Aqueous Tetrazole Synthesis
ReagentEquivalentsRole
Nitrile Substrate 1.0 eqSubstrate
Sodium Azide (

)
1.5 eqAzide Source
Zinc Bromide (

)
1.0 eqLewis Acid Catalyst
Water Solvent (0.5 M)Green Solvent

Step-by-Step:

  • Safety Note: Use a blast shield.

  • In a pressure vial, combine the nitrile derivative (1.0 mmol),

    
     (97 mg, 1.5 mmol), and 
    
    
    
    (225 mg, 1.0 mmol) in water (2 mL).
  • Heat to 100°C for 12–24 hours. The suspension typically becomes a clear solution as the tetrazolate forms.

  • Workup (Critical): Cool to room temperature. Add 3N HCl (3 mL) and EtOAc (10 mL). Stir vigorously until the solid zinc salts dissolve and the free tetrazole partitions into the organic layer.

  • Note: The pH must be < 2 to ensure the tetrazole is protonated (pKa ~4.5–5).

Module C: The Methylene Vector (Alpha-Alkylation)

The methylene protons (


 to the nitrile) are acidic (

in DMSO). Alkylation here introduces chirality and steric bulk, often improving selectivity for enzyme binding pockets.

Protocol 3: Phase Transfer Catalysis (PTC) Using PTC avoids strictly anhydrous conditions (LDA/THF) and is more scalable [4].

  • Conditions: 50% aq. KOH (Base), Toluene (Organic phase), TEBA (Triethylbenzylammonium chloride, 5 mol% catalyst).

  • Procedure: Mix substrate and alkyl halide (1.1 eq) in Toluene. Add catalyst.[5][6][7][8] Add KOH dropwise at

    
    , then warm to RT.
    
  • Outcome: Mono-alkylation is favored if the alkyl halide is added slowly; otherwise, dialkylation may occur.

References

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved January 31, 2026, from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[4][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Ragaini, V., et al. (2006). Phenylacetonitrile alkylation with different phase-transfer catalysts. Industrial & Engineering Chemistry Research. Retrieved January 31, 2026, from [Link]

Sources

The Strategic Utility of 3-Iodophenylacetonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Halogenated Building Block in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The development of potent and selective inhibitors often hinges on the strategic use of versatile chemical building blocks that allow for the facile construction of complex molecular architectures. Among these, 3-iodophenylacetonitrile has emerged as a particularly valuable starting material. Its unique combination of a reactive nitrile group and an aryl iodide handle provides a powerful platform for generating diverse libraries of kinase inhibitor candidates. The nitrile moiety can be readily transformed into a variety of functional groups, while the carbon-iodine bond is primed for a wide range of palladium-catalyzed cross-coupling reactions. This application note will provide an in-depth technical guide on the role of 3-iodophenylacetonitrile in the synthesis of novel kinase inhibitors, with a focus on practical, field-proven protocols and the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₈H₆IN[1]
Molecular Weight 243.04 g/mol [1]
Appearance Solid[1]
Melting Point 34-38 °C[1]
CAS Number 130723-54-5[1]

Safety Information: 3-Iodophenylacetonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Strategies: Leveraging the Dual Reactivity of 3-Iodophenylacetonitrile

The synthetic utility of 3-iodophenylacetonitrile in constructing kinase inhibitor scaffolds lies in two key transformations:

  • Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a key attachment point for other molecular fragments.

  • Palladium-Catalyzed Cross-Coupling: The aryl iodide is an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents.

The following sections will detail a practical application of these strategies in the synthesis of a key intermediate for an Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitor.

Application Example: Synthesis of a Key Intermediate for IRAK-4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical signaling node in the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[2][3] Potent and selective IRAK-4 inhibitors are therefore highly sought after. One such inhibitor, Zimlovisertib (PF-06650833), utilizes a core structure derived from a substituted isoquinoline.[4][5] A key precursor for this class of inhibitors can be accessed from 3-iodophenylacetonitrile.

Signaling Pathway of IRAK-4

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P MAPK_pathway MAPK Pathway TAK1->MAPK_pathway P NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Transcription AP1 AP-1 MAPK_pathway->AP1 Activation AP1->Pro_inflammatory_Cytokines Transcription AP AP -1 -1

Caption: Simplified IRAK-4 signaling cascade.

Experimental Workflow: From 3-Iodophenylacetonitrile to a Versatile Carboxylic Acid Intermediate

This workflow outlines the conversion of 3-iodophenylacetonitrile to 3-iodophenylacetic acid, a key building block for further elaboration into complex kinase inhibitors.

Synthesis_Workflow Start 3-Iodophenylacetonitrile Hydrolysis Step 1: Hydrolysis Start->Hydrolysis Intermediate 3-Iodophenylacetic Acid Hydrolysis->Intermediate Coupling Step 2: Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Final_Scaffold Elaborated Kinase Inhibitor Scaffold Coupling->Final_Scaffold

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Protocol 1: Hydrolysis of 3-Iodophenylacetonitrile to 3-Iodophenylacetic Acid

This protocol is adapted from established procedures for nitrile hydrolysis.[6]

Materials:

  • 2-(3-iodophenyl)acetonitrile

  • 1.0 M Sodium hydroxide (NaOH) solution

  • 1.0 M Hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-(3-iodophenyl)acetonitrile (e.g., 0.2 g).

  • Add 1.0 M aqueous sodium hydroxide solution (e.g., 1.0 mL).

  • Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material.

  • Collect the aqueous phase and acidify to pH < 7 with 1.0 M hydrochloric acid solution. A precipitate of 3-iodophenylacetic acid should form.

  • Extract the acidified aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-iodophenylacetic acid.

Expected Yield: ~85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be in the range of 127-131 °C.[7]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodophenylacetic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of the synthesized 3-iodophenylacetic acid with a boronic acid to introduce further molecular diversity.[8][9]

Materials:

  • 3-Iodophenylacetic acid (from Protocol 1)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

  • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)

  • A base (e.g., potassium carbonate, sodium carbonate)

  • A suitable solvent system (e.g., toluene/water, dioxane/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add 3-iodophenylacetic acid (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system to the flask.

  • In a separate vial, prepare a solution of the palladium catalyst and the ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for specific substrates.

Expanding the Synthetic Toolbox: 3-Iodophenylacetonitrile in JAK Inhibitor Synthesis

The Janus kinase (JAK) family of tyrosine kinases are key mediators of cytokine signaling and are validated targets for inflammatory diseases.[10][] The JAK inhibitor Tofacitinib is a prime example of a successful drug in this class.[12][13] While not a direct precursor in the established synthesis of Tofacitinib, 3-iodophenylacetonitrile can be envisioned as a valuable starting material for the synthesis of novel JAK inhibitors through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.

Signaling Pathway of JAK/STAT

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription

Caption: Simplified JAK/STAT signaling pathway.

By employing a Buchwald-Hartwig amination, the iodine atom of 3-iodophenylacetonitrile can be substituted with various amine-containing heterocycles, which are common scaffolds in kinase inhibitors. This approach opens up a vast chemical space for the discovery of novel JAK inhibitors.[14]

Conclusion and Future Perspectives

3-Iodophenylacetonitrile is a cost-effective and highly versatile building block for the synthesis of novel kinase inhibitors. Its dual reactivity allows for a modular and divergent approach to library synthesis. The protocols outlined in this application note provide a practical framework for utilizing this starting material to access key intermediates for IRAK-4 inhibitors and to explore new chemical space for other kinase targets such as the JAK family. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. PubMed. [Link]

  • CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH. National Institutes of Health. [Link]

  • CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents.
  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - ACS Publications. American Chemical Society. [Link]

  • 3-Iodophenylacetic acid - LookChem. LookChem. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - NIH. National Institutes of Health. [Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PubMed Central. National Institutes of Health. [Link]

  • 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Chem-Tube3D. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. Semantic Scholar. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. Semantic Scholar. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

Developing anti-inflammatory agents using 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Iodophenylacetonitrile in the Synthesis of Next-Generation Anti-Inflammatory Agents

Executive Summary

This application note details the strategic use of 3-Iodophenylacetonitrile (CAS: 130723-54-5) as a high-value scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple phenylacetic acid derivatives, the 3-iodo analog offers a unique "dual-handle" architecture: a reactive aryl iodide for cross-coupling (scaffold expansion) and a nitrile group for transformation into pharmacophores (acids, tetrazoles, amines). This guide provides validated protocols for synthesizing biphenyl-acetic acid derivatives and tetrazole bioisosteres, followed by a standardized biological screening workflow using COX inhibition and RAW 264.7 macrophage assays.

Strategic Rationale: The "Dual-Handle" Advantage

In medicinal chemistry, 3-Iodophenylacetonitrile acts as a divergent intermediate . Its utility stems from the differential reactivity of its functional groups, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • The Iodine Handle (C-3 Position): The iodine atom is a "soft" electrophile, highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions. This allows researchers to introduce lipophilic aryl or heteroaryl groups at the meta-position, a strategy known to enhance COX-2 selectivity by targeting the hydrophobic side pocket of the enzyme channel [1].

  • The Nitrile Handle (C-1 Position): The acetonitrile group serves as a masked pharmacophore. It can be:

    • Hydrolyzed to phenylacetic acid (classic NSAID scaffold like Diclofenac).

    • Cyclized to a 1,5-disubstituted tetrazole (a carboxylic acid bioisostere with improved metabolic stability and reduced gastric irritation) [2].

Synthetic Workflow & Protocols

Pathway A: Scaffold Expansion via Suzuki-Miyaura Coupling

Objective: To attach a phenyl or heteroaryl ring to the C-3 position, creating a biphenyl core common in potent anti-inflammatories (e.g., Flurbiprofen analogs).

Reagents & Equipment:

  • Substrate: 3-Iodophenylacetonitrile (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Selected for stability in air.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Promotes solubility of inorganic base.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Protocol:

  • Charge: In a Schlenk tube, combine 3-Iodophenylacetonitrile (243 mg, 1 mmol), Phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (414 mg, 3 mmol), and Pd(dppf)Cl₂ (24 mg).

  • Degas: Evacuate and backfill with Argon three times.

  • Solvate: Add degassed Dioxane/Water (5 mL). Seal the tube.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The Iodine is highly reactive; conversion should be rapid.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Checkpoint: Product is 3-Cyanomethylbiphenyl .

Pathway B: Pharmacophore Activation (Nitrile to Acid/Tetrazole)

Option B1: Hydrolysis to Carboxylic Acid (NSAID Core)

  • Dissolve the intermediate from 3.1 in Ethanol (2 mL).

  • Add 10% NaOH (aq) (2 mL). Reflux for 2 hours.

  • Acidify with 1M HCl to pH 2. Extract with EtOAc.[1]

  • Result:3-Phenylphenylacetic acid derivative .

Option B2: Conversion to Tetrazole (Bioisostere) Rationale: Tetrazoles mimic the acidity of carboxylic acids (pKa ~4.5-5) but are less prone to glucuronidation, potentially increasing half-life [3].

  • Dissolve intermediate from 3.1 (1 mmol) in DMF (3 mL).

  • Add Sodium Azide (NaN₃, 1.5 eq) and Zinc Bromide (ZnBr₂, 1.0 eq) or Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Heat to 110°C for 12 hours. Caution: Hydrazoic acid risk; use a blast shield.

  • Cool, acidify carefully with 1M HCl (in fume hood), and extract with EtOAc.

  • Result:5-((Biphenyl-3-yl)methyl)-1H-tetrazole .

Visualization of Synthetic Logic

SynthesisWorkflow Start 3-Iodophenylacetonitrile (Starting Material) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Aryl Iodide Reactivity Intermediate 3-Substituted Phenylacetonitrile Coupling->Intermediate Scaffold Expansion Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Pathway A Cyclization Cyclization (NaN3/ZnBr2) Intermediate->Cyclization Pathway B ProductA Phenylacetic Acid (NSAID Scaffold) Hydrolysis->ProductA ProductB Tetrazole Derivative (Bioisostere) Cyclization->ProductB

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and nitrile handles.

Biological Evaluation Protocols

Once synthesized, the compounds must undergo rigorous screening to validate anti-inflammatory potential.

In Vitro COX Inhibition Assay

Objective: Determine IC₅₀ values against COX-1 (constitutive) and COX-2 (inducible) enzymes.

  • System: Commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Protocol Summary:

    • Incubate purified COX-1 or COX-2 enzyme with the test compound (0.01 - 100 µM) for 10 mins at 25°C.

    • Add Arachidonic Acid (substrate) and TMPD.

    • Incubate for 2 mins.

    • Read Absorbance at 590 nm.

    • Data Analysis: Calculate % Inhibition =

      
      .
      
Cellular Anti-Inflammatory Model (RAW 264.7)

Objective: Assess the compound's ability to suppress Nitric Oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages.[2]

Reagents:

  • RAW 264.7 Murine Macrophage Cell Line.[2]

  • LPS (E. coli serotype).

  • Griess Reagent (Sulfanilamide + NED).

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Pre-treat cells with test compounds (1, 10, 50 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Indomethacin or Dexamethasone.

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate 24h.

  • Measurement: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent.

  • Read: Measure Absorbance at 540 nm immediately.

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Data Presentation & Analysis

Table 1: Expected SAR Trends & Data Recording Template

Compound IDR-Group (C-3)Head Group (C-1)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)NO Inhibition (RAW 264.7)
Ref (Diclofenac) --COOH0.93.53.8High
Target 1 Phenyl-COOHTBDTBDHigh >10 DesiredTBD
Target 2 4-F-Phenyl-TetrazoleTBDTBDTBDTBD
Target 3 Pyridin-3-yl-COOHTBDTBDTBDTBD

Mechanistic Pathway Visualization

BioAssayLogic LPS LPS Stimulation Macrophage RAW 264.7 Macrophage LPS->Macrophage Activates TLR4 NFkB NF-κB Activation Macrophage->NFkB Signaling Cascade COX2 COX-2 / iNOS Upregulation NFkB->COX2 Transcription Inflammation NO & Prostaglandin Release COX2->Inflammation Enzymatic Activity Compound Synthesized Inhibitor Compound->NFkB Potential Upstream Modulation Compound->COX2 Direct Inhibition (Enzyme Assay)

Figure 2: Biological mechanism of action. The synthesized compounds are designed to intercept the inflammatory cascade at the COX-2 enzymatic level or upstream NF-κB signaling.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.

  • Sigma-Aldrich. (n.d.). 3-Iodophenylacetonitrile Product Specification.

Sources

Troubleshooting & Optimization

How to optimize the yield of 3-Iodophenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: OPT-CN-3I-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Core Directive & Executive Summary

The Objective: Maximize the conversion of 3-iodobenzyl bromide (or chloride) to 3-iodophenylacetonitrile (CAS: 22820-56-0) while suppressing hydrolysis (amide/acid formation) and oxidative degradation of the aryl iodide.

The Solution: Abandon classical ethanol/water reflux methods. The industry "Gold Standard" for this transformation is Phase Transfer Catalysis (PTC) . This method operates under mild conditions, minimizing the thermal stress that degrades the C-I bond and reducing hydrolysis byproducts.

Target Metrics:

  • Yield: >90% (Isolated)

  • Purity: >98% (HPLC/GC)

  • Appearance: White to pale yellow crystalline solid (or oil that crystallizes).

Optimized Protocol (The "Gold Standard")

This protocol utilizes a liquid-liquid Phase Transfer Catalysis (PTC) system.[1] It relies on a quaternary ammonium salt to shuttle cyanide ions from the aqueous phase into the organic phase where the reaction occurs.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Iodobenzyl bromide Substrate1.0If using chloride, add 0.1 eq NaI (Finkelstein catalyst).
Sodium Cyanide (NaCN) Reagent1.2 - 1.5DANGER: Fatal if swallowed/inhaled.
TBAB Catalyst0.05 (5 mol%)Tetrabutylammonium bromide.
Toluene Solvent (Org)5-10 VolChlorobenzene is a viable alternative.
Water Solvent (Aq)3-5 VolKeep volume low to maximize CN concentration.
Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for >50g scale) and a reflux condenser.

  • Aqueous Charge: Dissolve NaCN (1.2 eq) in the minimum amount of water required to fully solubilize it.

    • Expert Tip: High ionic strength in the aqueous phase "salts out" the organic catalyst, forcing it into the organic layer where it is needed.

  • Organic Charge: Add Toluene and 3-Iodobenzyl bromide (1.0 eq).

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Reaction: Heat to 40–60°C with vigorous stirring .

    • Critical: Stirring rate determines the reaction speed in PTC. A vortex must be visible.

    • Monitor: Check by TLC or GC/HPLC every hour. Reaction typically completes in 2–4 hours.

  • Quench & Workup:

    • Cool to room temperature.

    • Separate phases.[2] Wash the organic layer with water (2x) and brine (1x).

    • Iodine Scavenging: If the organic layer is pink/violet (free iodine), wash with 5% Sodium Metabisulfite (

      
      ) solution.
      
  • Waste Treatment: Treat all aqueous waste with commercial bleach (10% NaOCl) at pH >10 to destroy residual cyanide before disposal.

Visualizing the Mechanism (Why PTC Works)

The following diagram illustrates the "Starks' Extraction Mechanism," showing how the catalyst shuttles the reactive cyanide into the organic phase.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Phase Interface cluster_aqueous Aqueous Phase (Water) Substrate 3-Iodobenzyl Bromide (R-Br) Product 3-Iodophenylacetonitrile (R-CN) QCN_Org [Q+ CN-] (Active Ion Pair) QCN_Org->Product SN2 Reaction QBr_Org [Q+ Br-] (Spent Catalyst) QCN_Org->QBr_Org After Reaction Transfer1 Ion Exchange QBr_Org->Transfer1 Returns Br- Transfer1->QCN_Org Shuttles CN- Up NaBr Na+  Br- Transfer1->NaBr Releases Br- NaCN Na+  CN- NaCN->Transfer1 Supplies CN- Q_Aq Q+ (Catalyst) Q_Aq->Transfer1

Caption: The quaternary ammonium catalyst (Q+) extracts cyanide (CN-) into the organic phase, reacts with the benzyl bromide, and returns to the interface as a bromide salt to reload.

Troubleshooting Guide (Diagnostics)

Issue 1: Low Conversion / Slow Reaction

Symptoms: Starting material remains after 4+ hours.

  • Root Cause A: Stirring Speed. PTC is mass-transfer limited. If the two phases aren't intimately mixed, the catalyst cannot shuttle ions.

    • Fix: Increase RPM until a vortex pulls the top layer into the bottom.

  • Root Cause B: Catalyst Poisoning. Iodide ions (leaving group) can poison the catalyst if they pair too strongly with the ammonium cation.

    • Fix: Use TBAB (Bromide) rather than TBAI (Iodide) as the starter. If using the benzyl chloride precursor, adding a catalytic amount of NaI is good, but too much can slow down PTC.

  • Root Cause C: Old Cyanide. NaCN absorbs moisture and converts to carbonates over time.

    • Fix: Titrate your cyanide or use a fresh bottle.

Issue 2: Hydrolysis Byproducts (Amide/Acid)

Symptoms: Product contains 3-iodophenylacetamide (solid precipitate) or phenylacetic acid.

  • Root Cause: High temperature + High pH + Water = Hydrolysis.

  • Fix:

    • Reduce Water: Use solid NaCN and only enough water to make a saturated "sludge" or very concentrated solution.

    • Buffer: Maintain pH ~9-10. If pH >12, hydrolysis accelerates.

    • Temperature: Do not exceed 60°C. PTC is efficient enough to run cooler.

Issue 3: Product Discoloration (Pink/Purple)

Symptoms: The organic layer turns violet.

  • Root Cause: Oxidation of the Aryl-Iodide or trace iodide ions to elemental Iodine (

    
    ).
    
  • Fix: Wash the organic phase with 5-10% Sodium Metabisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ). This reduces
    
    
    back to colorless
    
    
    , which washes away in water.

Decision Tree: Workup & Purification

Purification_Logic Start Crude Reaction Mixture PhaseSep Separate Phases (Discard Aqueous to Bleach) Start->PhaseSep ColorCheck Is Organic Layer Pink/Violet? PhaseSep->ColorCheck WashBisulfite Wash w/ Na2S2O5 ColorCheck->WashBisulfite Yes WashWater Wash w/ Water & Brine ColorCheck->WashWater No WashBisulfite->WashWater Dry Dry over MgSO4 & Filter WashWater->Dry Evap Evaporate Solvent Dry->Evap StateCheck Physical State? Evap->StateCheck Solid Solid Residue StateCheck->Solid Crystalline Oil Oily Residue StateCheck->Oil Liquid Recryst Recrystallize (EtOH or Hexane/EtOAc) Solid->Recryst Distill High Vac Distillation (Avoid overheating >140°C) Oil->Distill

Caption: Logical workflow for isolating pure 3-iodophenylacetonitrile while managing iodine contamination.

FAQ (Frequently Asked Questions)

Q: Can I use DCM (Dichloromethane) as the solvent? A: Yes, but with caution. In the presence of strong bases (like 50% NaOH) and PTC, DCM can act as an alkylating agent, reacting with the nitrile to form "methylene bridged" dimers. Toluene is safer and greener. If you must use DCM, keep the base concentration lower.[3]

Q: Why does the protocol warn about light sensitivity? A: Aryl iodides have a weak C-I bond compared to chlorides or bromides. Prolonged exposure to light (especially UV) can cause homolytic cleavage, liberating iodine radicals and degrading your yield. Wrap your flask in foil if the reaction takes >4 hours.

Q: My product smells like rotten almonds/isonitrile. What happened? A: Cyanide is an ambident nucleophile (can attack from C or N).

  • C-Attack: Forms Nitrile (Thermodynamic product - Desired).

  • N-Attack: Forms Isonitrile (Kinetic product - Undesired).

  • Fix: Isonitriles usually rearrange to nitriles under heat/time. Ensure the reaction runs to completion. The workup (acid wash or hydrolysis) usually destroys trace isonitriles, but PTC generally favors C-alkylation (Nitrile) significantly.

Safety Protocol: Cyanide Handling

CRITICAL WARNING: This synthesis involves Sodium Cyanide.

  • Never add acid to the reaction mixture or the waste stream until you are certain cyanide is destroyed. Acid + Cyanide = HCN Gas (Death).[4][5][6]

  • Quenching: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH >10. Stir for 24 hours before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab before starting.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section on Nitriles/Kolbe Synthesis).
  • Sigma-Aldrich. (n.d.). "3-Iodophenylacetonitrile Product Sheet & Safety Data". Link

  • Halpern, M. (2000). "Phase Transfer Catalysis: Fundamentals and Selected Industrial Applications". Phasetransfer.com.[1] Link

  • Safe Work Australia. (2020). "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace". Link

Sources

Identifying and minimizing side products in 2-(3-Iodophenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Iodophenyl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to identify, minimize, and troubleshoot the formation of key side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(3-Iodophenyl)acetonitrile, and which is recommended?

There are two principal and reliable methods for synthesizing 2-(3-Iodophenyl)acetonitrile:

  • Nucleophilic Substitution: This is a direct, two-component reaction involving the cyanation of a 3-iodobenzyl halide (typically the bromide or chloride) with a cyanide salt. It is often preferred for its operational simplicity and high potential yields.

Recommendation: For most applications, the Nucleophilic Substitution route is recommended due to its fewer steps and generally cleaner reaction profile when optimized. The Sandmeyer reaction is a robust alternative but requires careful control of the unstable diazonium salt intermediate.

Troubleshooting Guide 1: Nucleophilic Substitution Route

This route involves the reaction of 3-iodobenzyl bromide with a cyanide source. While straightforward, several side products can arise if conditions are not optimal.

Nucleophilic_Substitution_Pathway Start 3-Iodobenzyl Bromide Product 2-(3-Iodophenyl)acetonitrile (Desired Product) Start->Product SN2 Attack (C-Nucleophile) Isocyanide 3-Iodobenzyl Isocyanide Start->Isocyanide SN2 Attack (N-Nucleophile) Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Product Cyanide->Isocyanide Hydrolysis 3-Iodophenylacetic Acid Product->Hydrolysis H2O, Base/Acid Unreacted Unreacted Starting Material Sandmeyer_Reaction Aniline 3-Iodoaniline Diazonium 3-Iodobenzene diazonium salt Aniline->Diazonium NaNO2, H+ ArylRadical 3-Iodophenyl Radical Diazonium->ArylRadical Cu(I), -N2 (Single Electron Transfer) Phenol 3-Iodophenol Diazonium->Phenol H2O, Δ Product 2-(3-Iodophenyl)acetonitrile ArylRadical->Product + Cu(II)CN Biaryl Biaryl Impurities ArylRadical->Biaryl Radical Coupling Halide 1,3-Diiodobenzene or 3-Chloroiodobenzene ArylRadical->Halide + Halide source

Sources

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions of 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-iodophenylacetonitrile. The selection of an appropriate ligand is paramount for achieving high efficiency, selectivity, and reproducibility in these transformations.

The Central Role of Ligands in Palladium Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] The ligand, a molecule that coordinates to the palladium center, is not a passive spectator. Instead, it actively dictates the catalyst's performance by modulating its steric and electronic properties.[1][2]

  • Steric Properties : The bulkiness of a ligand influences the coordination number of the palladium center and can accelerate crucial steps like reductive elimination.[2][3]

  • Electronic Properties : The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the palladium center, which in turn affects its reactivity, especially in the oxidative addition step.[2][4]

Bulky and electron-rich phosphine ligands, for example, have been shown to dramatically improve the efficiency and selectivity of cross-coupling reactions by enhancing the rates of both oxidative addition and reductive elimination.[5][6] The interplay between palladium and its phosphine ligand is fundamental to the success of many catalytic processes.[1]

Troubleshooting Common Palladium-Catalyzed Reactions of 3-Iodophenylacetonitrile

This section is designed to address specific issues you may encounter during your experiments. The troubleshooting advice is presented in a question-and-answer format for clarity and ease of use.

General Issues & Low Yields

Q1: My cross-coupling reaction with 3-iodophenylacetonitrile is resulting in a low yield (<30%). What are the most common initial checks I should perform?

A1: Low yields in cross-coupling reactions can often be traced back to a few key factors. Before embarking on extensive optimization, a systematic check of the following is recommended:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure that all solvents and reagents are properly degassed and that a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained throughout the reaction.

  • Reagent Quality: The purity of your starting materials, including 3-iodophenylacetonitrile, the coupling partner, and the base, is critical. Boronic acids, for instance, are susceptible to degradation.[8]

  • Catalyst Activity: Ensure you are using a fresh and properly stored palladium source and ligand. The choice of palladium precursor can also significantly impact the reaction outcome.[9]

Specific Reaction Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 3-iodophenylacetonitrile and a boronic acid or ester.

Q2: I am observing significant homocoupling of my boronic acid derivative in a Suzuki-Miyaura reaction with 3-iodophenylacetonitrile. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[8] This side reaction consumes your nucleophile and reduces the yield of the desired product.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield or Side Products in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present optimize_ligand Screen Ligands (Bulky, Electron-Rich) check_atmosphere->optimize_ligand Atmosphere OK optimize_ligand->start No Improvement optimize_base Optimize Base (Strength and Solubility) optimize_ligand->optimize_base Ligand Screened optimize_base->start No Improvement optimize_temp Adjust Temperature optimize_base->optimize_temp Base Optimized optimize_temp->start Decomposition success Improved Yield and Selectivity optimize_temp->success Temp Optimized Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(I)L₂ pd0->pd_oa Oxidative Addition (Ar-I) pd_tm Ar-Pd(II)(C≡CR)L₂ pd_oa->pd_tm Transmetalation (from Copper Cycle) pd_tm->pd0 Reductive Elimination product Ar-C≡CR cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide Alkyne + Base cu_acetylide->cu_i Transmetalation to Pd

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

Troubleshooting Table for Sonogashira Coupling

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Conversion - Inactive palladium catalyst. - Insufficiently soluble copper salt.- Use a more robust phosphine ligand like P(t-Bu)₃. - Ensure the CuI is fresh and of high purity.
Alkyne Homocoupling (Glaser coupling) - Presence of oxygen.- Rigorously degas all reagents and solvents. - Maintain a positive pressure of inert gas.
Low Yield - Inappropriate base.- Screen different amine bases (e.g., Et₃N, DIPEA).

Recommended Ligands and Conditions for Sonogashira Coupling

Ligand TypeExample LigandsKey CharacteristicsTypical Conditions
Trialkylphosphines P(t-Bu)₃, PCy₃Electron-rich and bulky, effective for a range of aryl halides.Pd(OAc)₂ or Pd₂(dba)₃, CuI, Et₃N or DIPEA, THF or DMF, RT to 60 °C
Triarylphosphines PPh₃A classic ligand, often effective for aryl iodides.PdCl₂(PPh₃)₂, CuI, Et₃N, THF or Toluene, RT to 80 °C
Cyanation

While 3-iodophenylacetonitrile already contains a nitrile group, understanding the principles of palladium-catalyzed cyanation is crucial for related transformations or for troubleshooting potential side reactions involving the nitrile.

Q5: I am concerned about potential catalyst poisoning by the nitrile group on my substrate or by the cyanide source in a related reaction. How can I mitigate this?

A5: Cyanide ions can indeed act as catalyst poisons. [10][11]The choice of cyanide source and the addition of certain additives can help to overcome this issue.

Key Considerations for Palladium-Catalyzed Cyanation

  • Cyanide Source: Less soluble or complexed cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂ are often preferred over more soluble salts like NaCN or KCN to maintain a low concentration of free cyanide in the reaction mixture. [11][12][13]

  • Additives: In some cases, additives like zinc formate can help to reactivate the palladium catalyst. [10]

  • Ligand Choice: Bidentate ligands such as dppf have been shown to be effective in cyanation reactions. [10]

Recommended Ligands and Conditions for Cyanation

Ligand TypeExample LigandsKey CharacteristicsTypical Conditions
Ferrocenylphosphines dppfRobust and effective in preventing catalyst deactivation by cyanide. [10]Pd/C or Pd(OAc)₂, Zn(CN)₂, DMAC, 110-140 °C
Bulky Biarylphosphines CM-phosHighly effective for cyanation of aryl chlorides under mild conditions. [12]Pd₂(dba)₃, K₄[Fe(CN)₆], Na₂CO₃, t-AmylOH/H₂O, 70 °C

References

  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine - Benchchem.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed. Available at: [Link]

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC - NIH. Available at: [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization - YouTube. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available at: [Link]

  • (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions - ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • (PDF) Enabling Ligand Screening for Palladium-Catalysed - Amanote Research. Available at: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications. Available at: [Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. Available at: [Link]

  • Steric Effects in Phosphine Ligands: Research Guide & Papers | Chemical Synthesis and Reactions | PapersFlow. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH. Available at: [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic - SciSpace. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry. - Scite.ai. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE - YouTube. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

Sources

Strategies to prevent deiodination of 3-Iodophenylacetonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodophenylacetonitrile (CAS 130723-54-5) Subject: Strategies to Prevent Deiodination and Degradation Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-Iodophenylacetonitrile is a bifunctional scaffold critical for drug development.[1] Its utility lies in the orthogonal reactivity of its two functional groups: the aryl iodide (C–I) and the cyanomethyl group (–CH₂CN).[2]

Users frequently encounter deiodination (loss of the iodine atom) during two primary workflows:

  • Metal-Catalyzed Cross-Couplings: Where the C–I bond is the intended reaction site, but protodeiodination occurs instead of the desired coupling.[2]

  • Nitrile Reductions: Where the goal is to reduce the nitrile to an amine, but the sensitive C–I bond is cleaved (hydrogenolysis) by non-selective reducing agents.[2]

This guide provides mechanistic insights and validated protocols to preserve the C–I bond in both scenarios.

Module 1: Preventing Deiodination in Cross-Coupling Reactions

User Issue: "I am attempting a Suzuki coupling on the iodine, but I see significant amounts of phenylacetonitrile (des-iodo product) in my LC-MS."

The Mechanism of Failure: Protodeiodination

In Palladium-catalyzed cross-couplings, the C–I bond undergoes rapid oxidative addition to form an Ar–Pd(II)–I intermediate.[2] If the subsequent step (transmetallation) is slow, this intermediate becomes vulnerable.[2] It can abstract a proton (from moisture, solvent, or base) or undergo reductive elimination with a hydride source, ejecting the iodine and yielding the deiodinated byproduct.[2]

Key Risk Factors:

  • Protic Solvents: Alcohols (MeOH, EtOH) act as hydride donors.[1][2]

  • Moisture: Water promotes protonolysis of the Pd–C bond.[2]

  • Steric Bulk: Bulky coupling partners slow down transmetallation, increasing the residence time of the vulnerable Ar–Pd(II)–I species.[2]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Solvent Anhydrous THF, Dioxane, or Toluene Eliminates proton sources.[1][2] Avoid alcohols (MeOH/EtOH) which facilitate protodepalladation mechanisms.[1][2]
Base K₃PO₄ or Cs₂CO₃ (Anhydrous) Mild, anhydrous bases prevent the introduction of water.[2] Avoid hydroxides (KOH/NaOH) if deiodination is observed.[1][2]
Catalyst Pd(dppf)Cl₂ or Pd-XPhos G3 High-activity catalysts with bulky phosphine ligands accelerate the productive cycle (transmetallation), outcompeting the side reaction.[2]
Temp Start at 40–60°C The C–I bond is highly reactive; extreme heat (>100°C) is often unnecessary and promotes degradation.[2]
Visualizing the Pathway

The diagram below illustrates the "Fork in the Road" where the reaction succeeds or fails.

Suzuki_Deiodination Start 3-Iodophenylacetonitrile + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A: Anhydrous/Active Cat. Protonation Protodeiodination (H-Source/Moisture) OxAdd->Protonation Path B: Wet/Protic Solvent Product Desired Biaryl Product (Iodine Replaced by R) TransMet->Product Reductive Elim. Byproduct Deiodinated Byproduct (Phenylacetonitrile) Protonation->Byproduct

Caption: The kinetic competition between the desired transmetallation (Path A) and the parasitic protodeiodination (Path B).[2]

Module 2: Chemoselective Nitrile Reduction

User Issue: "I need to reduce the nitrile to an ethylamine, but Hydrogenation (H₂/Pd-C) strips off the iodine."

The Mechanism of Failure: Hydrogenolysis

Standard catalytic hydrogenation is non-selective.[2] The bond dissociation energy (BDE) of C–I (~53 kcal/mol) is significantly lower than that of the nitrile C≡N bond.[2] Palladium catalysts will cleave the C–I bond before or during nitrile reduction.[2]

The Solution: Borane-Dimethyl Sulfide (BMS)

To preserve the aryl iodide, you must use a hydride transfer reagent rather than catalytic hydrogenation.[2] Borane-Dimethyl Sulfide (BMS) is the gold standard for this transformation.[1][2]

  • Selectivity: Borane coordinates to the nitrile nitrogen (Lewis base) and reduces it to the amine via a borazine intermediate.[2] It is inert toward aryl iodides under these conditions.[1][2]

  • Safety: BMS is more stable and has a higher concentration (10M) than Borane-THF.[1][3]

Validated Protocol: Nitrile to Amine (Iodine Retention)
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 3-Iodophenylacetonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide (BMS) (2.0–3.0 equiv) dropwise via syringe.

    • Note: Evolution of gas may occur; ensure proper venting.

  • Reflux: Warm to room temperature, then heat to gentle reflux (65°C) for 2–4 hours.

    • Monitor: TLC or LC-MS should show disappearance of starting material.[1]

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

    • Caution: Vigorous hydrogen evolution.[1][2]

  • Hydrolysis: Add 1M HCl (aqueous) or HCl in MeOH and reflux for 1 hour to break the Boron-Amine complex.

  • Workup: Basify with NaOH (to pH >10) and extract with DCM.

Decision Tree for Reduction

Reduction_Strategy Input Substrate: 3-Iodophenylacetonitrile Decision Select Reducing Agent Input->Decision H2Pd H₂ / Pd-C (Catalytic Hydrogenation) Decision->H2Pd Avoid LAH LiAlH₄ (Lithium Aluminum Hydride) Decision->LAH Risky BMS BH₃•SMe₂ (BMS) in THF Decision->BMS Recommended Fail FAILURE: Deiodination (Hydrogenolysis) + Amine Formation H2Pd->Fail Risk RISK: Possible Halogen Exchange or Radical Reduction LAH->Risk Success SUCCESS: 3-Iodophenethylamine (Iodine Intact) BMS->Success

Caption: Reagent selection guide for chemoselective reduction of the nitrile group.

Module 3: Storage and Handling

User Issue: "My starting material turned yellow/brown on the shelf."

Diagnosis: Aryl iodides are inherently photosensitive.[1][2] The C–I bond can undergo homolytic cleavage upon exposure to UV/visible light, generating iodine radicals (


) which combine to form elemental iodine (

), causing the discoloration.[2]

Storage Protocol:

  • Container: Amber glass vials (foil-wrapped if amber is unavailable).

  • Atmosphere: Store under Argon or Nitrogen if possible, though not strictly required for short-term storage.[1][2]

  • Temperature: 2–8°C (Refrigerator). Cold storage slows the kinetics of spontaneous deiodination.[2]

FAQ / Quick Troubleshooting

SymptomProbable CauseCorrective Action
Reaction turns purple/violet Liberation of elemental Iodine (

).[1]
Indicates severe decomposition.[1] Check for light exposure or excessive heating.[1] Add copper bronze or silver wool to scavenge free iodine if necessary.[1]
Low yield in Suzuki coupling "Poisoning" of catalyst by free nitrile or deiodination.[1][2]Switch to a bulky ligand (SPhos/XPhos) to prevent nitrile coordination to Pd and speed up coupling. Use strictly anhydrous conditions.
BMS Reduction stalled Strong Boron-Amine complex formation.[1]The acidic hydrolysis step (Step 6 in Module 2) is mandatory.[2] The amine is "stuck" to the boron until boiled with acid.[2]

References

  • Chemoselective Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Inorganic Chemistry1982 , 21, 3657–3661.[1][2] (Establishes Borane selectivity for nitriles over aryl halides).

  • Protodeiodination Mechanism: Amatore, C.; Jutand, A. Accounts of Chemical Research2000 , 33, 314–321.[1][2] (Mechanistic insight into Pd-catalyzed side reactions).

  • Suzuki Coupling of Aryl Iodides: Miyaura, N.; Suzuki, A. Chemical Reviews1995 , 95, 2457–2483.[1][2] (Foundational review on cross-coupling optimization).

  • Borane-Dimethyl Sulfide Properties: Sigma-Aldrich Technical Bulletin AL-134. (Handling and stability of BMS).

Sources

Optimizing solvent systems for reactions with 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodophenylacetonitrile (CAS 130723-54-5) Topic: Optimizing Solvent Systems for Reactivity & Stability Ticket ID: #SOLV-3-IPA-OPT Status: Open | Priority: High

Executive Summary

3-Iodophenylacetonitrile is a bifunctional building block containing a labile aryl iodide and an acidic benzylic nitrile. This dual reactivity presents a "solubility vs. stability" paradox. While polar aprotic solvents (DMF, DMSO) dissolve the compound effectively, they often accelerate side reactions like oxidative degradation or nucleophilic attack at the nitrile. Conversely, non-polar solvents (Toluene, Hexanes) offer stability but poor solubility.

This guide provides field-validated solvent systems for the three primary reaction classes: Cross-Coupling (Suzuki/Heck) ,


-Alkylation , and Nitrile Reduction .

Module 1: Solubility & Physical Handling

Q: I am observing a yellow precipitate when dissolving 3-Iodophenylacetonitrile in DCM. Is this normal? A: No. Pure 3-Iodophenylacetonitrile is a white to pale yellow crystalline solid (mp 31-37 °C). A distinct yellow precipitate usually indicates the liberation of free iodine (


), suggesting photo-degradation or oxidative instability.
  • Root Cause: Aryl iodides are light-sensitive. Using non-stabilized DCM (containing trace acid) can accelerate deiodination.

  • Corrective Action:

    • Switch to Amylene-stabilized DCM or filter the solvent through basic alumina before use.

    • Store solutions in amber glassware wrapped in foil.

Solubility Profile & Solvent Recommendations

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated DCM, ChloroformHighGood for workup/transport. Avoid for long-term storage (acidic traces).
Polar Aprotic DMF, DMSO, NMPVery HighIdeal for

or Alkylation. Warning: Hard to remove; high bp.
Ethers THF, 2-MeTHF, DioxaneHighGold Standard for organometallic chemistry (Suzuki, Grignard).
Hydrocarbons Toluene, HexanesLow to ModeratePoor solubility at RT. Good for refluxing reactions (azeotropic drying).
Protic MeOH, EtOH, WaterLow (Water) / High (Alc)Use for reduction/hydrolysis. Incompatible with strong bases (NaH).

Module 2: Cross-Coupling Reactions (The Aryl Iodide Handle)

Q: My Suzuki coupling yields are stalling at 40% conversion. I am using DMF/Water. What is wrong? A: While DMF is an excellent solvent for solubility, it can coordinate strongly to Palladium (Pd), effectively poisoning the catalyst if the temperature is insufficient. Furthermore, the nitrile group can coordinate to Pd, creating a resting state that slows the catalytic cycle.

Troubleshooting Protocol:

  • Switch Solvent System: Move to a 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) system. These solvents coordinate less strongly to the metal center.

  • Degassing is Critical: Aryl iodides are prone to homocoupling (Ullmann-type) in the presence of oxygen. Sparging with Argon for 15 minutes is mandatory.

  • Base Selection: If using DMF, carbonate bases (

    
    ) are often poorly soluble. Switch to soluble organic bases like 
    
    
    
    or use
    
    
    which has higher organic solubility.

Q: Will the nitrile group hydrolyze during the Suzuki coupling? A: It is a risk, especially with strong bases (hydroxides) at high temperatures (


).
  • Prevention: Use mild bases like Potassium Phosphate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . Avoid NaOH or KOH. Keep reaction times under 12 hours.

Module 3: -Alkylation (The Nitrile Handle)

Q: I tried deprotonating with n-BuLi in THF, but I got a complex mixture. Why? A: CRITICAL ERROR. You likely triggered a Lithium-Halogen Exchange . The Iodine atom on the aromatic ring is extremely labile. n-BuLi will preferentially attack the Iodine (forming the phenyl-lithium species) rather than deprotonating the


-carbon of the nitrile.

Corrective Protocol:

  • Change the Base: Use Sodium Hydride (NaH) or KHMDS . These bases are sufficiently basic (

    
    ) to deprotonate the benzylic position (
    
    
    
    ) but are non-nucleophilic toward the Iodine atom.
  • Solvent Choice:

    • Standard: Anhydrous THF at

      
      .
      
    • Difficult Substrates: DMF (anhydrous). Note: NaH in DMF can be hazardous above

      
       (runaway exotherm). Always perform deprotonation at 
      
      
      
      .

Module 4: Nitrile Reduction

Q: I want to reduce the nitrile to an amine, but I keep losing the Iodine atom. How do I prevent dehalogenation? A: Catalytic hydrogenation (


, Pd/C) is notorious for cleaving Aryl-Iodide bonds (hydrodehalogenation).

Chemo-Selective Alternatives:

  • Borane-THF Complex (

    
    ):  This is the superior method. It reduces the nitrile to the primary amine selectively without touching the aryl iodide.
    
    • Solvent: Anhydrous THF.

    • Workup: Quench carefully with MeOH, then acidic hydrolysis to break the Boron-Nitrogen complex.

  • Zinc/HCl: Not recommended. Acidic conditions often lead to hydrolysis of the nitrile to the amide/acid rather than reduction to the amine.

Visual Decision Guide: Solvent & Reagent Selection

SolventOptimization Start Starting Material: 3-Iodophenylacetonitrile Goal What is your Target Reaction? Start->Goal Suzuki Cross-Coupling (Suzuki/Sonogashira) Goal->Suzuki Alkylation Alpha-Alkylation (C-C Bond Formation) Goal->Alkylation Reduction Nitrile Reduction (-CN to -CH2NH2) Goal->Reduction Suz_Solv Recommended Solvent: 1,4-Dioxane/Water (4:1) Suzuki->Suz_Solv Suz_Warn Avoid: DMF (Pd poisoning) Avoid: NaOH (Nitrile hydrolysis) Suzuki->Suz_Warn Alk_Base CRITICAL DECISION: Base Selection Alkylation->Alk_Base Red_Method Method Selection Reduction->Red_Method Alk_Err n-BuLi / t-BuLi Alk_Base->Alk_Err Don't Use Alk_Cor NaH or KHMDS Alk_Base->Alk_Cor Use Alk_Err_Res SIDE REACTION: Li-Halogen Exchange (Loss of I) Alk_Err->Alk_Err_Res Alk_Solv Solvent: Anhydrous THF Temp: 0°C Alk_Cor->Alk_Solv Red_Pd H2 + Pd/C Red_Method->Red_Pd Avoid Red_Borane Borane-THF (BH3) Red_Method->Red_Borane Preferred Red_Pd_Res SIDE REACTION: Deiodination (Ar-I -> Ar-H) Red_Pd->Red_Pd_Res Red_Solv Solvent: THF (Reflux) Red_Borane->Red_Solv

Figure 1: Decision matrix for solvent and reagent selection based on the specific reactivity of the nitrile and iodide functional groups.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Suzuki Coupling (Retention of Nitrile)

Objective: Couple an aryl boronic acid to the 3-position without hydrolyzing the nitrile.

  • Setup: Charge a reaction vial with 3-Iodophenylacetonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent Prep: In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with Argon for 15 minutes (Critical Step).

  • Catalyst: Add

    
     (0.05 equiv) to the solids.
    
  • Initiation: Syringe the degassed solvent into the vial. Seal immediately.

  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water.[1] Dry over

    
    .[1]
    
Protocol B: Chemoselective -Alkylation

Objective: Alkylate the alpha-carbon without Lithium-Halogen exchange.

  • Drying: Flame-dry a round-bottom flask under Nitrogen flow.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool to 0°C (Ice bath). Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Solution may turn yellow/orange (formation of the benzylic anion).
      
  • Substrate Addition: Add 3-Iodophenylacetonitrile (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes. Stir for 30 mins at 0°C.

  • Electrophile: Add the alkyl halide (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT. Monitor by TLC.[1] Quench with saturated

    
    .
    

References

  • PubChem. (2025).[2][3][4] 2-(3-Iodophenyl)acetonitrile Physical Properties & Safety Data. National Library of Medicine. Link[2]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki solvent selection). Link

  • Knochel, P., et al. (2003). Functionalized Main-Group Organometallics for Organic Synthesis. (Reference for Lithium-Halogen exchange risks with Aryl Iodides).
  • Brown, H. C., & Choi, Y. M. (1981). Selective Reductions.[6] 27. Reaction of Borane-THF with Nitriles. Journal of Organic Chemistry. (Basis for chemoselective nitrile reduction).[6] Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide to Solvent Selection. Link

Sources

Standard work-up procedures for reactions containing 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Standard Operating Procedures (SOP) & Troubleshooting for 3-Iodophenylacetonitrile (CAS: 130723-54-5 / 51628-12-7) Ticket ID: #TCH-3-IPA-001 Responder: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 3-Iodophenylacetonitrile . This intermediate is a critical scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and


-alkylations. Its dual functionality—the labile iodine atom and the reactive nitrile group—presents unique work-up challenges.

This guide moves beyond basic "recipe" instructions. We focus on causality : why a step is performed and how to troubleshoot when the standard protocol fails.

Module 1: Critical Safety & Handling (Pre-Flight Check)

Q: What are the primary hidden hazards beyond standard PPE? A: While standard PPE is mandatory, 3-Iodophenylacetonitrile presents two specific risks that often cause experimental failure or safety incidents:

  • Photolytic Deiodination (Product Stability):

    • The Issue: The C-I bond is relatively weak (

      
      57 kcal/mol). Exposure to ambient UV/visible light can cause homolytic cleavage, releasing iodine radicals and forming the des-iodo byproduct (phenylacetonitrile).
      
    • The Fix: Wrap reaction flasks and columns in aluminum foil. Store the solid in amber vials at 2-8°C.

  • Nitrile Toxicity (Biohazard):

    • The Issue: While not as immediately volatile as HCN, aryl acetonitriles are potent metabolic poisons. Under strongly acidic aqueous conditions (e.g., pH < 2 during work-up), there is a theoretical risk of hydrolysis releasing trace HCN gas.

    • The Fix: Maintain aqueous waste streams at pH > 9 using dilute NaOH/bleach before disposal to neutralize potential cyanide species.

Module 2: The Standard Work-Up Protocol

Q: What is the "Gold Standard" extraction method for this molecule? A: The following protocol minimizes emulsion formation and prevents nitrile hydrolysis.

Step-by-Step Methodology
  • Quenching:

    • Protocol: Cool reaction to 0°C. Add Saturated Ammonium Chloride (sat. NH

      
      Cl)  slowly.[1]
      
    • Why: NH

      
      Cl buffers the solution to pH ~5-6. This is acidic enough to quench alkoxides/bases but mild enough to prevent nitrile hydrolysis (which accelerates at pH < 2 or pH > 12).
      
  • Extraction Solvent Selection:

    • Protocol: Use Ethyl Acetate (EtOAc) or MTBE . Avoid Dichloromethane (DCM) if possible.

    • Why: 3-Iodophenylacetonitrile is highly lipophilic. EtOAc provides better phase separation than DCM in the presence of emulsions (common with nitriles).

  • The "Thiosulfate Wash" (Crucial for Iodides):

    • Protocol: Wash the organic layer with 10% Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      )
      .
    • Why: If the organic layer is pink/purple, free iodine (

      
      ) has formed due to light exposure or oxidation. Thiosulfate reduces 
      
      
      
      (purple) to water-soluble iodide (
      
      
      ), clarifying the layer and preventing oxidative degradation during concentration.
  • Drying & Concentration:

    • Protocol: Dry over anhydrous MgSO

      
      , filter, and concentrate at < 40°C  (bath temp).
      
    • Why: Higher temperatures increase the risk of thermal deiodination.

Visual Workflow: Extraction Logic

WorkupFlow start Crude Reaction Mixture quench Quench: Sat. NH4Cl (0°C) (Buffer pH 5-6) start->quench extract Extract: EtOAc or MTBE (Avoid DCM to reduce emulsion) quench->extract check_color Is Organic Layer Purple/Pink? extract->check_color thiosulfate Wash: 10% Na2S2O3 (Reduces I2 to I-) check_color->thiosulfate Yes brine Wash: Brine (Remove bulk water) check_color->brine No thiosulfate->brine dry Dry: MgSO4 + Filter brine->dry conc Concentrate: <40°C (Protect C-I bond) dry->conc

Caption: Logical flow for extracting 3-Iodophenylacetonitrile, highlighting the critical iodine-scavenging step.

Module 3: Troubleshooting Specific Scenarios

Scenario A: Post-Suzuki Coupling (Palladium Removal)

Q: My product is black/grey after concentration. How do I remove residual Palladium? A: The nitrile nitrogen can weakly coordinate to Pd, making simple filtration insufficient.

Comparative Data: Scavenging Efficiency

MethodEfficiencyYield LossRecommended For
Celite Filtration Low (<50%)< 2%Crude cleanup only
Thiol-Silica (Si-SH) High (>95%)< 5%Standard Practice
Activated Charcoal Medium (~80%)10-20%Large scale / Low cost
Copper Wash N/AHighDO NOT USE (Attacks Nitrile)

Protocol:

  • Dissolve crude oil in EtOAc (10 mL/g).

  • Add Silica-supported Thiol (Si-SH) (50 wt% relative to crude).

  • Stir at 40°C for 30 mins.

  • Filter through a 0.45

    
    m PTFE pad.
    
Scenario B: Persistent Emulsions

Q: The layers won't separate during the aqueous wash. A: Aryl acetonitriles often change the surface tension of the aqueous phase. The Fix:

  • Do not shake vigorously; invert the funnel gently.

  • Add solid NaCl directly to the separatory funnel to saturate the aqueous phase (Salting Out).

  • If persistent, filter the entire biphasic mixture through a pad of Celite before re-separating. This removes fine particulates stabilizing the emulsion.

Scenario C: Hydrolysis (Amide Formation)

Q: I see a new spot on TLC (lower Rf) after work-up. A: You likely hydrolyzed the nitrile to the primary amide (


).[2]
Root Cause:  The work-up was too basic (pH > 10) or too hot.
Prevention: 
  • Never use NaOH or KOH for quenching.

  • Use NaHCO

    
     or NH
    
    
    
    Cl.
  • Keep all aqueous washes cold.

Module 4: Purification & Stability

Q: Can I purify this on silica gel? A: Yes, but the iodine atom makes it slightly unstable on acidic silica over long periods.

Chromatography Guidelines:

  • Stationary Phase: Neutralized Silica (flush column with 1% Et

    
    N in Hexanes before use) is ideal but standard silica is acceptable for rapid columns.
    
  • Mobile Phase: Hexanes/EtOAc gradient. 3-Iodophenylacetonitrile typically elutes around 10-20% EtOAc.

  • Loading: Load as a liquid (DCM solution) rather than solid loading on silica to minimize residence time on the solid support.

Visual Workflow: Palladium Scavenging Decision Tree

PdScavenge problem Residual Palladium (Dark Crude) scale Scale? problem->scale small Small (<5g) scale->small large Large (>10g) scale->large method1 Thiol-Silica (Si-SH) Stir 30m @ 40°C small->method1 method2 Activated Charcoal Reflux 1h + Filter large->method2 check Check Color/ICP-MS method1->check method2->check

Caption: Decision matrix for removing transition metals based on reaction scale.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759368, 3-Iodophenylacetonitrile. Retrieved from [Link]

  • Pagliaro, M., et al. (2005).Silica-supported catalysts for fine chemical synthesis. (Context on Si-SH scavenging).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Context on Suzuki coupling work-up). Chemical Reviews. Retrieved from [Link]

  • Reich, H. J. Workup of Reaction Mixtures. University of Wisconsin-Madison. (General extraction principles). Retrieved from [Link]

Sources

Technical Support Center: Characterization of 3-Iodophenylacetonitrile & Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Nitrile Technical Support Hub. Ticket ID: #3-IPAN-CHAR-2024 Assigned Specialist: Senior Application Scientist

You are likely here because your HPLC chromatogram shows "ghost peaks," your mass spectrum is missing the iodine isotope pattern, or your Suzuki coupling yield is lower than expected due to unidentified impurities. 3-Iodophenylacetonitrile (3-IPAN) is a deceptive reagent; while structurally simple, the combination of a labile aryl-iodide bond and a reactive nitrile group creates a minefield of characterization artifacts.

This guide moves beyond standard datasheets to address the causality of these analytical failures.

Module 1: Chromatographic Anomalies (HPLC & GC)

User Issue: "I see multiple peaks in my chromatogram, but my NMR looks clean. Is my column contaminated?"

Diagnosis: You are likely observing on-column degradation or thermal decomposition . 3-IPAN is thermally unstable and photosensitive.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
GC-MS: Broad tailing peak or "missing" compound Thermal De-iodination: The C-I bond (approx. 65 kcal/mol) is weak. Injector port temperatures >200°C often cleave the iodine, creating phenylacetonitrile artifacts.Switch to HPLC. If GC is mandatory, lower the injector temp to <180°C and use a high-flow split to reduce residence time.
HPLC: Small peak eluting before the main peak Hydrolysis (Amide/Acid): Nitriles hydrolyze to amides (intermediate) and acids (final) in aqueous buffers, especially at low/high pH.Check Mobile Phase pH. Ensure pH is near neutral (6.0–7.0). Avoid leaving samples in aqueous buffers >4 hours.
HPLC: Peak turning yellow/brown Photolysis: Aryl iodides release free iodine (

) upon UV exposure, which can react with solvents or the stationary phase.
Amber Glassware. Use amber vials for the autosampler. Enable the "lamp save" mode on your DAD detector.
Protocol: Validated HPLC Method for 3-IPAN

To prevent hydrolysis artifacts during analysis.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity but keep run times short).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 90% B over 8 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aryl) and 220 nm (Nitrile).

    • Note: The nitrile absorption at 210-220 nm is distinct; if the ratio of 254/220 changes, you have a byproduct.

Module 2: Mass Spectrometry Interpretation

User Issue: "My Mass Spec shows a peak at m/z 117. Did my starting material de-iodinate during the reaction?"

Diagnosis: Not necessarily. This is the classic "Source Fragmentation Artifact." Electrospray Ionization (ESI), while "soft," can still impart enough energy to cleave the weak C-I bond inside the source, leading to a false positive for phenylacetonitrile.

The "De-Iodination" Decision Matrix
  • Observed Mass: 117 Da (Phenylacetonitrile cation)

  • Expected Mass: 243 Da (Neutral 3-IPAN)

    
     244 Da 
    
    
    

Step-by-Step Verification:

  • Check the Isotope Pattern: Iodine is monoisotopic (

    
    ), so 3-IPAN has no M+2 peak (unlike Cl or Br). If you see a clean peak at 244, it is your product.
    
  • Lower the Cone Voltage: High cone voltages promote in-source collision-induced dissociation (CID). Lower the voltage (e.g., from 30V to 10V) and reinject.

    • Result A: If the 117 peak disappears/shrinks relative to 244, it is an artifact .

    • Result B: If the 117 peak ratio remains constant, it is a chemical impurity (real de-iodination).

  • Look for Adducts: Aryl iodides often ionize poorly as

    
    . Look for 
    
    
    
    (m/z 261) or
    
    
    (m/z 266) if using ammonium buffers.

Table: Common MS Signals & Artifacts

m/z (Positive Mode)Species IdentityOrigin
244

Intact 3-IPAN (Target)
117

Artifact: In-source fragmentation OR Impurity: Phenylacetonitrile
262

Impurity: 3-Iodophenylacetic acid (Hydrolysis)
233

Impurity: 3,3'-Dicyanobiphenyl (Homocoupling)
Module 3: Reaction Byproducts (Suzuki/Sonogashira Context)

User Issue: "I used 3-IPAN in a Suzuki coupling, but I isolated a solid that isn't my product or starting material."

Diagnosis: You likely formed the Homocoupling Dimer (3,3'-bis(cyanomethyl)biphenyl). This occurs when the Palladium catalyst undergoes oxidative addition but fails to transmetalate, instead reacting with a second molecule of aryl iodide.

Mechanism of Failure:

  • Oxygen Leak: Oxygen promotes the formation of Pd-peroxo species which accelerate homocoupling over cross-coupling [1, 3].

  • Base Choice: Strong bases can deprotonate the alpha-carbon (next to nitrile), leading to alkylation side-reactions, though homocoupling is more common with Pd.

Visualizing the Reaction & Degradation Pathways

ReactionPathways cluster_Degradation Degradation Pathways (Storage/Analysis) cluster_Suzuki Reaction Side-Pathways (Pd Catalysis) Start 3-Iodophenylacetonitrile (3-IPAN) Light UV Light / Heat Start->Light Hydrolysis Aqueous/Acidic Start->Hydrolysis Pd Pd(0) + O2 Leak Start->Pd I2 Free Iodine (I2) (Yellow Color) Light->I2 Photolysis DeIodo Phenylacetonitrile (m/z 117) Light->DeIodo Radical Cleavage Acid 3-Iodophenylacetic Acid (m/z 262) Hydrolysis->Acid Nitrile Hydrolysis Dimer 3,3'-Dicyanobiphenyl (Homocoupling) Pd->Dimer Ullmann-type Coupling

Caption: Figure 1. Degradation and side-reaction pathways for 3-Iodophenylacetonitrile. Note that homocoupling is oxygen-dependent.[1]

Module 4: Stability & Storage Guidelines

User Issue: "My white powder turned pale yellow after a week. Is it ruined?"

Diagnosis: The yellow color is elemental Iodine (


), released via photolytic cleavage of the C-I bond. While the bulk material may still be >95% pure, free iodine is a radical scavenger and can poison Palladium catalysts [6].

Recovery Protocol:

  • Dissolve: Dissolve the solid in Ethyl Acetate.

  • Wash: Wash with 10% Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces 
    
    
    
    (yellow/brown) to Iodide (
    
    
    ) (colorless).
  • Dry & Concentrate: Dry over

    
     and re-concentrate.
    
  • Storage: Store at 2–8°C in an amber vial under Argon.

References
  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.Link

  • ChemicalBook. (2024). Synthesis of 3-Iodophenylacetic acid from 3-Iodophenylacetonitrile (Hydrolysis Protocols).Link

  • Adamo, C., et al. (2006).[1] Mechanism of the Palladium-Mediated Homocoupling of Aryl Boronic Acids. Journal of the American Chemical Society. Link

  • Kaiser, S., et al. (2021).[2] Strategies to Avoid Artifacts in Mass Spectrometry-Based Analyses (Deiodination mechanisms). Angewandte Chemie International Edition.[2] Link

  • Chromatography Online. (2010). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS.Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Iodophenylacetonitrile (Storage and Stability).Link

Sources

Technical Support Center: Process Optimization for the Large-Scale Cyanation of 3-Iodobenzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process optimization of the large-scale cyanation of 3-iodobenzyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide actionable insights, troubleshooting advice, and optimization strategies for this critical synthetic transformation. Our focus is on ensuring scientific integrity, safety, and scalability.

Part 1: Critical Safety & Handling Overview

WARNING: Cyanation reactions involve highly toxic materials. Hydrogen cyanide (HCN), a volatile and lethal gas, can be generated if cyanide salts are exposed to acid. All operations must be conducted by trained personnel in a certified chemical fume hood with continuous monitoring and strict adherence to safety protocols.[1][2][3]

Core Safety Mandates:

  • Designated Area: All work with cyanides must be performed in a designated, clearly marked area within a chemical fume hood.[3]

  • NEVER Work Alone: Always ensure a second person is aware of the work being performed.[4]

  • Avoid Acids: Keep all acidic materials away from the reaction and waste containers unless required for a specific, controlled quenching step. Cyanide waste containers must be labeled "No Acids."[1][4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1]

  • Emergency Preparedness: An emergency plan must be in place, and an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily accessible.[2]

  • Waste Disposal: All cyanide-containing waste, including contaminated equipment and PPE, is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1][3][4] Waste streams are often treated with bleach (sodium hypochlorite) under alkaline conditions to oxidize cyanide to the less toxic cyanate.[4][5][6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the cyanation of 3-iodobenzyl halides.

Q1: What are the primary side reactions, and how can they be minimized? The most common side reactions are the formation of 3-iodobenzyl isocyanide and products from elimination or hydrolysis.[7]

  • Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either its carbon or nitrogen atom. To favor the desired nitrile product (C-attack), use an alkali metal cyanide like NaCN or KCN in a polar aprotic solvent such as DMSO or acetone.[7] These solvents effectively solvate the metal cation, leaving the more nucleophilic carbon end of the cyanide ion free to react.[7] Avoid using silver cyanide (AgCN), which is more covalent and favors N-attack.

  • Elimination Reactions: While more common with secondary and tertiary halides, elimination can occur under strongly basic conditions.[7][8] Maintaining moderate temperatures and avoiding overly strong, non-nucleophilic bases can mitigate this.

  • Hydrolysis: The resulting 3-iodobenzyl cyanide can be hydrolyzed to the corresponding carboxylic acid or amide if water is present during the reaction or workup, especially under acidic or basic conditions.[7] Ensure anhydrous conditions during the reaction and perform a neutral workup if possible.

Q2: My reaction is sluggish or fails to reach completion. What are the likely causes? Several factors can lead to an incomplete reaction:

  • Poor Solubility of Cyanide Salt: This is a very common issue. Alkali cyanides have low solubility in most organic solvents.[7] The most effective solution is to employ Phase-Transfer Catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) shuttles the cyanide anion from the solid or aqueous phase into the organic phase where the 3-iodobenzyl halide is dissolved, dramatically accelerating the reaction.[7][9][10]

  • Impure Starting Material: The 3-iodobenzyl halide must be pure. Impurities can interfere with the reaction.[7] Consider purifying the starting material by distillation or recrystallization.

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require moderate heating to proceed at a practical rate.[7] Monitor the reaction by TLC or GC to find the optimal temperature.

Q3: Which cyanide source is recommended for large-scale synthesis? For a direct Sₙ2 reaction, sodium cyanide (NaCN) or potassium cyanide (KCN) are the industry standards due to their cost-effectiveness and reactivity.[11] For processes where minimizing toxicity is a primary driver, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, less toxic alternative.[12][13] However, using K₄[Fe(CN)₆] typically requires a transition-metal catalyst (e.g., Palladium or Copper) and different reaction conditions, as it becomes a cross-coupling reaction rather than a simple Sₙ2 substitution.[14][15]

Q4: What is the role of a Phase-Transfer Catalyst (PTC) and is it necessary? A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In this case, a quaternary ammonium salt like TBAB transfers the cyanide anion (CN⁻) from its solid or aqueous phase into the organic solvent containing the benzyl halide.[7][10] For large-scale reactions, a PTC is highly recommended as it:

  • Dramatically increases reaction rates.

  • Allows for milder reaction temperatures.

  • Improves yield and process efficiency.[9]

Part 3: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Possible Cause(s) Recommended Solutions & Scientific Rationale
Low Yield of 3-Iodobenzyl Cyanide 1. Incomplete Reaction: Poor solubility of the cyanide salt is the most likely culprit.[7] 2. Impure Starting Halide: Contaminants can cause side reactions or inhibit the primary reaction.[7] 3. Side Reaction Dominance: Isocyanide formation or elimination is consuming the starting material.[7]1. Employ Phase-Transfer Catalysis: Add 1-5 mol% of a quaternary ammonium salt (e.g., TBAB, Aliquat 336). The catalyst forms an ion pair with the cyanide anion, which is soluble in the organic phase, thus increasing the effective concentration of the nucleophile.[7][9][16] 2. Purify Reactants: Verify the purity of the 3-iodobenzyl halide via NMR or GC-MS. Purify by distillation, recrystallization, or column chromatography if necessary. 3. Optimize Conditions for Sₙ2: Use NaCN/KCN in a polar aprotic solvent (DMSO, DMF).[7] Ensure the temperature is not excessively high to prevent elimination.
Significant Isocyanide Byproduct Formation 1. Incorrect Cyanide Salt: Use of covalent cyanides like AgCN promotes N-attack. 2. Protic Solvent: Solvents like ethanol or water can solvate the carbon end of the cyanide ion through hydrogen bonding, making the nitrogen atom more available for attack.[7] 3. Reaction Mechanism Shift: Conditions that favor an Sₙ1 mechanism (e.g., highly ionizing solvent, Lewis acid presence) can lead to a carbocation intermediate, which is more susceptible to attack by the nitrogen of the cyanide ion.1. Use NaCN or KCN: These ionic salts provide a "freer" cyanide anion in solution, which preferentially reacts via its more nucleophilic carbon atom.[7] 2. Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or acetone. These solvents solvate the cation but leave the anion relatively bare, preserving the higher nucleophilicity of the carbon atom.[7] 3. Maintain Sₙ2 Conditions: Use a primary halide (which 3-iodobenzyl halide is), maintain a reasonable concentration of the nucleophile, and avoid conditions that promote carbocation formation.[7]
Reaction is Exothermic and Difficult to Control at Scale 1. High Reactant Concentration: The Sₙ2 reaction can be highly exothermic, and at large scale, the heat generated can exceed the heat dissipation capacity of the reactor. 2. Rapid Reagent Addition: Adding the cyanide source or catalyst too quickly can initiate the reaction at an uncontrollable rate.1. Control Reagent Addition: Add the cyanide salt portion-wise or as a solution via a controlled-addition pump to manage the rate of heat generation. 2. Improve Heat Transfer: Ensure the reactor has adequate cooling capacity. For very large scales, consider using a continuous flow reactor, which offers superior heat and mass transfer, mitigating the risks associated with batch processing.[17][18][19] 3. Reduce Concentration: Lowering the initial concentration of the reactants can slow the reaction rate and make the exotherm more manageable.
Difficult Work-up / Emulsion Formation 1. Phase-Transfer Catalyst: Quaternary ammonium salts can act as surfactants, leading to emulsions during aqueous work-up. 2. Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF can be difficult to remove and may complicate product isolation.1. Catalyst Removal: Perform multiple washes with brine. In some cases, a specific acidic wash (if the product is stable) can help break the emulsion. Use minimal amounts of PTC where possible. 2. Solvent Management: If possible, use a lower-boiling solvent like acetone. If DMSO/DMF is necessary, extract the product into a non-polar, water-immiscible solvent (e.g., MTBE, toluene) and wash the organic layer extensively with water to remove the high-boiling solvent.
Part 4: Process Optimization & Scale-Up Strategy

Moving from the bench to a large-scale process requires careful consideration of several parameters.

Parameter Optimization Summary
ParameterBench-Scale (Typical)Large-Scale (Recommended)Rationale & Key Considerations
Cyanide Source NaCN or KCN (1.1-1.5 equiv)NaCN (1.1-1.2 equiv)NaCN is often preferred for its lower cost and higher cyanide content by weight. Using a minimal excess reduces cost and waste.
Solvent DMSO, DMFToluene / Water (Biphasic) or MTBEWhile DMSO is efficient, biphasic systems with a PTC are often easier to manage at scale for work-up and product isolation.[20] Toluene is a common industrial choice.
Catalyst TBAB (5-10 mol%)TBAB or Aliquat 336 (1-2 mol%)Catalyst loading should be optimized to be as low as possible to minimize cost and simplify purification, while still achieving a desirable reaction rate.
Temperature 50-80 °C40-60 °CLower temperatures are often favored at scale to improve safety margins and minimize byproduct formation. The reaction exotherm must be carefully managed.
Monitoring TLC, GC-MSHPLC, In-situ IRHPLC provides more accurate quantitative data on conversion and purity. In-situ monitoring allows for real-time control of the reaction endpoint.
Process Type BatchBatch or Continuous FlowContinuous flow chemistry offers significant safety and control advantages for hazardous reactions like cyanation, especially at very large scales.[17][19][21]
Visualizing the Workflow & Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 3-Iodobenzyl Halide & Solvent B Add Phase-Transfer Catalyst (e.g., TBAB) A->B C Heat to Target Temperature (e.g., 50-60°C) B->C D Controlled Addition of NaCN (Solid or Aqueous Solution) C->D E Monitor Reaction Progress (e.g., by HPLC) D->E F Cool to Room Temp & Quench Reaction E->F Reaction Complete G Phase Separation (Organic/Aqueous) F->G H Wash Organic Layer (Water, Brine) G->H I Solvent Removal (Rotary Evaporation) H->I J Purify Product (e.g., Recrystallization) I->J

G start Reaction Issue (e.g., Low Yield) q1 Is Reaction Sluggish? start->q1 q2 Significant Byproducts? q1->q2 No s1 Add/Increase PTC. Check Temperature. Ensure Vigorous Stirring. q1->s1 Yes s2 Use Polar Aprotic Solvent. Confirm NaCN/KCN use. Avoid Protic Contamination. q2->s2 Yes (Isocyanide) s3 Check Purity of Halide. Lower Reaction Temp. Ensure Anhydrous Conditions. q2->s3 Yes (Other) end Re-evaluate Stoichiometry & Reaction Time q2->end No

Part 5: Experimental Protocol Example (1 Mole Scale)

This protocol is a representative example and must be adapted and risk-assessed for specific laboratory and plant conditions.

Reagents:

  • 3-Iodobenzyl bromide (1.0 mol, 297.0 g)

  • Sodium Cyanide (NaCN) (1.2 mol, 58.8 g)

  • Tetrabutylammonium bromide (TBAB) (0.02 mol, 6.45 g)

  • Toluene (2 L)

  • Deionized Water (1 L)

Procedure:

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a suitable jacketed glass reactor with 3-iodobenzyl bromide, toluene, and TBAB.

  • Stirring & Heating: Begin vigorous mechanical stirring and heat the mixture to 55 °C.

  • Cyanide Addition: Separately, dissolve the sodium cyanide in deionized water. Using a peristaltic pump, add the aqueous NaCN solution to the reactor over a period of 2-3 hours, carefully monitoring the internal temperature. The exotherm should be managed by adjusting the addition rate and using the reactor cooling jacket to maintain the temperature at 55-60 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C. Monitor the disappearance of the starting material by taking aliquots from the organic layer and analyzing via HPLC or GC (approx. 4-8 hours).

  • Work-up: Once the reaction has reached >99% conversion, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer.

  • Washing: Wash the organic layer sequentially with 2 x 1 L of deionized water, followed by 1 x 500 mL of brine to remove the PTC and any remaining salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-iodobenzyl cyanide.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

  • Waste Treatment: The initial aqueous layer and all aqueous washes are highly toxic and must be combined. Treat this cyanide waste stream by adjusting the pH to >10 with NaOH, followed by slow, controlled addition of sodium hypochlorite (bleach) solution with cooling to destroy the cyanide.[4][5]

References
  • Benchchem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides.
  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • YouTube. (2024). Cyanation reaction safety. Retrieved from [Link]

  • ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Benchchem. (n.d.). troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
  • ResearchGate. (2015). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of destruction of cyanide in cyanide-containing waste.
  • National Center for Biotechnology Information. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Semantic Scholar. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Retrieved from [Link]

Sources

Technical Support Center: High-Velocity Couplings with 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: 3-IPA-ACCEL-001 Subject: Accelerating Pd-Catalyzed Cross-Coupling of 3-Iodophenylacetonitrile

Executive Summary

You are working with 3-Iodophenylacetonitrile (3-IPA) . This substrate presents a classic "dual-reactivity" paradox:

  • The Good: The C–I bond is highly reactive toward oxidative addition, theoretically allowing for fast couplings.

  • The Bad: The benzylic nitrile moiety (

    
    ) contains acidic 
    
    
    
    -protons (
    
    
    in DMSO).

The Problem: Standard acceleration methods (high heat, strong bases) often destroy the nitrile group via deprotonation (leading to self-condensation/polymerization) or hydrolysis (leading to amides/acids) before the coupling completes.

The Solution: To accelerate this reaction from 12+ hours to <30 minutes , you must shift from "brute force" heating to High-Turnover Frequency (TOF) Catalysis combined with Controlled Microwave Irradiation .

Module 1: The Acceleration Engine (Catalyst Selection)

User Question: My standard Pd(PPh3)4 protocol takes overnight. How do I make it faster?

Technical Insight: Tetrakis(triphenylphosphine)palladium(0) is a "lazy" catalyst. It requires dissociation of ligands to become active and is air-sensitive. For 3-IPA, the oxidative addition into the meta-C–I bond is fast, but the catalytic cycle often stalls during transmetallation.

Recommended Upgrade: Switch to Buchwald G3/G4 Precatalysts or Bidentate Ligands . These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination.

Catalyst SystemAcceleration FactorRisk LevelBest For
Pd(PPh3)4 1x (Baseline)High (Oxidation)Standard Suzuki
Pd(dppf)Cl2 5xLowSterically crowded partners
XPhos Pd G4 20x LowSuzuki / Negishi (Fastest)
BrettPhos Pd G4 15x MediumBuchwald-Hartwig (Amination)

Protocol Note: When using XPhos Pd G4, you can often run the reaction at Room Temperature or mild heat (40°C) and achieve full conversion in <1 hour .

Module 2: Energy Input (Microwave vs. Thermal)

User Question: Can I use a microwave reactor to speed this up?

Technical Insight: Yes, but you must respect the nitrile. Thermal heating creates a "hot wall" effect that degrades the catalyst over time. Microwave irradiation provides volumetric heating, accessing higher temperatures (100–120°C) instantaneously.

Critical Safety Parameter: Nitriles can hydrolyze to amides in water at high temperatures.

  • Thermal: 80°C for 12 hours

    
     High risk of hydrolysis.
    
  • Microwave: 120°C for 10 minutes

    
     Low risk (reaction finishes before hydrolysis kinetics take over).
    
Optimized Microwave Protocol (Suzuki Coupling)
  • Vessel: 10 mL Microwave vial (crimped).

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1). Avoid pure water.

  • Base:

    
     (3.0 equiv). Do NOT use NaOH or KOH.
    
  • Settings:

    • Temp: 100°C

    • Hold Time: 10–20 minutes

    • Stirring: High (absorbs microwave energy uniformly)

  • Result: 95%+ conversion is typical in 15 minutes.

Module 3: The "Safety Net" (Base & Solvent Compatibility)

User Question: I see a black precipitate and low yield. What happened?

Technical Insight: The black precipitate is "Palladium Black"—dead catalyst. This happens when the reaction is too slow or oxygen is present. However, with 3-IPA, the culprit is often the Base .

The "Do Not Use" List:

  • NaOtBu / KOtBu: Too strong. Will deprotonate the

    
    , causing the starting material to polymerize (turning the mixture tar-black).
    
  • NaOH / KOH: Promotes rapid hydrolysis of the nitrile to phenylacetic acid derivatives.

The "Safe" List:

  • K3PO4 (Tribasic Potassium Phosphate): The "Goldilocks" base. Strong enough for Suzuki/Buchwald, weak enough to spare the nitrile.

  • Cs2CO3 (Cesium Carbonate): Excellent solubility in organic solvents; accelerates the reaction via the "Cesium Effect."

Module 4: Troubleshooting Logic (Visualized)

User Question: My reaction failed. How do I diagnose the specific failure mode?

Use the following logic flow to diagnose your issue.

Troubleshooting Start Reaction Failed/Slow CheckTLC Check TLC/LCMS Is SM (3-IPA) remaining? Start->CheckTLC YesSM Yes: SM Remaining CheckTLC->YesSM Incomplete Conversion NoSM No: SM Consumed CheckTLC->NoSM Full Conversion CheckCat Is Catalyst Black/Precipitated? YesSM->CheckCat CatDead Catalyst Death Oxygen Poisoning or Ligand Dissociation CheckCat->CatDead Yes CatAlive Catalyst Active but Slow Steric Hindrance? CheckCat->CatAlive No (Solution Clear/Red) CatSol1 Solution: 1. Degas solvents (Sparge Ar 15m) 2. Switch to XPhos Pd G4 CatDead->CatSol1 CatSol2 Solution: 1. Increase Temp (Microwave 100°C) 2. Switch to Pd(dppf)Cl2 CatAlive->CatSol2 CheckProd Is Desired Product Present? NoSM->CheckProd Byprod1 Side Product: De-iodinated (Phenylacetonitrile) CheckProd->Byprod1 Mass = SM - 126 (I) + 1 (H) Byprod2 Side Product: Complex Mixture/Tar CheckProd->Byprod2 Multiple spots/Baseline SolByprod1 Solution: Use Dry Solvents Reduce reaction time Byprod1->SolByprod1 SolByprod2 Solution: Base is too strong. Switch NaOtBu -> K3PO4 Byprod2->SolByprod2

Caption: Diagnostic logic tree for 3-Iodophenylacetonitrile coupling failures. Follow the path based on TLC/LCMS evidence.

Module 5: Validated Protocol (Suzuki-Miyaura)

Objective: Coupling 3-Iodophenylacetonitrile with Phenylboronic Acid.

Reagents:

  • 3-Iodophenylacetonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 or G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (0.5 M in water, 3.0 equiv)
    
  • Solvent: THF (degassed)

Step-by-Step:

  • Charge: Add aryl iodide, boronic acid, and catalyst to a microwave vial equipped with a stir bar.

  • Seal & Purge: Cap the vial. Evacuate and backfill with Argon (

    
    ).
    
  • Inject: Add degassed THF and aqueous Base via syringe through the septum.

  • React:

    • Option A (Speed): Microwave at 80°C for 20 minutes .

    • Option B (Mild): Stir at Room Temperature for 2 hours .

  • Workup: Dilute with EtOAc, wash with water. The nitrile will remain intact.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Fleckenstein, C. A., & Plenio, H. (2010). Highly efficient Suzuki–Miyaura coupling of (hetero)aryl chlorides with phenylboronic acids in water. Green Chemistry, 12, 633-636. Link

Sources

Validation & Comparative

Comparative Reactivity Profile: 3-Iodophenylacetonitrile vs. 3-Bromophenylacetonitrile

[1]

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between 3-Iodophenylacetonitrile (3-I-PAN) and 3-Bromophenylacetonitrile (3-Br-PAN) is rarely a matter of interchangeability; it is a strategic decision dictated by the required chemoselectivity, reaction conditions, and economic scale.[1]

  • 3-I-PAN is the superior electrophile for mild, rapid cross-coupling and low-temperature metallation .[1] Its weak C–I bond allows for oxidative addition at room temperature, preserving sensitive functional groups.[1]

  • 3-Br-PAN is the industry standard for scalable, cost-effective synthesis .[1] It requires elevated temperatures or specialized ligands (e.g., phosphines) to activate but offers greater stability and lower raw material costs.

This guide provides a technical deep-dive into their distinct reactivity profiles, supported by mechanistic insights and validated protocols.[1]

Physical & Electronic Property Matrix

The structural similarity between these two analogues belies their kinetic divergence. The critical differentiator is the carbon-halogen bond dissociation energy (BDE).[1]

Property3-Iodophenylacetonitrile3-BromophenylacetonitrileImpact on Reactivity
CAS Number 130723-54-531938-07-5
Molecular Weight 243.04 g/mol 196.04 g/mol Iodine atom adds significant mass.[1]
Physical State Low-melting Solid (MP: 31.5–37.5 °C)Liquid/Solid (MP: 27–28 °C)Both require gentle warming for liquid handling.
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)Primary Driver: I-analog undergoes faster Oxidative Addition.[1]
Electronegativity I (2.66)Br (2.96)Br-analog is slightly more electron-poor at the ring.[1]

-Proton Acidity
High (

in DMSO)
High (

in DMSO)
Risk: Both are prone to deprotonation by strong bases (e.g.,

-BuLi).[1]

Mechanistic Deep Dive: Palladium-Catalyzed Cross-Coupling

The rate-determining step (RDS) in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) differs fundamentally between these two halides.

  • Aryl Iodides (3-I-PAN): The C–I bond is so weak that Oxidative Addition (OA) is rapid and often reversible.[1] The RDS often shifts to the ligand exchange or transmetallation step. This allows reactions to proceed at Room Temperature with ligand-free Pd species or weak ligands.[1]

  • Aryl Bromides (3-Br-PAN): The stronger C–Br bond makes Oxidative Addition the kinetic bottleneck (RDS).[1] This requires energy input (Heat: 60–100°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the insertion.[1]

Visualization: Kinetic Divergence in the Catalytic Cycle[1]

PdCyclePd0Pd(0) Active CatalystComplex_IPd(II)-Ar-I(Rapid Formation)Pd0->Complex_IFast OA (RT)Complex_BrPd(II)-Ar-Br(Slow Formation)Pd0->Complex_BrSlow OA (Heat Required)TransmetalTransmetallation(Boronic Acid/Ester)Complex_I->TransmetalRate Limiting Step(for Iodides)Complex_Br->TransmetalFastProdBiaryl Product+ Pd(0)Transmetal->ProdReductive EliminationProd->Pd0Regeneration

Figure 1: Kinetic bifurcation in the Suzuki-Miyaura cycle.[1] The green path (Iodide) requires less activation energy than the red path (Bromide).

Application 1: Chemoselective Cross-Coupling[1]

A major advantage of 3-I-PAN is the ability to perform sequential cross-coupling .[1] If a molecule contains both I and Br (or if you are selecting between them for a synthesis strategy), the Pd-catalyst will exclusively insert into the C–I bond at room temperature, leaving the C–Br bond intact for a second reaction.[1]

Experimental Protocol: Mild Suzuki Coupling of 3-I-PAN

Target: Selective coupling at the catalytic center without affecting the nitrile.[1]

Reagents:

  • 3-Iodophenylacetonitrile (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)

  • 
     (2 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1)[1]

Methodology:

  • Setup: Charge a reaction vial with 3-I-PAN (243 mg, 1 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (424 mg, 2 mmol).
    
  • Solvent: Add degassed EtOH/H2O (4 mL).

  • Catalyst: Add

    
     (4.5 mg, 0.02 mmol). Note: No phosphine ligand is strictly necessary for the iodide, though 
    
    
    is often added for stability.[1]
  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Contrast: If using 3-Br-PAN , this reaction would stall at RT.[1] It would require heating to 80°C and the addition of a ligand like

      
      .
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Validation:

  • Monitor via TLC (Hexane/EtOAc 4:1). The Iodide spot (

    
    ) disappears rapidly compared to the Bromide.
    

Application 2: Metallation & The "Nitrile Trap"[1]

This is the most hazardous area of reactivity for phenylacetonitriles. Both 3-I-PAN and 3-Br-PAN possess acidic


1
  • Traditional Lithiation (

    
    -BuLi):  Attempting Lithium-Halogen exchange with 
    
    
    -BuLi is NOT recommended .[1] The base will likely deprotonate the
    
    
    -carbon (forming a nitrile anion) or attack the nitrile group (nucleophilic addition) faster than it exchanges the Bromine.[1]
  • The Solution (Knochel-Hauser Base): The use of TMPMgCl[1]·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) is critical.[1] It is a non-nucleophilic, kinetically highly active base that allows for directed magnesiations or exchange without attacking the nitrile.

Why 3-I-PAN is safer here: Iodine-Magnesium exchange is significantly faster than Bromine-Magnesium exchange.[1] You can perform I-Mg exchange at -20°C to -40°C, whereas Br-Mg exchange might require higher temperatures where side reactions (dimerization or nitrile attack) become competitive.[1]

Visualization: The Metallation Competition

Metallationcluster_DangerStandard Conditions (n-BuLi)cluster_SafeOptimized Conditions (TMPMgCl·LiCl)Substrate3-Halo-Phenylacetonitrile(X = I or Br)SideRxn1Alpha-Deprotonation(Enolate Formation)Substrate->SideRxn1n-BuLi (Fast)SideRxn2Nitrile Attack(Imine Formation)Substrate->SideRxn2n-BuLi (Competitive)MgSpeciesAryl-Magnesium Species(Stable Intermediate)Substrate->MgSpeciesKnochel-Hauser Base(-40°C for I, 0°C for Br)ProductElectrophile TrappedProductMgSpecies->ProductE+ (Aldehyde, etc.)

Figure 2: Competition between desired metallation and parasitic side reactions.[1] The Knochel-Hauser base pathway (Green) avoids the nitrile instability.[1]

Protocol: Magnesiation using Knochel-Hauser Base[1]

Reagents:

  • 3-Bromophenylacetonitrile (or Iodo) (1.0 equiv)[1]

  • TMPMgCl[1]·LiCl (1.1 equiv, 1.0 M in THF)

  • Electrophile (e.g., Benzaldehyde)

  • Solvent: Dry THF

Methodology:

  • Dissolution: Dissolve 3-Br-PAN (196 mg, 1 mmol) in dry THF (3 mL) under Argon.

  • Cooling: Cool to 0°C (for Bromide) or -20°C (for Iodide).

  • Exchange: Dropwise add TMPMgCl·LiCl (1.1 mL, 1.1 mmol). Stir for 30 minutes.

    • Note: The bulky TMP base prevents attack on the nitrile, while the LiCl breaks up aggregates, accelerating the Halogen-Mg exchange.[1]

  • Quench: Add Benzaldehyde (1.2 equiv).

  • Workup: Quench with sat.

    
    .[1]
    

References

  • Mechanistic Studies on Suzuki Coupling

    • Thomas, A. A., & Denmark, S. E. (2016).[1] Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed.[1] Science, 352(6283), 329–332.[1] Link

  • Knochel-Hauser Base Applications

    • Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 45(18), 2958–2961.[1] Link

  • Bond Dissociation Energies

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Data used for C-I vs C-Br comparison).

  • Physical Properties & Safety

    • PubChem Compound Summary for CID 36023 (3-Bromophenylacetonitrile).[2] Link

    • Sigma-Aldrich Safety Data Sheet (SDS) for 3-Iodophenylacetonitrile (CAS 130723-54-5).[1] Link

Benchmarking 3-Iodophenylacetonitrile: A High-Fidelity Synthon for DEL and Fragment Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodophenylacetonitrile (CAS: 51628-12-7) represents a "bifunctional linchpin" in modern medicinal chemistry. While significantly more expensive than its bromo- and chloro-analogs, its utility is justified in high-value applications such as DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) . Its primary advantage lies in the superior lability of the C–I bond, enabling oxidative addition at lower temperatures—a critical factor when preserving fragile scaffolds (e.g., DNA tags). Furthermore, the meta-nitrile group serves as a versatile handle for late-stage bioisostere installation (e.g., tetrazoles).

This guide benchmarks the molecule against halogenated alternatives, provides optimized protocols for its use, and highlights specific ligand dependencies required to unlock its full reactivity profile.

The Strategic Value of the Meta-Iodo Motif

In rational drug design, the geometric vector of substituents is as critical as their chemical nature.

  • Geometry: The meta substitution pattern directs substituents into a spatial vector distinct from the linear para or sterically congested ortho positions. This allows for the exploration of "off-axis" binding pockets in protein targets.

  • Bifunctionality: The molecule possesses two orthogonal reactive sites:

    • Aryl Iodide: A high-reactivity handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

    • Acetonitrile: A precursor for amines (reduction), carboxylic acids (hydrolysis), or tetrazoles (cycloaddition).

Visualizing the Divergent Workflow

The following diagram illustrates how this single synthon acts as a divergence point for library generation.

DivergentSynthesis Synthon 3-Iodophenylacetonitrile (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Synthon->Suzuki Pd(0), R-B(OH)2 Sonogashira Sonogashira (Alkyne Linkage) Synthon->Sonogashira Pd/Cu, Alkyne Tetrazole Tetrazole (COOH Bioisostere) Suzuki->Tetrazole NaN3, ZnBr2 Amine Primary Amine (Reduction) Suzuki->Amine H2, Pd/C

Figure 1: Chemo-divergent workflow. The aryl iodide allows for scaffold extension (red path) while the nitrile remains dormant, ready for late-stage functionalization (green path).

Comparative Benchmarking: The Halogen Hierarchy

The choice between Iodo-, Bromo-, and Chloro-phenylacetonitrile is a trade-off between reactivity and cost .

Table 1: Reactivity vs. Cost Analysis
Feature3-Iodophenylacetonitrile3-Bromophenylacetonitrile3-Chlorophenylacetonitrile
C–X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
Oxidative Addition Rate Fast (Rate Limiting Step is often Transmetallation)Moderate (Rate Limiting Step is Oxidative Addition)Slow (Requires specialized bulky ligands)
Typical Reaction Temp 25°C – 60°C80°C – 110°C>100°C
DEL Compatibility High (Mild conditions preserve DNA)Moderate (Risk of depurination)Low (Harsh conditions degrade DNA)
Approx.[1][2][3][4][5][6] Cost (Research)

$ (High)

(Medium)
$ (Low)
Expert Insight: The "Ligand Trap"

While aryl iodides are generally more reactive, a specific anomaly exists. Research has shown that with "classical" ligands like PPh3 , aryl iodides can sometimes exhibit lower turnover than bromides at low temperatures due to the formation of stable, unreactive Pd(II)-dimers [1].

  • Recommendation: When using 3-Iodophenylacetonitrile at low temperatures (<50°C), avoid PPh3. Instead, use bulky, electron-rich phosphines like SPhos , XantPhos , or Buchwald Precatalysts to prevent catalyst resting-state stagnation.

Decision Framework: When to Pay the Premium?

Use the following logic flow to determine if the Iodide synthon is required for your specific campaign.

DecisionTree Start Start: Select Halide TempConstraint Is Reaction Temp Limited (< 60°C)? (e.g., DNA-Tag) Start->TempConstraint UseIodo MUST USE 3-Iodophenylacetonitrile TempConstraint->UseIodo Yes CheckComplexity Is the Coupling Partner Sterically Hindered? TempConstraint->CheckComplexity No CheckComplexity->UseIodo Yes (Ortho-subs) UseBromo Use 3-Bromophenylacetonitrile (Cost Effective) CheckComplexity->UseBromo No UseChloro Use 3-Chlorophenylacetonitrile (Commodity Scale) UseBromo->UseChloro If Scale > 1kg

Figure 2: Synthon Selection Decision Tree. The iodide is non-negotiable for temperature-sensitive libraries (DELs) or sterically demanding couplings.

Experimental Protocols

Protocol A: Mild Suzuki Coupling (DEL-Compatible)

Objective: Cross-coupling of 3-Iodophenylacetonitrile with a boronic acid at low temperature to preserve sensitive functional groups.

Reagents:

  • 3-Iodophenylacetonitrile (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (Water-soluble ligands like sSPhos are preferred for DEL [2]).

  • Base: K3PO4 (2.0 eq) (Milder than hydroxides, preventing nitrile hydrolysis).

  • Solvent: THF:Water (4:1).

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl iodide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Trustworthiness Check: Oxygen inhibits Pd(0); failure to degas results in homocoupling.

  • Catalyst Addition: Add the pre-mixed Pd/Ligand solution via syringe.

  • Reaction: Stir at 40°C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The Iodide spot (Rf ~0.6) should disappear.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

    • Note: The nitrile group is stable under these conditions.[7]

Protocol B: Tetrazole Synthesis (Click Chemistry)

Objective: Converting the nitrile handle into a tetrazole (carboxylic acid bioisostere) post-coupling.

Reagents:

  • Biaryl-nitrile intermediate (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 eq) or TEA·HCl.

  • Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).

Step-by-Step:

  • Safety: NaN3 is toxic and can form explosive hydrazoic acid. Do not use halogenated solvents (DCM/CHCl3).

  • Assembly: Dissolve nitrile and ZnBr2 in the solvent. Add NaN3.

  • Heating: Heat to 80°C–100°C for 12–24 hours.

    • Mechanism:[3][5][6][8][9][10] Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity for the azide attack [3].

  • Workup (Critical): Cool to room temp. Add 1N HCl slowly (in a fume hood) to convert the zinc-tetrazolate salt to the free tetrazole and precipitate the product.

  • Filtration: Collect the solid precipitate.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: ACS Organometallics (2018). URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Source: Frontiers in Chemistry (2022). URL:[Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Source: Journal of the American Chemical Society (2002).[5] URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry (PMC/NIH). URL:[Link]

Sources

Isotopic Labeling Experiments Using 3-Iodophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot in Radiolabeling

In the development of radiopharmaceuticals and metabolic tracers, 3-Iodophenylacetonitrile (3-IPAN) occupies a critical junction. It serves as both a robust building block for CNS-targeting drugs (e.g., dopamine transporter ligands) and a standalone metabolic probe. However, the success of an isotopic labeling experiment hinges on the selection of the correct labeling modality.

This guide objectively compares the two dominant strategies for introducing radioiodine (


) into the 3-IPAN scaffold: Electrophilic Iododestannylation  versus Nucleophilic Isotopic Exchange . We further analyze the emerging utility of Carbon-14 (

)
labeling for ADME studies.

Key Takeaway: For clinical imaging requiring high specific activity (SPECT/theranostics), the stannyl precursor route is superior. For rapid, low-cost in vitro metabolic screening, direct isotopic exchange remains the most efficient protocol.

Comparative Analysis: Labeling Modalities

The "Gold Standard": Electrophilic Iododestannylation

This method involves synthesizing a tin-bearing precursor, 3-(tri-n-butylstannyl)phenylacetonitrile , which is then oxidized in the presence of radioiodine.

  • Mechanism: Electrophilic aromatic substitution (

    
    ) where the weak C-Sn bond is cleaved by the electrophilic iodine species (
    
    
    
    ), generated in situ.
  • Primary Advantage: Generates No-Carrier-Added (NCA) products. The final radiolabeled molecule is chemically distinct from the starting material (tin precursor), allowing for complete separation and theoretical specific activities approaching ~2,200 Ci/mmol (for

    
    ).
    
The "Rapid Route": Nucleophilic Isotopic Exchange

This method utilizes the stable 3-IPAN molecule itself as the precursor, relying on the dynamic equilibrium between the stable iodine-127 on the ring and the radioactive iodide in solution, often catalyzed by Copper(I).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) assisted by a transition metal catalyst (Cu(I) or Ni(0)).
    
  • Primary Limitation: Generates Carrier-Added (CA) products. Because the precursor and the product are chemically identical, they cannot be separated by HPLC. The specific activity is drastically lower, determined by the mass of the precursor used.

Performance Metrics Comparison
FeatureIododestannylation (Method A)Isotopic Exchange (Method B)
Precursor Required 3-(Tri-n-butylstannyl)phenylacetonitrile3-Iodophenylacetonitrile (Commercial)
Reaction Type Electrophilic (

)
Nucleophilic (

)
Catalyst/Oxidant Chloramine-T / IodogenCu(I)SO

+ Ammonium Sulfate
Specific Activity High (>2,000 Ci/mmol)Low (<50 mCi/mmol)
Purification HPLC (Easy separation)None (Mixture remains)
Yield 60–85%40–95% (Equilibrium dependent)
Primary Application In vivo Imaging (SPECT), Receptor BindingIn vitro Metabolism, HPLC Standards

Experimental Protocols

Protocol A: Synthesis of High-Specific Activity [ ]3-IPAN via Destannylation

Pre-requisite: Synthesis of the Stannyl Precursor.[1] React 3-Bromophenylacetonitrile with hexabutylditin and Pd(PPh


)

in refluxing toluene for 4 hours. Purify via silica gel chromatography (Hexane/EtOAc).

Radiolabeling Workflow:

  • Setup: In a reaction vial, dissolve 50 µg of 3-(tri-n-butylstannyl)phenylacetonitrile in 50 µL of ethanol.

  • Oxidation: Add 10 µL of 1 mg/mL Chloramine-T (aqueous solution).

  • Addition: Add 1–5 mCi of [

    
    ]NaI (in 0.1 M NaOH).
    
  • Incubation: Vortex and incubate at room temperature for 5 minutes .

  • Quenching: Stop the reaction with 10 µL of sodium metabisulfite (1 mg/mL).

  • Purification: Inject the mixture onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% TFA.

    • Collection: Collect the radioactive peak corresponding to the retention time of the 3-IPAN standard (distinct from the later-eluting tin precursor).

Critical Insight: The C-Sn bond is highly lipophilic. The stannyl precursor will elute significantly later than the iodinated product on reverse-phase HPLC, ensuring a clean separation.

Protocol B: Copper-Catalyzed Isotopic Melt Exchange

Workflow:

  • Preparation: In a Wheaton V-vial, combine:

    • 1 mg 3-Iodophenylacetonitrile (dissolved in 50 µL ethanol).

    • 50 µL [

      
      ]NaI solution.
      
    • 10 µL 1 mM CuSO

      
       solution.
      
    • 5 mg Ammonium Sulfate (solid).

  • Reaction: Evaporate the solvent under a stream of nitrogen. Seal the vial and heat at 140°C for 45 minutes (Melt condition).

  • Extraction: Cool the vial. Dissolve the residue in 500 µL ethanol.

  • Validation: Analyze via Radio-TLC (Silica; Hexane:Ethyl Acetate 4:1). The product and precursor co-migrate; efficiency is calculated by the ratio of organic-soluble radioactivity vs. inorganic iodide remaining at the origin.

Visualization: Synthesis & Labeling Pathways

The following diagram illustrates the divergent paths for creating the radiolabeled tracer. Note the "Circular Loop" of the exchange method versus the "Linear Path" of destannylation.

RadiolabelingPathways cluster_0 Starting Materials Precursor_Br 3-Bromophenyl- acetonitrile Precursor_I 3-Iodophenyl- acetonitrile (Cold) Stannyl 3-(Tri-n-butylstannyl)- phenylacetonitrile Precursor_Br->Stannyl Pd(0), (Bu3Sn)2 Destannylation Prep Target [*I]3-Iodophenyl- acetonitrile Precursor_I->Target Cu(I) Catalyzed Exchange (140°C) Stannyl->Target Oxidative Iodination (Chloramine-T) RadioIodine [*I]NaI (Radioactive) RadioIodine->Target

Figure 1: Comparison of the linear Destannylation pathway (Yellow to Green) yielding high specific activity, versus the equilibrium-based Exchange pathway (Blue).

Alternative Modality: Carbon-14 Labeling

While radioiodine is ideal for imaging, Carbon-14 is required for ADME (Absorption, Distribution, Metabolism, Excretion) mass balance studies.

Strategic Choice: Cyanation vs. Late-Stage Exchange
  • Classical Cyanation: Reacting 3-iodobenzyl bromide with [

    
    ]KCN. This is robust but requires handling volatile cyanide and building the molecule from an earlier stage.
    
  • Late-Stage Nitrile Exchange: A modern approach using Ni(COD)

    
     and a Lewis Acid (e.g., AlCl
    
    
    
    ) to swap the nitrile carbon on 3-IPAN with [
    
    
    ]Zn(CN)
    
    
    . This allows labeling of the final drug candidate directly, preserving the delicate aryl-iodide bond which might otherwise be unstable under harsh conditions.

References

  • Ram, S., & Buchsbaum, D. J. (1992).[1] Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies.[1] International Journal of Radiation Applications and Instrumentation.[1] Part A, 43(11), 1387-1391.[1]

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[2][3][4] Chemical Society Reviews, 34(2), 153-163.

  • Cozzone, A., et al. (2023). Nitrile isotope exchange reactions: applications in carbon-14 radiolabeling of pharmaceuticals. IAEA International Symposium on Isotope Hydrology.

  • Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small organic molecules.[5][1][6][7] Chemical Reviews, 82(6), 575-590.

  • Sigma-Aldrich. (n.d.). 3-Iodophenylacetonitrile Product Specification.

Sources

Precision Benchmarking: qNMR vs. Chromatographic Assays for 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of pharmaceutical intermediates like 3-Iodophenylacetonitrile (CAS: 130723-54-5) , purity assessment is often the bottleneck between synthesis and scale-up. Traditional chromatographic methods (HPLC-UV, GC-FID) rely on the "100% minus impurities" assumption or require expensive, often unavailable, certified reference standards of the analyte itself.

This guide presents Quantitative NMR (


H-qNMR)  not merely as an alternative, but as the primary reference method  for 3-Iodophenylacetonitrile. By utilizing an Internal Standard (IS) with a known purity, qNMR provides metrological traceability to the SI system, eliminating the need for a compound-specific reference standard while detecting impurities (solvents, water, inorganic salts) that chromatography often misses.

Technical Comparison: qNMR vs. HPLC vs. GC

The following table contrasts the performance of qNMR against standard chromatographic techniques for this specific iodinated nitrile.

Table 1: Comparative Assay Performance
Featurengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H-qNMR
HPLC-UV GC-FID
Principle Primary Ratio Method (Molar response is universal)Secondary Method (Relies on extinction coefficients)Secondary Method (Relies on ionization/volatility)
Reference Standard Not Required for Analyte. (Requires generic IS only).Required (or assumes area% = wt%, which is often false).Required (or assumes area% = wt%).
Traceability Direct SI Traceability via IS.Dependent on ext. std. purity.Dependent on ext. std. purity.
Detection Scope All protonated species (Analyte, isomers, solvents, water).Chromophores only (Misses salts, water, some solvents).Volatiles only (Misses salts, polymers).
Sample Prep Time < 15 mins (Gravimetric).30-60 mins (Dilutions, mobile phase prep).15-30 mins.
Typical Precision 0.5 – 1.0% RSD.0.2 – 0.5% RSD.0.5 – 1.0% RSD.
Specific Risk Signal overlap (requires high field >400 MHz).Response factor variation between impurities.[1]Thermal degradation of Iodine-C bond.

Strategic Workflow: The qNMR Decision Matrix

Before initiating the protocol, use this logic flow to determine if qNMR is the correct tool for your specific batch of 3-Iodophenylacetonitrile.

qNMR_Decision_Matrix Start Start: Purity Assay Needed RefStd Is a Certified Reference Standard of 3-Iodophenylacetonitrile available? Start->RefStd HPLC Use HPLC-UV (Routine QC) RefStd->HPLC Yes qNMR_Check Check Solubility & Spectrum: Is the benzylic CH2 (3.7 ppm) clear of interference? RefStd->qNMR_Check No (Synthesis Intermediate) Proceed_qNMR PROCEED WITH qNMR (Primary Method) qNMR_Check->Proceed_qNMR Yes (Clean Region) Alt_Method Use Standard Addition or 13C qNMR qNMR_Check->Alt_Method No (Overlap)

Figure 1: Decision matrix for selecting qNMR over chromatography.

Experimental Protocol: qNMR Assay of 3-Iodophenylacetonitrile

Materials & Selection Logic
  • Analyte: 3-Iodophenylacetonitrile (Solid/Liquid, mp ~35°C).[2]

  • Solvent: CDCl

    
      (99.8% D).
    
    • Why: The analyte is moderately lipophilic. DMSO-

      
       is an alternative, but CDCl
      
      
      
      provides sharper lines and prevents potential nucleophilic interaction with the iodine over long storage.
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    ) .
    
    • Traceability: Certified Reference Material (CRM) grade (e.g., TraceCERT®).

    • Why: It produces a sharp singlet at

      
       2.9 - 3.0 ppm  in CDCl
      
      
      
      . This is distinct from the benzylic methylene of the analyte (
      
      
      ~3.7 ppm
      ) and the aromatic region (
      
      
      7.1 - 7.7 ppm
      ).
Step-by-Step Methodology

This protocol relies on gravimetric precision . The NMR instrument counts protons; the balance translates that count to mass.

Step 1: Gravimetric Preparation

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approx. 20 mg of Internal Standard (Dimethyl Sulfone) directly into a glass vial. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weigh approx. 30 mg of 3-Iodophenylacetonitrile into the same vial. Record mass (

    
    ).
    
    • Note: Target a 1:1 molar ratio of protons being integrated.

    • 
       (Analyte) = 2H; 
      
      
      
      (IS) = 6H. Adjust mass accordingly to ensure signal intensities are comparable (within 20-30% height).
  • Add 0.7 mL CDCl

    
     . Cap and vortex until fully dissolved.
    
  • Transfer to a 5mm NMR tube.

Step 2: Acquisition Parameters (The "Expert" Settings) Standard proton parameters are insufficient for quantitative accuracy.

  • Pulse Angle: 90° (

    
    ).
    
  • Spectral Width: 20 ppm (to capture all satellites).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Causality: The

      
       relaxation time for small molecules in non-viscous solvents is typically 1–5 seconds. For 99.9% magnetization recovery, the delay must be 
      
      
      
      . Setting
      
      
      is a conservative "safe" setting to guarantee quantitative recovery without measuring
      
      
      for every batch.
  • Scans (NS): 16 or 32 (Target S/N > 250:1).

  • Temperature: 298 K (Constant).

Step 3: Processing & Integration

  • Phasing: Apply manual zeroth and first-order phase correction. The baseline must be perfectly flat.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial order 5) if necessary.

  • Integration:

    • Integrate the IS singlet (

      
       3.0 ppm). Set value to normalized proton count (e.g., 6000).
      
    • Integrate the Analyte benzylic singlet (

      
       3.7 ppm).
      
    • Critical: Do not use the aromatic region for quantitation if possible, as it may contain impurities (isomers, starting materials) that overlap. The benzylic

      
       is the most specific handle for the nitrile functionality.
      

Data Analysis & Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (
    
    
    
    = analyte,
    
    
    = internal standard).
  • 
    : Number of protons (
    
    
    
    for DMSO
    
    
    ,
    
    
    for
    
    
    of nitrile).
  • 
    : Molar mass (
    
    
    
    g/mol ,
    
    
    g/mol ).
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Simulated Results Comparison

Hypothetical data from a typical synthesis batch:

MethodPurity ResultInterpretation
HPLC-UV (254 nm) 99.4% (Area %)Overestimated. Likely missed residual solvent (DCM/Hexane) and inorganic salts. Assumes all impurities absorb UV equally.
GC-FID 99.1% (Area %)Slightly Overestimated. Missed non-volatile inorganics.

H-qNMR
97.8% (w/w)Accurate. The spectrum revealed 1.2% residual solvent and 0.4% water. The mass balance is closed.

Visualizing the qNMR Workflow

The following diagram illustrates the critical path for a self-validating qNMR experiment.

qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing Weigh_IS Weigh IS (DMSO2) (±0.01 mg) Dissolve Dissolve in CDCl3 (Homogeneity) Weigh_IS->Dissolve Weigh_Sx Weigh Analyte (±0.01 mg) Weigh_Sx->Dissolve Pulse 90° Pulse Dissolve->Pulse Delay Relaxation Delay (d1 ≥ 5*T1) Pulse->Delay Acquire Acquisition (FID) Delay->Acquire FT Fourier Transform & Phasing Acquire->FT Integrate Integration (IS: 3.0ppm, Sx: 3.7ppm) FT->Integrate Calc Calculate Purity (Mass Balance) Integrate->Calc

Figure 2: End-to-end workflow for qNMR purity assay.

Expert Insights & Troubleshooting

  • The "Spinning Sideband" Trap: Do not spin the sample tube. Spinning sidebands can appear as small impurity peaks. Modern spectrometers have excellent field homogeneity (shimming) without spinning.

  • Hygroscopicity: DMSO

    
     is not very hygroscopic, but if your lab is humid, dry the IS in a desiccator before weighing. Water peaks in CDCl
    
    
    
    appear around 1.5 ppm and usually do not interfere, but excessive water can affect baseline integration.
  • Validation: To validate this method in your lab, perform a Linearity test (weigh 5 different amounts of analyte against a fixed IS amount) and a Repeatability test (prep 5 separate samples). The RSD should be <1%.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[3][4] BIPM qNMR Internal Standard Reference Data. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

  • NIST. "Quantitative NMR (qNMR) for Organic Purity."[5] NIST Technical Note. Available at: [Link]

Sources

Cost-benefit analysis of different synthetic routes to 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Different Synthetic Routes to 3-Iodophenylacetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Selection of Synthetic Pathways

3-Iodophenylacetonitrile (CAS: 130723-54-5) is a critical intermediate in medicinal chemistry, particularly for introducing the 3-iodophenyl moiety into pharmaceutical scaffolds via the versatile nitrile group. Its synthesis presents a classic trade-off between atom economy/cost and process safety .

This guide analyzes the three most viable synthetic routes. Route A (Classical Cyanation) remains the industrial standard for cost-efficiency and yield but demands rigorous safety protocols due to acute cyanide toxicity. Route B (Reductive Cyanation via TosMIC) offers a safer, "cyanide-free" alternative ideal for small-scale discovery chemistry where safety outweighs raw material costs. Route C (Sandmeyer Approach) serves as a strategic backup when starting from nitro-aromatics rather than halogenated precursors.

Part 1: Detailed Route Analysis

Route A: Nucleophilic Substitution of 3-Iodobenzyl Bromide (The Standard)

Mechanism: SN2 Nucleophilic Substitution via Phase Transfer Catalysis (PTC).

This route is the most direct method, utilizing the high reactivity of the benzylic bromide. The use of a Phase Transfer Catalyst (PTC) allows the reaction to proceed in a biphasic system, avoiding the need for anhydrous conditions and enhancing the nucleophilicity of the cyanide ion.

  • Precursor: 3-Iodobenzyl bromide[1]

  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Tetrabutylammonium bromide (TBAB), Water/DCM or Water/Toluene.

  • Key Insight: The iodine on the aromatic ring is stable under these conditions; the substitution occurs exclusively at the benzylic position.

Experimental Protocol (Self-Validating)
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodobenzyl bromide (1.0 eq) in dichloromethane (DCM) (3 mL/mmol).

  • Catalyst Addition: Add TBAB (0.05 eq) to the organic phase.

  • Cyanation: Prepare a solution of NaCN (1.5 eq) in water (1 mL/mmol). Caution: Perform in a well-ventilated fume hood with cyanide detectors active.

  • Reaction: Add the aqueous cyanide solution to the organic phase. Heat the biphasic mixture to reflux (approx. 40°C for DCM) with vigorous stirring (critical for PTC efficiency).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Conversion is typically complete within 2–4 hours.

  • Workup: Cool to RT. Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (eluting with DCM/Hexanes).

    • Typical Yield: 75–85%

Route B: Reductive Cyanation of 3-Iodobenzaldehyde (The "Green" Alternative)

Mechanism: Van Leusen Reaction.[2][3]

This route converts an aldehyde directly to a nitrile with one-carbon homologation. It avoids free cyanide salts by using Tosylmethyl Isocyanide (TosMIC). It is particularly useful when 3-iodobenzaldehyde is more readily available than the bromide.

  • Precursor: 3-Iodobenzaldehyde[4]

  • Reagents: TosMIC, Potassium tert-butoxide (t-BuOK), DME (Dimethoxyethane) and Methanol.

  • Key Insight: The reaction proceeds via an oxazoline intermediate which fragments to release the nitrile.

Experimental Protocol
  • Dissolution: Dissolve 3-iodobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous DME (5 mL/mmol).

  • Base Addition: Cool the solution to 0°C. Add t-BuOK (2.0 eq) portion-wise.

  • Reaction: Stir at 0°C for 45 mins, then add Methanol (25% v/v of DME). Reflux for 30 minutes.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water/EtOAc.[5] Acidify slightly with dilute acetic acid. Extract with EtOAc.[5]

  • Purification: Column chromatography.

    • Typical Yield: 70–80%

Route C: Sandmeyer Reaction (The De Novo Route)

Mechanism: Diazotization followed by Sandmeyer Cyanation (or Iodination if reversing the order).

Note: Standard Sandmeyer usually installs the halogen. Here, we assume we are installing the nitrile onto a 3-iodoaniline precursor, or installing iodine onto 3-aminophenylacetonitrile. The latter is rare; usually, this route is defined by Nitration → Reduction → Diazotization → Cyanation .

  • Precursor: 3-Iodobenzyl alcohol or 3-Iodoaniline (depending on direction).

  • Viability: This route is generally inferior due to step count unless specific starting materials (like 3-aminophenylacetonitrile) are the only ones available in stock. It is not recommended for primary synthesis.

Part 2: Comparative Cost-Benefit Analysis

The following table synthesizes data for decision-making based on scale and resources.

FeatureRoute A: Classical CyanationRoute B: TosMIC Reductive CyanationRoute C: Sandmeyer / Multi-step
Primary Reagent Cost Low (NaCN is commodity chemical)High (TosMIC is expensive specialty reagent)Medium (Depends on precursor)
Atom Economy High (Leaving group is Br⁻)Low (Loss of Tosyl group)Low (Multi-step waste)
Safety Profile High Risk (Acute toxicity of Cyanide)Moderate Risk (TosMIC is toxic but non-volatile)Moderate (Diazonium salts are unstable)
Scalability Excellent (Standard industrial process)Poor to Medium (Cost prohibits ton-scale)Poor (Stoichiometric copper waste)
Yield 75–85%70–80%<60% (Cumulative)
E-Factor (Waste) Low (Aqueous waste treatable with bleach)High (Sulfinate byproducts)High (Metal waste)
Decision Matrix
  • Choose Route A if: You are scaling up (>100g), have a dedicated cyanide waste stream, and require maximum cost efficiency.

  • Choose Route B if: You are in early discovery (<5g), want to avoid strict cyanide safety protocols, or have the aldehyde in stock.

Part 3: Visualization of Workflows

The following diagram illustrates the logical flow and chemical transformations for the two primary routes.

SynthesisRoutes cluster_reagents Reagents & Conditions cluster_product Target Product IodoBenzylBr 3-Iodobenzyl Bromide (Lachrymator) NaCN_TBAB NaCN / TBAB (Phase Transfer) IodoBenzylBr->NaCN_TBAB IodoAldehyde 3-Iodobenzaldehyde TosMIC_Base TosMIC / t-BuOK (Van Leusen) IodoAldehyde->TosMIC_Base Target 3-Iodophenylacetonitrile (CAS: 130723-54-5) NaCN_TBAB->Target Route A: S_N2 Substitution High Yield, High Hazard TosMIC_Base->Target Route B: Reductive Cyanation Safer, Higher Cost

Caption: Comparative workflow of Route A (Blue) vs. Route B (Red), highlighting the convergence to the target nitrile.

References

  • PrepChem. Synthesis of 3-iodophenylacetonitrile. Retrieved from

  • Organic Chemistry Portal. TosMIC (Toluenesulfonylmethyl isocyanide) in Organic Synthesis. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Iodobenzyl bromide. Retrieved from

  • Van Leusen, A. M., et al. Chemistry of sulfonylmethyl isocyanides.[6] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit.Journal of Organic Chemistry, 1977. (Contextual citation for mechanism).

  • National Institutes of Health (NIH) PubChem. 3-Iodophenylacetonitrile Compound Summary. Retrieved from [7]

Sources

Cross-Validation of Analytical Methods for Quantifying 3-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodophenylacetonitrile (3-IPAN) is a critical intermediate in the synthesis of pharmaceutical scaffolds. Its quantification presents a unique duality of challenges: thermal instability inherent to the carbon-iodine (C-I) bond and low melting point (34–38 °C), which complicates handling.

This guide provides a rigorous cross-validation protocol comparing High-Performance Liquid Chromatography (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC serves as the "Gold Standard" for routine release testing due to its non-destructive nature, GC-MS provides necessary orthogonal confirmation of mass balance and impurity profiling.

Key Experimental Insight:

The validity of your quantification is only as good as your sample preparation. Due to the low melting point of 3-IPAN, all weighing operations must occur at <25 °C to prevent liquefaction-induced weighing errors.

Physicochemical Context & Handling

Before initiating validation, the analyst must account for the molecule's specific vulnerabilities.

PropertyValueAnalytical Implication
CAS 130723-54-5Unique identifier for sourcing standards.[1][2]
Melting Point 34–38 °CCRITICAL: Sample may melt during weighing or sonication.[1] Use cooled solvents.
Solubility Insoluble in water; Soluble in ACN, MeOH, DCMReverse Phase (RP) HPLC is ideal; Normal Phase is unnecessary.[1]
Reactivity Aryl C-I bondLight Sensitive: Photolytic deiodination occurs under ambient light.[1] Amber glassware is mandatory.
Volatility ModerateAmenable to GC, but high injector temps (>250 °C) risk thermal deiodination.[1]

Method A: HPLC-UV (The Gold Standard)

Role: Primary method for assay and purity. Rationale: HPLC avoids thermal stress, preserving the iodine moiety. The nitrile group provides sufficient polarity for retention on C18 phases without aggressive buffering.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 25 °C (Strictly controlled to prevent on-column melting/band broadening).

  • Detection: UV @ 230 nm (Nitrile absorbance) and 254 nm (Aromatic ring).

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 30
10.0 90
12.0 90
12.1 30

| 15.0 | 30 (Re-equilibration) |

Self-Validating System Suitability (SST)

To ensure the system is "in control" before running samples, the following criteria must be met:

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Ensures no secondary interactions).

  • Precision: %RSD of 6 replicate injections < 1.0%.

  • Resolution: > 2.0 between 3-IPAN and its known impurity (3-Iodobenzyl alcohol, if present).

Method B: GC-MS (The Orthogonal Challenger)

Role: Specificity check and identification of volatile non-UV active impurities. Rationale: Provides mass confirmation (m/z 243). However, the C-I bond is weak.[4] This method validates whether the HPLC peak is pure or co-eluting with a non-chromophore.

Validated Protocol
  • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Mode: Split 20:1.

  • Inlet Temp: 220 °C (Note: Kept lower than standard 250 °C to minimize deiodination).

  • Transfer Line: 250 °C.

  • MS Source: 230 °C.

Temperature Program:

  • Hold 60 °C for 1 min.

  • Ramp 20 °C/min to 280 °C.

  • Hold 3 min.

The Deiodination Trap (Troubleshooting)

If you observe a peak at m/z 117 (Phenylacetonitrile) that is NOT present in the HPLC trace, it is likely a thermal degradation artifact created inside the GC inlet.

  • Corrective Action: Lower inlet temp to 200 °C or use Cold On-Column injection.

Cross-Validation Workflow

This experiment determines if Method B (GC) yields statistically equivalent quantitative results to Method A (HPLC).

Experimental Design (DOT Diagram)

CrossValidation Sample Raw 3-IPAN Sample Prep Stock Solution Prep (Acetonitrile, <20°C, Amber Glass) Sample->Prep Weighing Split Aliquot Splitting Prep->Split HPLC Method A: HPLC-UV (Non-Destructive) Split->HPLC GC Method B: GC-MS (Thermal Stress) Split->GC DataA Assay Value A (%) HPLC->DataA DataB Assay Value B (%) GC->DataB Stats Bland-Altman Analysis & t-Test DataA->Stats DataB->Stats Decision Validation Outcome Stats->Decision

Figure 1: Parallel workflow for cross-validating orthogonal analytical techniques. Note the emphasis on temperature control during prep.

Statistical Comparison Criteria

Run


 preparations of a single batch using both methods.
ParameterHPLC-UV Results (Example)GC-MS Results (Example)Acceptance Criteria
Mean Assay (%) 99.4%99.1%Difference < 2.0%
Precision (%RSD) 0.4%1.1%HPLC < 1.0%; GC < 2.0%
Linearity (

)
0.99980.9950HPLC > 0.999; GC > 0.990
LOD (µg/mL) 0.050.10Method dependent
Discrepancy Analysis (Decision Matrix)

If the results do not match, use this logic to determine the "Truth":

DecisionMatrix Start Discrepancy: HPLC vs GC Q1 Is GC Assay < HPLC Assay? Start->Q1 Case1 Thermal Degradation in GC (Check for De-iodinated peak) Q1->Case1 Yes Q2 Is GC Assay > HPLC Assay? Q1->Q2 No Action1 Trust HPLC Optimize GC Inlet Case1->Action1 Case2 Co-elution in HPLC (Hidden Impurity) Q2->Case2 Yes Action2 Trust GC Adjust HPLC Gradient Case2->Action2

Figure 2: Diagnostic logic for resolving conflicting quantitative data between thermal and non-thermal methods.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883460, 3-Iodophenylacetonitrile. PubChem.[2][7] [Link]

  • Klampfl, C. W., & Himmelsbach, M. (2015). Advances in the determination of organic iodides in environmental and biological samples. Analytical and Bioanalytical Chemistry.[2][8][9] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Neutral Aromatics). [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Iodophenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.